molecular formula C32H41ClN2O3 B11827087 N-Methyl-N'-(hydroxy-PEG2)-Cy5

N-Methyl-N'-(hydroxy-PEG2)-Cy5

Katalognummer: B11827087
Molekulargewicht: 537.1 g/mol
InChI-Schlüssel: NEMABWCDKYHROP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a useful research compound. Its molecular formula is C32H41ClN2O3 and its molecular weight is 537.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C32H41ClN2O3

Molekulargewicht

537.1 g/mol

IUPAC-Name

2-[2-[2-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol chloride

InChI

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

NEMABWCDKYHROP-UHFFFAOYSA-M

Kanonische SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent probe engineered for a variety of applications in research and drug development. The molecule consists of a core Cy5 cyanine (B1664457) dye, known for its far-red fluorescence, modified with a methyl group and a short polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. This strategic design enhances the dye's utility in biological systems.

The inclusion of the hydrophilic PEG linker significantly improves water solubility, which can reduce the aggregation and non-specific binding often associated with cyanine dyes in aqueous buffers.[1][2] The terminal hydroxyl group provides a versatile handle for further chemical modification, allowing its conjugation to a wide range of biomolecules and surfaces.[1][2][3] This guide details its structure, properties, and common experimental procedures for its use.

Core Structure and Properties

This compound is a derivative of the cyanine 5 (Cy5) fluorophore. Its fluorescence in the far-red part of the spectrum is highly advantageous for biological imaging, as it helps to minimize autofluorescence from endogenous molecules within cells and tissues.[1][4] The key physicochemical and spectroscopic properties are summarized below. It is important for researchers to note that some reported values, particularly the molar extinction coefficient and emission maximum, can vary between suppliers and experimental conditions.[1][5]

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular Formula C₃₂H₄₁ClN₂O₃[3][6]
Molecular Weight 537.10 g/mol [6][7]
Excitation Maximum (λex) 649 - 650 nm[1][4][5]
Emission Maximum (λem) 667 - 691 nm[1][4][5]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[1][4]
Quantum Yield (Φ) ~0.2 (Typical for Cy5 core)[4][7]
Recommended Laser Line 633 nm or 647 nm[5]
Solubility Water, DMSO, DMF, DCM[5][8]
Key Applications

The unique structure of this compound makes it suitable for several advanced applications:

  • Fluorescent Labeling: The terminal hydroxyl group can be chemically activated or functionalized, for example, by converting it into an N-hydroxysuccinimide (NHS) ester, to facilitate covalent labeling of proteins, antibodies, and other biomolecules via their primary amines.[1][4]

  • PROTAC Synthesis: It serves as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[9]

  • Bioconjugation: The hydrophilic PEG spacer reduces steric hindrance and improves solubility during conjugation procedures, making it a valuable tool for creating fluorescent probes and trackers for use in aqueous environments.[2][10]

Experimental Protocols & Workflows

Accurate and reproducible results depend on meticulous experimental technique. Below are detailed protocols for the characterization and a common application of this compound.

Logical Relationship of Molecular Components

The properties of this compound are a direct result of its constituent parts. The Cy5 core provides the fluorescence, while the PEG linker and terminal hydroxyl group confer solubility and reactivity.

G cluster_0 Molecular Components cluster_1 Resulting Properties Core Cy5 Core Spectroscopy Far-Red Fluorescence (λex ~649 nm, λem ~667 nm) Core->Spectroscopy determines Linker PEG2 Linker Solubility Enhanced Aqueous Solubility Reduced Aggregation Linker->Solubility improves Group Terminal Hydroxyl (-OH) Reactivity Versatile Conjugation Point (Post-Functionalization) Group->Reactivity enables G Workflow for Spectroscopic Analysis cluster_F Fluorescence Spectroscopy cluster_A Absorbance Spectroscopy A1 Prepare Stock Solution (in DMSO) A2 Prepare Dilute Working Solution (Absorbance < 0.1) A1->A2 C1 Use Working Solution (Absorbance 0.1-1.0) A1->C1 A3 Set Spectrofluorometer (Excitation at 649 nm) A2->A3 B3 Set Spectrofluorometer (Emission at 667 nm) A2->B3 A4 Scan Emission (660-800 nm) A3->A4 A5 Determine Emission Max (λem) A4->A5 B4 Scan Excitation (550-660 nm) B3->B4 B5 Determine Excitation Max (λex) B4->B5 C2 Measure Blank Spectrum (Solvent only) C1->C2 C3 Measure Sample Spectrum (400-800 nm) C2->C3 C4 Determine Absorbance Max C3->C4 G Workflow for Protein Labeling cluster_0 Step 1: Dye Functionalization cluster_1 Step 2: Protein Conjugation A1 This compound (Starting Material) A2 Chemical Synthesis: Convert -OH to NHS Ester A1->A2 A3 Purified Cy5-PEG-NHS Ester (Amine-Reactive Dye) A2->A3 B3 Incubate Dye + Protein (1-2 hours, room temp) A3->B3 B1 Prepare Protein (Amine-free buffer, pH 8.0-8.5) B1->B3 B2 Dissolve NHS-Ester Dye (Anhydrous DMSO/DMF) B2->B3 B4 Purify Conjugate (e.g., Size-Exclusion Column) B3->B4 B5 Characterize Labeled Protein (Determine Degree of Labeling) B4->B5

References

An In-Depth Technical Guide to the Spectral Characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a functionalized cyanine (B1664457) dye. Engineered with a polyethylene (B3416737) glycol (PEG) linker, this fluorophore exhibits enhanced hydrophilicity, making it a valuable tool for labeling and tracking biomolecules in aqueous environments. Its fluorescence in the far-red spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules.[1]

Core Spectroscopic Data

The photophysical properties of this compound are primarily governed by its Cy5 core. The inclusion of a PEG linker enhances solubility and can reduce non-specific binding, which is crucial in many biological applications.[2][3] Below is a summary of the key spectral characteristics for this dye. It is important to note that some values, particularly the extinction coefficient and quantum yield, may be reported for structurally similar compounds and should be considered as close approximations.[1][3] For applications requiring high precision, in-house spectral characterization is recommended.[2][3]

Spectroscopic PropertyValue
Excitation Maximum (λex) 649 nm[1][4][5]
Emission Maximum (λem) 667 nm[1][4][5]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[1][2][3]
Quantum Yield (Φ) Not explicitly reported; typically ~0.2 for Cy5 dyes[1][3]
Recommended Laser Line 633 nm or 647 nm[2]
Solubility Water, DMSO, DMF, DCM[2]

Jablonski Diagram of Fluorescence

The following diagram illustrates the electronic and vibrational transitions that occur during the process of fluorescence, from the absorption of a photon to the emission of a longer-wavelength photon.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v1->S0_v0 Vibrational Relaxation (non-radiative) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Protocols

Accurate determination of the spectral characteristics of this compound is essential for quantitative applications. The following are generalized protocols for measuring the absorbance and fluorescence spectra.

Determination of Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the measurement of the absorbance spectrum to determine the maximum absorbance wavelength (λmax) and the molar extinction coefficient (ε).

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO, PBS)

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a concentrated stock solution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. The final concentration should yield an absorbance at the λmax between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[2]

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize. Set the wavelength scan range, typically from 400 nm to 800 nm for Cy5 derivatives.[2]

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the working solutions and record a baseline spectrum to subtract the absorbance of the solvent and cuvette.[2]

  • Sample Measurement: Replace the blank with the cuvette containing the dye solution and acquire the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law, A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm), calculate the molar extinction coefficient (ε).[3]

Determination of Fluorescence Excitation and Emission Spectra

This protocol describes the measurement of the excitation and emission spectra to determine the respective maxima.

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye in the desired solvent. The absorbance of the solution at the excitation maximum should be below 0.1 to prevent inner filter effects.[1]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to the known excitation maximum (e.g., 649 nm).[1]

    • Scan a range of emission wavelengths, for instance, from 660 nm to 800 nm.[1]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum (λem).[1]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to the known emission maximum (e.g., 667 nm).[1]

    • Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.[1]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the excitation maximum (λex).[1]

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the excitation and emission maxima.[1]

Biomolecule Labeling Workflow

The terminal hydroxyl group on this compound allows for its chemical modification into a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, for subsequent covalent labeling of primary amines on biomolecules like proteins.[1]

Labeling_Workflow Dye This compound (-OH group) Activation Activation (e.g., NHS ester formation) Dye->Activation ActivatedDye Activated Cy5 Dye (-NHS ester) Activation->ActivatedDye Conjugation Conjugation Reaction ActivatedDye->Conjugation Biomolecule Biomolecule (e.g., Protein with -NH2 groups) Biomolecule->Conjugation LabeledProduct Labeled Biomolecule Conjugation->LabeledProduct Purification Purification (Removal of free dye) LabeledProduct->Purification FinalProduct Purified Labeled Biomolecule Purification->FinalProduct

Caption: Generalized workflow for biomolecule labeling.

References

A Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5: Spectroscopic Properties, Experimental Protocols, and Applications in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent probe and linker molecule. The document details its core spectroscopic properties, provides standardized experimental protocols for its characterization, and explores its application in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).

The core of this molecule is the Cy5 fluorophore, a cyanine (B1664457) dye known for its high extinction coefficient and emission in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from tissues and cells. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the molecule, improving its solubility in aqueous media and potentially reducing non-specific binding during biological applications.[1]

Core Spectroscopic Data

The photophysical properties of this compound are primarily dictated by the Cy5 core. However, modifications such as PEGylation can influence these characteristics. It is crucial to note that reported values for molar extinction coefficients of PEGylated Cy5 derivatives can vary, and researchers should consider performing their own spectral characterization for precise quantitative studies.[1][2] The data for the target compound and related molecules are summarized below for comparison.

PropertyThis compound & Closely Related AnalogsStandard Cy5 / Cy5-NHS Ester
Excitation Maximum (λmax) 649 - 650 nm[1][3][4]~646 - 651 nm[1][2]
Emission Maximum (λem) 667 - 691 nm[1][3][4]~662 - 671 nm[1][2]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[1][3][4]~250,000 M⁻¹cm⁻¹[1][2]
Recommended Laser Line 633 nm or 647 nm[1]633 nm or 647 nm[1]
Solubility Water, DMSO, DMF, DCM[1][4]Soluble in DMSO and DMF[1]

Note: The molar extinction coefficient for PEGylated Cy5 derivatives is generally reported to be lower than that of the standard Cy5-NHS ester.[2] The value of ~170,000 cm⁻¹M⁻¹ is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[3]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental technique. The following protocols provide a framework for the characterization and application of this compound.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a molecule that defines its ability to absorb light at a specific wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[2]

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes for accurate dilutions

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution of known molarity (e.g., 1 mM).[2]

  • Working Solution and Serial Dilutions: Prepare a dilute working solution from the stock in the desired experimental buffer. The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity.[1] Prepare a series of further dilutions from this working solution.

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up. Set the wavelength scan range from approximately 400 nm to 800 nm.[1]

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the dilutions to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[1]

  • Sample Measurement: Measure the absorbance spectrum for each dilution, ensuring the cuvette is rinsed and filled with the respective sample.[1]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.[1]

    • Plot the absorbance values at λmax against the corresponding molar concentrations.[2]

    • The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protocol 2: General Protein Labeling and Purification

The terminal hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on proteins.[3] The following is a generalized workflow for such a labeling reaction.

Materials and Equipment:

  • Cy5-PEG-NHS ester (functionalized from the parent compound)

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification[5]

Methodology:

  • Prepare Protein Solution: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate to facilitate the reaction with primary amines.[3]

  • Prepare Dye Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction: Add a 10-fold molar excess of the dissolved dye to the protein solution. This ratio may require empirical optimization.[3] Incubate for 1 hour at room temperature, protected from light.[3]

  • Purification: Remove the unreacted, unconjugated dye from the labeled protein. This is a critical step to avoid high background fluorescence and inaccurate quantification.[5]

    • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column. The larger, labeled protein will elute before the smaller, free dye.[5]

    • Dialysis: Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cut-off (MWCO, e.g., 10-20 kDa) and dialyze against a large volume of buffer (e.g., PBS) with multiple buffer changes.[5]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for the Cy5 dye) and applying the Beer-Lambert law.[3]

Visualization of Workflows and Pathways

PROTAC Signaling Pathway

This compound is described as a PEG-based PROTAC linker.[6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The diagram below illustrates this mechanism.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment PROTAC Target Ligand - Linker (Cy5-PEG) - E3 Ligand E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI Target Protein (Protein of Interest) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Enters for Degradation E3->POI Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: The PROTAC mechanism for targeted protein degradation.

Workflow for Molar Extinction Coefficient Determination

The following diagram outlines the key steps in the experimental determination of the molar extinction coefficient for a fluorescent dye like this compound.

Extinction_Coefficient_Workflow A 1. Prepare Stock Solution (Known Concentration) B 2. Create Serial Dilutions A->B C 3. Measure Absorbance Spectra (vs. Solvent Blank) B->C D 4. Identify λmax C->D E 5. Plot Absorbance at λmax vs. Concentration D->E F 6. Calculate Slope of Linear Fit (Slope = ε) E->F

Caption: Experimental workflow for determining the molar extinction coefficient.

Workflow for Protein Labeling and Purification

This diagram illustrates a generalized process for conjugating a fluorescent dye to a protein and subsequently purifying the labeled product.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification A Adjust Protein Buffer pH to 8.0-8.5 C Mix Protein and Dye (Incubate 1 hr, dark) A->C B Dissolve Dye-NHS Ester in DMSO/DMF B->C D Separate Labeled Protein from Free Dye C->D E1 Size-Exclusion Chromatography D->E1 Method 1 E2 Dialysis D->E2 Method 2 F Purified Labeled Protein E1->F E2->F

Caption: Generalized workflow for protein labeling and purification.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 quantum yield

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the fluorescent probe this compound, with a primary focus on its quantum yield. As a derivative of the widely-used cyanine (B1664457) dye, Cy5, this compound has been modified with a polyethylene (B3416737) glycol (PEG) linker to enhance its utility in aqueous environments. This modification improves solubility and can reduce non-specific binding, making it a valuable tool in biological imaging, immunoassays, and as a component in more complex molecular constructs like PROTACs (Proteolysis Targeting Chimeras).[1][][3][4]

This document provides a compilation of known spectroscopic data, a comparative analysis of the quantum yields of related Cy5 compounds, and a detailed experimental protocol for determining fluorescence quantum yield.

Core Spectroscopic Properties

This compound is a far-red fluorescent dye.[5] Its fundamental spectroscopic characteristics are dictated by the Cy5 core structure. The terminal hydroxyl group allows for further chemical modification, while the PEG linker enhances hydrophilicity.[3][4]

Spectroscopic PropertyValueReference
Excitation Maximum (λex)~649 nm[3][4]
Emission Maximum (λem)~667 nm[3][4]
Quantum Yield (Φ) Not explicitly reported. See comparative data below.

Analysis of Quantum Yield

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For fluorescent probes, a higher quantum yield is often desirable as it corresponds to a brighter signal.

Generally, the quantum yield of Cy5 is around 0.2-0.28 in aqueous solutions.[6][7] However, modifications to the core structure, including the addition of PEG linkers, can influence this value. For instance, one study on a similar PEGylated Cy5 derivative reported a lower quantum yield of 0.07.[8] This suggests that PEGylation may decrease the quantum efficiency compared to the unmodified dye. Conversely, the local environment, such as conjugation to proteins or nucleic acids, can significantly enhance the quantum yield.[9][10]

Table of Comparative Quantum Yields for Cy5 and Derivatives

Compound / ConditionQuantum Yield (Φ)Key ObservationReference
Standard Cy5~0.2 - 0.28Baseline for non-conjugated dye in solution.[6][7][9]
"Cy5-Peg" (A similar PEGylated derivative)0.07PEGylation may lead to a decrease in quantum yield.[8]
Asymmetric Cy5 dyes (conjugated to IgG)up to 0.43 (43%)Protein conjugation can significantly enhance fluorescence.[9]
Cy5 immobilized in DNA duplexup to 0.58A constrained environment can inhibit non-radiative decay, boosting quantum yield.[10]

Application Workflow: PROTAC-Mediated Protein Degradation

This compound is described as a PEG-based linker for the synthesis of PROTACs.[1][] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. The Cy5 fluorophore can be incorporated to visualize and track the PROTAC molecule.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation QY_Workflow start Start: Prepare Stock Solutions (Sample & Standard) dilute Create Serial Dilutions (Absorbance 0.02 - 0.1) start->dilute measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute->measure_abs measure_fluo Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluo integrate Calculate Integrated Fluorescence Intensity measure_fluo->integrate plot Plot: Integrated Intensity vs. Absorbance integrate->plot calculate Determine Gradients (Slopes) & Calculate Quantum Yield (Φ) plot->calculate end_node End: Quantum Yield (Φ) Determined calculate->end_node

References

Navigating Aqueous Environments: A Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent probe critical for various applications in biological research and drug development. Understanding the aqueous behavior of this cyanine (B1664457) dye is paramount for designing robust experiments, ensuring accurate quantification, and achieving reproducible results. This document provides a comprehensive overview of its solubility profile, factors influencing it, and detailed protocols for its experimental determination.

Core Concepts: Solubility of Cyanine Dyes

Cyanine dyes, including the Cy5 core of this compound, are a class of synthetic dyes with a polymethine bridge between two nitrogen atoms. The inherent structure of many non-sulfonated cyanine dyes results in limited solubility in aqueous solutions. To overcome this, modifications such as the introduction of sulfonate groups or polyethylene (B3416737) glycol (PEG) chains are common strategies to enhance hydrophilicity and, consequently, aqueous solubility.

The subject of this guide, this compound, incorporates a short polyethylene glycol (PEG2) linker. This modification is designed to improve its solubility in aqueous buffers, a critical feature for its application in biological systems.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in various aqueous buffers is not extensively published, the presence of the hydrophilic hydroxy-PEG2 spacer significantly enhances its aqueous solubility compared to the parent, non-PEGylated Cy5 molecule. Product literature for closely related PEGylated Cy5 derivatives explicitly states solubility in water, alongside common organic solvents.

For a practical reference, the solubility of a related cyanine dye, Cy7, in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1 mg/mL[1]. While not a direct measure for this compound, this provides a reasonable order-of-magnitude expectation for a cyanine dye engineered for aqueous compatibility.

Table 1: Qualitative and Comparative Solubility of Cy5 Derivatives

CompoundModificationAqueous SolubilityOrganic Solvent SolubilityReference
Non-sulfonated Cy5NoneLowGood in DMSO, DMF[2]
Sulfonated Cy5Sulfonate groupsHighLower than non-sulfonated---
This compound PEG2 linkerEnhanced (Qualitatively Soluble) Good in DMSO, DMF, DCM[2]
DSPE-PEG-Cy5PEG and lipid chainsSoluble in waterGood in DMSO, DMF, DCM[3]
Cy7Sulfonate groupsApprox. 1 mg/mL in PBS (pH 7.2)Good in Ethanol, DMSO, DMF[1]

Factors Influencing Aqueous Solubility

The solubility of this compound in an aqueous buffer is not a static value but is influenced by several physicochemical parameters. Understanding these factors is crucial for preparing stable solutions and avoiding precipitation during experiments.

Factors Influencing this compound Solubility Solubility Aqueous Solubility Aggregation Dye Aggregation Solubility->Aggregation leads to pH Buffer pH pH->Solubility Buffer Buffer Composition (e.g., salt concentration) Buffer->Solubility Temp Temperature Temp->Solubility Cosolvents Organic Co-solvents (e.g., DMSO, DMF) Cosolvents->Solubility

Caption: Key factors affecting the aqueous solubility of the dye.

Experimental Protocols

For researchers requiring precise solubility determination in their specific experimental buffer, the following protocols provide a framework for accurate measurement.

Protocol 1: Determination of Saturated Concentration by UV-Vis Spectroscopy

This method determines the maximum concentration of the dye that can be dissolved in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Spectroscopy-grade DMSO or DMF

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Create a Calibration Curve:

    • Perform serial dilutions of the stock solution in the chosen aqueous buffer to prepare a series of standards with known concentrations.

    • Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm).

    • Plot absorbance versus concentration to generate a calibration curve. The linear range of this curve will be used for concentration determination.

  • Prepare a Saturated Solution:

    • Add an excess amount of the solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

    • Vortex the mixture vigorously and then incubate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to allow it to reach equilibrium. Ensure the mixture is protected from light.

  • Separate Undissolved Dye:

    • Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved dye.

  • Measure the Concentration of the Supernatant:

    • Carefully collect the supernatant, ensuring no particulate matter is transferred.

    • If necessary, dilute the supernatant with the aqueous buffer to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

  • Calculate Solubility:

    • Using the equation from the calibration curve, determine the concentration of the diluted supernatant.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the aqueous buffer.

cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Stock Prepare Concentrated Stock in DMSO/DMF CalCurve Create Calibration Curve in Aqueous Buffer Stock->CalCurve CalcConc Calculate Concentration from Calibration Curve CalCurve->CalcConc SatSol Prepare Saturated Solution in Aqueous Buffer Centrifuge Centrifuge to Pellet Undissolved Dye SatSol->Centrifuge Supernatant Collect and Dilute Supernatant Centrifuge->Supernatant MeasureAbs Measure Absorbance at λmax Supernatant->MeasureAbs MeasureAbs->CalcConc Solubility Determine Solubility CalcConc->Solubility

Caption: Workflow for determining dye solubility via UV-Vis spectroscopy.

Conclusion

This compound is designed for enhanced solubility in aqueous environments, a key feature for its utility in biological research. While quantitative solubility can vary with buffer conditions, its PEGylated structure ensures it is amenable to use in a variety of aqueous buffers. For applications requiring precise concentration control, the experimental protocols outlined in this guide provide a reliable means of determining its solubility under specific experimental conditions. Careful consideration of the factors influencing solubility will enable researchers to harness the full potential of this valuable fluorescent probe.

References

Unveiling the Functionality of N-Methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the evolving landscape of chemical biology and drug discovery, the precise tools available to researchers dictate the pace and depth of their investigations. This technical guide provides an in-depth exploration of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a versatile cyanine-based fluorescent probe. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its core properties, mechanism of action as a fluorescently-tagged PROTAC linker, and detailed experimental protocols.

Core Spectroscopic and Physicochemical Properties

This compound is a specialized derivative of the widely-used Cy5 fluorescent dye. Its photophysical properties are largely governed by the Cy5 core, which fluoresces in the far-red region of the electromagnetic spectrum. This characteristic is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous biomolecules, leading to an improved signal-to-noise ratio.[1][2]

The defining feature of this molecule is the incorporation of a polyethylene (B3416737) glycol (PEG) linker. This PEG chain enhances the hydrophilicity and biocompatibility of the dye.[1][2][3] This increased water solubility can mitigate non-specific binding and aggregation in aqueous environments, which is a common challenge with conventional cyanine (B1664457) dyes.[2] The terminal hydroxyl group offers a reactive site for further chemical modifications, such as conjugation to other molecules.[4]

A summary of the key spectroscopic properties for a closely related PEGylated Cy5 derivative is presented below:

PropertyValue
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2[1]

Note: The extinction coefficient and quantum yield are based on a structurally similar compound and typical values for Cy5 dyes, respectively.[1]

Mechanism of Action: A Fluorescent Component in PROTAC-Mediated Protein Degradation

This compound is identified as a PEG-based PROTAC linker.[5] PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5]

The mechanism of action for a PROTAC incorporating a linker like this compound involves the following key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and subsequently degraded by the proteasome.

In this context, the this compound serves a dual purpose. Firstly, as a linker, it connects the ligand that binds to the target protein with the ligand that recruits the E3 ligase. The PEG component of the linker enhances solubility and can influence the stability and cellular permeability of the entire PROTAC molecule. Secondly, the Cy5 moiety acts as a fluorescent reporter, enabling researchers to visualize and track the PROTAC within cells, study its localization, and quantify its binding to the target protein.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker(Cy5) - E3 Ligase Binder) Target Target Protein PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target - PROTAC - E3 Ligase) Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination E3 Ligase Activity Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental Protocols

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute this stock solution in the desired buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[1]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to 649 nm.

    • Scan a range of emission wavelengths from 660 nm to 800 nm.

    • Record the fluorescence intensity at each emission wavelength.[1]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to 667 nm.

    • Scan a range of excitation wavelengths from 550 nm to 660 nm.

    • Record the fluorescence intensity at each excitation wavelength.[1]

  • Data Analysis: Plot the fluorescence intensity against the wavelength for both spectra. The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[1]

Fluorescence_Spectra_Workflow cluster_0 Sample Preparation cluster_1 Emission Spectrum cluster_2 Excitation Spectrum cluster_3 Data Analysis A Prepare Stock Solution (in DMSO) B Dilute in Buffer (e.g., PBS) to Nanomolar Concentration A->B C Set Excitation Wavelength (649 nm) B->C F Set Emission Wavelength (667 nm) B->F D Scan Emission Wavelengths (660-800 nm) C->D E Record Fluorescence Intensity D->E I Plot Intensity vs. Wavelength E->I G Scan Excitation Wavelengths (550-660 nm) F->G H Record Fluorescence Intensity G->H H->I J Identify λex and λem I->J

Workflow for Determining Fluorescence Spectra
Protein Labeling via NHS Ester Chemistry

The hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins.[1] This workflow details the general labeling process.

Materials:

  • Protein of interest in a suitable buffer (amine-free, e.g., PBS)

  • Cy5-PEG-NHS ester (activated form of the dye)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate

  • Gel filtration column

Procedure:

  • Prepare Protein Solution: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH is optimal for the reaction between the NHS ester and primary amines.[1]

  • Prepare Dye Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction: Add the dissolved dye to the protein solution. A 10-fold molar excess of dye is a common starting point, but the optimal ratio should be determined empirically. Incubate for 1 hour at room temperature, protected from light.[1]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. Elute with an appropriate buffer and collect the fractions containing the labeled protein. This can be monitored by measuring absorbance at 280 nm (for protein) and ~650 nm (for the Cy5 dye).[1]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and applying the Beer-Lambert law.[1]

Protein_Labeling_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization A Adjust Protein Solution pH to 8.0-8.5 C Add Dye to Protein Solution A->C B Dissolve Cy5-PEG-NHS Ester in DMSO/DMF B->C D Incubate for 1 hour at RT (Protected from Light) C->D E Separate using Gel Filtration Chromatography D->E F Collect Labeled Protein Fractions E->F G Measure Absorbance (280 nm & ~650 nm) F->G H Calculate Degree of Labeling (DOL) G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 for Labeling Primary Amines

This technical guide provides a comprehensive overview of this compound, a cyanine-based fluorescent dye, and its application in labeling primary amines for research and drug development. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable tool for labeling and tracking biomolecules in aqueous environments.

Core Spectroscopic and Physicochemical Properties

This compound is a derivative of the popular Cy5 dye, placing its fluorescence in the far-red region of the spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules. The key characteristics of this dye and its amine-reactive counterpart are summarized below. It is important to note that for the labeling of primary amines, the terminal hydroxyl group of this compound must first be functionalized into an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester.

Quantitative Data Summary
PropertyValueNotes
Excitation Maximum (λex) 649 nmFor the parent molecule.[1][2]
Emission Maximum (λem) 667 nmFor the parent molecule.[1][2]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹For the parent Cy5 dye; the PEGylated version may have a slightly lower value.[3]
Quantum Yield (Φ) ~0.2Typical value for Cy5 dyes.[4]
Recommended Laser Line 633 nm or 647 nm
Solubility Water, DMSO, DMFThe PEG linker enhances solubility in aqueous buffers.

Labeling Chemistry: Reaction with Primary Amines

The labeling of primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, with this compound requires its conversion to an amine-reactive derivative, most commonly an NHS ester. The NHS ester reacts with primary amines in a basic environment (pH 8.5-9.0) to form a stable amide bond.

G cluster_activation Activation Step cluster_labeling Labeling Reaction Dye_OH This compound Dye_NHS This compound-NHS Ester Dye_OH->Dye_NHS Activation DCC_NHS DCC / NHS DCC_NHS->Dye_OH Protein_NH2 Protein with Primary Amine (e.g., Lysine) Labeled_Protein Labeled Protein (Stable Amide Bond) Dye_NHS->Labeled_Protein Labeling Protein_NH2->Labeled_Protein

Activation of the hydroxyl group and subsequent labeling of a primary amine.

Experimental Protocols

Reproducible and efficient labeling depends on careful adherence to established protocols. Below are detailed methodologies for protein labeling with an amine-reactive form of this compound.

Protein Preparation
  • Buffer Exchange : The protein solution must be free of primary amines (e.g., Tris or glycine) as they compete with the labeling reaction.[5][6][7][8] Dialyze or use a desalting column to exchange the protein into a suitable labeling buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[5][6][7][8]

  • Concentration Adjustment : Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[6] For a typical reaction, use 100 µL of a 5-10 mg/mL protein solution.[5][7][8]

Labeling Reaction
  • Dye Reconstitution : Immediately before use, reconstitute one vial of the Cy5 NHS ester with 5-10 µL of anhydrous DMSO or DMF.[5][7][8] Mix thoroughly by pipetting.

  • Reaction Incubation : Add the reconstituted dye solution to the prepared protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point.[9] Incubate the reaction for 1 hour at room temperature with continuous mixing.[5][7][8]

Purification of Labeled Protein

It is crucial to remove unconjugated "free" dye after the labeling reaction.[6] Spin column chromatography is a common and effective method.

  • Column Preparation : Prepare a spin column by centrifuging at approximately 1,500 x g for 1 minute to remove the storage buffer.[5][7] Wash the column resin three times with 110 µL of elution buffer (e.g., PBS), centrifuging after each wash.[5][7]

  • Sample Loading : Load the labeling reaction mixture (maximum 110 µL) onto the prepared spin column.[5][7][8]

  • Elution : Centrifuge the column at 1,500 x g for 2 minutes to collect the eluate, which contains the labeled protein.[5][6][7][8] The unconjugated dye remains in the column resin. For higher purity, a second spin column can be used to repeat the process.[5][7][8]

  • Storage : Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5]

G start Start protein_prep Protein Preparation (Amine-free buffer, pH 8.5-9.0) start->protein_prep dye_prep Dye Reconstitution (Anhydrous DMSO/DMF) start->dye_prep labeling Labeling Reaction (1 hr, Room Temp) protein_prep->labeling dye_prep->labeling purification Purification (Spin Column Chromatography) labeling->purification qc Quality Control (Determine Degree of Labeling) purification->qc end Labeled Protein Ready for Use qc->end

Experimental workflow for protein labeling with Cy5 NHS ester.
Quality Control: Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, should be determined to ensure optimal labeling. A DOL between 2 and 4 is typically ideal for Cy5 to maximize fluorescence without self-quenching.[6]

  • Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).[6]

  • Calculate Protein Concentration : Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration : Dye Conc. (M) = A₆₅₀ / ε_dye Where ε_dye is the molar extinction coefficient of the dye at 650 nm (~250,000 M⁻¹cm⁻¹ for Cy5).

  • Calculate DOL : DOL = Dye Conc. (M) / Protein Conc. (M)

Applications in Research and Drug Development

The bright and photostable fluorescence of Cy5, combined with the enhanced hydrophilicity of the PEG linker, makes this compound-labeled biomolecules suitable for a wide range of applications.

  • Immunofluorescence and Immunohistochemistry : Labeled antibodies can be used to visualize the localization of target proteins in fixed cells and tissues.

  • Flow Cytometry (FACS) : Fluorescently labeled antibodies are used for the identification and sorting of specific cell populations.

  • Western Blotting and ELISA : Labeled antibodies or proteins can be used for the detection and quantification of target molecules in immunoassays.[7][8]

  • In Vivo Imaging : The far-red emission of Cy5 allows for deep tissue penetration, making it suitable for in vivo imaging studies. The PEG linker can also improve the pharmacokinetic properties of the labeled molecule.

G cluster_cell Cellular Visualization Antibody Cy5-Labeled Antibody Antigen Target Protein (Antigen) Antibody->Antigen Binding Complex Antibody-Antigen Complex Antigen->Complex Microscope Fluorescence Microscope Complex->Microscope Excitation Signal Far-Red Fluorescent Signal Microscope->Signal Emission

Use of a Cy5-labeled antibody in immunofluorescence.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a versatile fluorescent probe, for its application in research and drug development. This document details its core spectroscopic properties, provides in-depth experimental protocols, and illustrates its use in studying cellular signaling pathways.

Core Spectroscopic Properties

This compound is a cyanine-based fluorescent dye characterized by its emission in the far-red region of the electromagnetic spectrum. This property is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances its solubility in aqueous media and can reduce non-specific binding to cellular components.

The photophysical characteristics of this compound are primarily determined by the core Cy5 fluorophore. However, variations in reported values exist across different suppliers and for structurally similar molecules. Researchers should consider performing their own spectral characterization for applications requiring high precision.

Table 1: Spectroscopic Properties of this compound and Related Compounds

PropertyThis compoundN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Standard Cy5
Excitation Maximum (λex) 649 nm[1][2]649 - 650 nm~649 - 651 nm
Emission Maximum (λem) 667 nm[1][2]667 - 691 nm~666 - 671 nm
Molar Extinction Coefficient (ε) ~232,000 M⁻¹cm⁻¹ (for a similar N-methyl derivative)[2]~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Not explicitly reportedNot explicitly reported (a similar PEGylated Cy5 reported as 0.07)[3]~0.2
Recommended Laser Line 633 nm or 647 nm633 nm or 647 nm633 nm or 647 nm
Solubility DMSO, DMF, DCM, low water solubility[2]Water, DMSO, DMF, DCM[4]Soluble in DMSO and DMF

Experimental Protocols

Accurate and reproducible data rely on meticulous experimental execution. The following sections provide detailed protocols for the characterization and application of this compound.

Protocol 1: Determination of Absorbance and Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of the probe.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO.

  • Working Solution Preparation:

    • For Absorbance: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that yields an absorbance maximum between 0.1 and 1.0.

    • For Fluorescence: Further dilute the stock solution in the final buffer to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.

  • Absorbance Spectrum Measurement: a. Set the spectrophotometer to scan a wavelength range of 400 nm to 800 nm. b. Use the experimental buffer as a blank to zero the instrument. c. Measure the absorbance spectrum of the working solution. The peak of the spectrum corresponds to the excitation maximum (λex).

  • Fluorescence Emission Spectrum Measurement: a. Set the spectrofluorometer's excitation wavelength to the determined λex (approximately 649 nm). b. Scan the emission wavelengths from approximately 660 nm to 800 nm. c. The peak of the resulting spectrum is the emission maximum (λem).

  • Fluorescence Excitation Spectrum Measurement: a. Set the spectrofluorometer's emission wavelength to the determined λem (approximately 667 nm). b. Scan the excitation wavelengths from approximately 550 nm to 660 nm. c. The resulting spectrum should show a peak corresponding to the λex.

G Workflow for Spectral Characterization prep_stock Prepare Stock Solution (1 mM in DMSO) prep_work_abs Prepare Working Solution for Absorbance (Abs < 1.0) prep_stock->prep_work_abs prep_work_flu Prepare Working Solution for Fluorescence (Abs < 0.1) prep_stock->prep_work_flu measure_abs Measure Absorbance Spectrum (400-800 nm) prep_work_abs->measure_abs measure_em Measure Emission Spectrum (Excite at λex) prep_work_flu->measure_em measure_ex Measure Excitation Spectrum (Detect at λem) prep_work_flu->measure_ex determine_ex_max Determine Excitation Maximum (λex) measure_abs->determine_ex_max determine_ex_max->measure_em determine_em_max Determine Emission Maximum (λem) measure_em->determine_em_max determine_em_max->measure_ex confirm_ex_max Confirm λex measure_ex->confirm_ex_max

Workflow for Spectral Characterization
Protocol 2: Covalent Labeling of Proteins

The terminal hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins. This protocol details the general steps for protein conjugation.

Materials:

  • This compound, activated as an NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add the dissolved dye to the protein solution. A 10-fold molar excess of dye to protein is a common starting point, but this should be optimized for the specific protein. b. Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification: a. Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). b. Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and applying the Beer-Lambert law.

G Protein Labeling Workflow prep_protein Prepare Protein in Reaction Buffer (pH 8.3-8.5) reaction Incubate Protein and Dye (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye-NHS Ester Solution in DMSO/DMF prep_dye->reaction purification Purify via Gel Filtration reaction->purification characterization Characterize Degree of Labeling (DOL) purification->characterization

Protein Labeling Workflow
Protocol 3: Imaging Epidermal Growth Factor Receptor (EGFR) Internalization

This protocol describes the use of a Cy5-labeled Epidermal Growth Factor (EGF) ligand to visualize the internalization of the EGFR in cultured cells. This serves as an example of how this compound can be used to study a specific signaling pathway.

Materials:

  • EGF conjugated to this compound (EGF-Cy5)

  • Cultured cells expressing EGFR (e.g., A549 or HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Bovine Serum Albumin (BSA)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells on glass coverslips in a 24-well plate and grow to 50-80% confluency.

  • Serum Starvation: Remove the culture medium and incubate the cells in serum-free medium containing 0.3% BSA for at least 1 hour at 37°C to reduce basal receptor activation.

  • Ligand Binding: a. Cool the cells on ice for 10 minutes. b. Replace the medium with cold serum-free medium containing EGF-Cy5 (e.g., 2 ng/mL). c. Incubate on ice for 1 hour in the dark to allow ligand binding to the cell surface without internalization.

  • Internalization: a. Wash the cells with cold PBS to remove unbound ligand. b. Add pre-warmed (37°C) serum-free medium to the cells. c. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to allow receptor internalization.

  • Fixation and Staining: a. At each time point, wash the cells with cold PBS and fix with 4% PFA for 15 minutes at room temperature. b. Wash with PBS and permeabilize with a detergent if intracellular counterstaining is desired. c. Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI. Internalized EGF-Cy5 will appear as fluorescent puncta within the cytoplasm.

Application in Signaling Pathway Analysis: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The use of fluorescently labeled ligands like EGF-Cy5 allows for the visualization and tracking of EGFR trafficking, providing insights into the dynamics of receptor activation and downregulation.

G Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF-Cy5 EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Internalization Endocytosis EGFR_dimer->Internalization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Cell_Response Cellular Response (Proliferation, Survival, etc.) Transcription->Cell_Response Leads to

Simplified EGFR Signaling Pathway

By tracking the localization of EGF-Cy5, researchers can study the kinetics of EGFR internalization, a critical step in the attenuation of signaling. This process involves the movement of the ligand-receptor complex from the cell surface into endosomes, which can be visualized as the appearance of fluorescent vesicles within the cell over time. The ability to visualize this process at the single-molecule level provides a powerful tool for understanding the intricate details of EGFR signal transduction.

References

An In-depth Technical Guide on N-Methyl-N'-(hydroxy-PEG2)-Cy5 for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescently labeled polyethylene (B3416737) glycol (PEG)-based linker for potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While this specific molecule is commercially available, its direct application in published PROTAC research is not yet documented. Therefore, this guide combines the known properties of its constituent parts—the Cy5 fluorophore and a short PEG linker with a terminal hydroxyl group—with established methodologies in PROTAC development to provide a robust framework for its synthesis, conjugation, and utilization.

Introduction to Fluorescent PROTACs and the Role of this compound

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system (UPS). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The incorporation of a fluorescent dye, such as Cy5, into the PROTAC structure enables direct visualization and quantification of the molecule's cellular uptake, distribution, and engagement with its target.

This compound is a tool compound designed for this purpose. It comprises:

  • A Cy5 fluorophore: A bright, far-red fluorescent dye suitable for cellular imaging with minimal interference from cellular autofluorescence.

  • A PEG2 linker: A short, hydrophilic diethylene glycol spacer that can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

  • A terminal hydroxyl group (-OH): A functional handle for conjugation to a PROTAC warhead or E3 ligase ligand, following appropriate chemical activation.

  • An N-methyl group: This modification can influence the molecule's conformational properties and metabolic stability.

Physicochemical and Spectroscopic Properties

The properties of this compound are primarily dictated by the Cy5 core. The PEG linker enhances its hydrophilicity.

PropertyValueSource(s)
Molecular Formula C₃₂H₄₁ClN₂O₃[1][2]
Molecular Weight 537.13 g/mol [1][2]
CAS Number 2107273-22-1[1][2]
Excitation Maximum (λex) ~649 nm[3]
Emission Maximum (λem) ~667 nm[3]
Appearance Solid[4]
Solubility Soluble in aqueous media[3]

Synthesis and Conjugation for PROTAC Development

While a specific, published synthesis for this compound is not available, a plausible synthetic route can be proposed based on established chemical principles. Subsequently, the terminal hydroxyl group can be activated for conjugation to a PROTAC component.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the reaction of a suitable Cy5-NHS ester with an amino-PEG-alcohol derivative.

Cy5_NHS Cy5-NHS Ester Reaction Amide Bond Formation (e.g., in DMF with DIPEA) Cy5_NHS->Reaction Amino_PEG_OH N-Methyl-amino-PEG2-OH Amino_PEG_OH->Reaction Target_Molecule This compound Reaction->Target_Molecule

Proposed Synthesis of this compound.
Activation of the Terminal Hydroxyl Group for PROTAC Conjugation

The terminal hydroxyl group of this compound is not reactive towards amines or carboxylic acids under standard coupling conditions. It must first be activated. A common strategy is to convert it into a more reactive functional group, such as a tosylate, which can then be displaced by a nucleophile (e.g., an amine on a warhead or E3 ligase ligand), or converted to a carboxylic acid for subsequent amide bond formation.

cluster_activation Activation of Hydroxyl Group cluster_conjugation Conjugation to PROTAC Component Start This compound (-OH terminus) Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Tosylated_Intermediate N-Methyl-N'-(tosyloxy-PEG2)-Cy5 (-OTs terminus) Tosylation->Tosylated_Intermediate SN2_Reaction Nucleophilic Substitution (SN2) Tosylated_Intermediate->SN2_Reaction PROTAC_Component PROTAC Component (e.g., Warhead-NH2) PROTAC_Component->SN2_Reaction Final_PROTAC Fluorescent PROTAC SN2_Reaction->Final_PROTAC

Activation and Conjugation Workflow.

Experimental Protocols

The following are detailed protocols for the characterization and application of a PROTAC synthesized with a fluorescent linker like this compound.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes the assessment of target protein degradation in cells treated with a fluorescently labeled PROTAC.

Materials:

  • Cell line expressing the target protein

  • Fluorescently labeled PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the fluorescent PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Live-Cell Imaging of PROTAC Uptake and Localization

This protocol allows for the visualization of the fluorescent PROTAC in living cells.[5]

Materials:

  • Cell line of interest plated on glass-bottom dishes or plates

  • Fluorescently labeled PROTAC

  • Live-cell imaging medium (phenol red-free)

  • Hoechst 33342 or another nuclear stain (optional)

  • Confocal or high-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed cells on imaging-compatible plates and allow them to adhere.

  • PROTAC Labeling:

    • Treat cells with the fluorescent PROTAC at the desired concentration in live-cell imaging medium.

    • Incubate for a time sufficient for cellular uptake (e.g., 1-4 hours).

  • Imaging:

    • If desired, counterstain with a nuclear marker like Hoechst 33342.

    • Acquire images using the appropriate laser lines and filters for Cy5 and any other fluorophores.

    • Time-lapse imaging can be performed to monitor the dynamics of PROTAC uptake and distribution.

  • Image Analysis:

    • Analyze images to determine the subcellular localization of the fluorescent PROTAC.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC Mechanism of Action

PROTACs induce the degradation of a target protein by forming a ternary complex with the target and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC Fluorescent PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization

A typical workflow for characterizing a novel fluorescent PROTAC involves synthesis, in vitro binding assays, and cell-based degradation and imaging experiments.

PROTAC_Workflow Synthesis PROTAC Synthesis & Purification Binding_Assay In Vitro Binding Assay (e.g., FP, SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot / In-Cell Western) Synthesis->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, Kinetics) Binding_Assay->Data_Analysis Live_Cell_Imaging Live-Cell Imaging (Uptake & Localization) Degradation_Assay->Live_Cell_Imaging Degradation_Assay->Data_Analysis Live_Cell_Imaging->Data_Analysis

Workflow for Fluorescent PROTAC Characterization.

Conclusion

This compound represents a potentially valuable tool for the development of fluorescent PROTACs. Its Cy5 fluorophore allows for sensitive detection in the far-red spectrum, while the hydrophilic PEG linker can confer favorable physicochemical properties. Although specific applications of this molecule in PROTAC synthesis are not yet reported in the scientific literature, the established principles of linker activation and bioconjugation, combined with standard assays for PROTAC characterization, provide a clear path for its successful implementation in targeted protein degradation studies. Researchers are encouraged to perform thorough characterization of any PROTAC synthesized using this linker to validate its efficacy and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a Cy5 derivative.[1] It is characterized by its far-red fluorescence, which is highly advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[2][3] The molecule incorporates a polyethylene (B3416737) glycol (PEG) linker, which significantly enhances its hydrophilicity.[1][4] This increased water solubility helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes in aqueous environments, and can reduce non-specific binding to cellular surfaces.[3] The terminal hydroxyl group on the PEG linker provides a site for further chemical modification, allowing for conjugation to various biomolecules.[3][4]

These properties make this compound a versatile tool for live-cell imaging applications, particularly for tracking the cellular uptake and trafficking of labeled molecules. Its far-red emission is also beneficial for in vivo imaging, as it allows for deeper tissue penetration.[5]

Spectroscopic Properties

The photophysical characteristics of this compound are primarily determined by the Cy5 core. Below is a summary of its key spectroscopic properties.

PropertyValueReference(s)
Excitation Maximum (λex)~649 - 650 nm[1][2]
Emission Maximum (λem)~667 nm[2][4]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)~0.2[2]
Recommended Laser Line633 nm or 647 nm[1]
Reactive GroupHydroxyl (-OH)[4]

Live-Cell Imaging Applications

Due to its properties, this compound is well-suited for a variety of live-cell imaging applications, including:

  • Tracking Cellular Uptake and Trafficking: The hydrophilic PEG linker facilitates the uptake of the dye, likely through endocytic pathways.[6] By conjugating this dye to molecules of interest (e.g., peptides, proteins, nanoparticles), researchers can visualize their internalization and subsequent trafficking within live cells.

  • Labeling of Biomolecules: The terminal hydroxyl group can be chemically modified to an amine-reactive N-hydroxysuccinimide (NHS) ester, enabling covalent labeling of primary amines on proteins and other biomolecules.[2]

  • Flow Cytometry: The bright fluorescence of Cy5 derivatives allows for clear identification and sorting of labeled cell populations.[3]

Experimental Protocols

The following are generalized protocols for utilizing this compound and its derivatives in live-cell imaging. These should be optimized based on the specific cell type and experimental conditions.

Protocol 1: General Live-Cell Staining

This protocol describes a general method for labeling live cells, assuming the dye is used as a fluid-phase marker for endocytosis or is conjugated to a molecule that binds to the cell surface.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Prepare Staining Solution: Dilute the stock solution into pre-warmed (37°C) live-cell imaging medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The incubation time will depend on the cell type and the specific application.

  • Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Protein Labeling with a Cy5-PEG-NHS Ester Derivative

This protocol outlines the steps to label a protein with an NHS ester derivative of this compound. The hydroxyl group of the dye would first need to be activated to an NHS ester.

Materials:

  • Cy5-PEG-NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. Slowly add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Visualizations

Endocytic Pathway for Cellular Uptake

The cellular uptake of PEGylated fluorescent dyes like this compound often occurs via endocytosis. The following diagram illustrates a generalized endocytic pathway.

Endocytic_Pathway Generalized Endocytic Pathway extracellular Extracellular Space (Cy5-PEG Conjugate) clathrin_pit Clathrin-Coated Pit extracellular->clathrin_pit Binding & Invagination plasma_membrane Plasma Membrane early_endosome Early Endosome clathrin_pit->early_endosome Internalization recycling_endosome Recycling Endosome early_endosome->recycling_endosome Recycling late_endosome Late Endosome (Multivesicular Body) early_endosome->late_endosome Maturation recycling_endosome->plasma_membrane Return to Surface lysosome Lysosome late_endosome->lysosome Fusion & Degradation

Caption: A diagram illustrating the major steps of the endocytic pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using this compound.

Live_Cell_Imaging_Workflow Live-Cell Imaging Experimental Workflow cell_culture 1. Cell Culture (Plate cells on imaging dish) dye_prep 2. Dye Preparation (Dilute Cy5-PEG to working conc.) cell_culture->dye_prep staining 3. Cell Staining (Incubate cells with dye) dye_prep->staining washing 4. Washing (Remove unbound dye) staining->washing imaging 5. Live-Cell Imaging (Acquire images on microscope) washing->imaging analysis 6. Data Analysis (Image processing and quantification) imaging->analysis

Caption: A flowchart of the key steps in a live-cell imaging experiment.

References

Application Notes and Protocols: N-Methyl-N'-(hydroxy-PEG2)-Cy5 for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent chemical entity featuring a Cy5 fluorophore, known for its bright emission in the far-red spectral region, attached to a short polyethylene (B3416737) glycol (PEG) linker. The terminal hydroxyl (-OH) group allows for further chemical modification, making this molecule a versatile tool. In the context of advanced drug development, particularly in the field of targeted protein degradation, this molecule is primarily utilized as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome machinery. By incorporating a fluorescent tag like Cy5, researchers can create fluorescent PROTACs. These fluorescent probes are invaluable for studying the mechanism of action of PROTACs, including their cellular uptake, distribution, and engagement with the target protein.

Flow cytometry is a powerful, high-throughput technique that plays a crucial role in the analysis of cells treated with such fluorescent PROTACs. It enables the quantitative measurement of several key outcomes at the single-cell level, including:

  • Target Protein Degradation: Quantifying the reduction in the levels of the target protein.

  • Cellular Viability and Apoptosis: Assessing the downstream effects of protein degradation on cell health and survival.

  • PROTAC Uptake: Measuring the amount of fluorescent PROTAC taken up by the cells.

These application notes provide an overview of the spectroscopic properties of the Cy5-PEG linker and detailed protocols for using a hypothetical fluorescent PROTAC, synthesized using this linker, in flow cytometry assays.

Spectroscopic and Physicochemical Properties

The performance of a fluorescent molecule is defined by its photophysical characteristics. The this compound linker's properties are primarily dictated by the Cy5 core. The PEG linker enhances hydrophilicity, which can improve solubility in aqueous buffers and reduce non-specific binding in cellular assays.

PropertyValueReference
Excitation Maximum (λex) ~649 - 650 nm[1][2]
Emission Maximum (λem) ~667 - 670 nm[1][3]
Recommended Laser Line 633 nm (HeNe) or 647 nm (Krypton-ion)[3]
Molar Extinction Coeff. (ε) ~250,000 cm⁻¹M⁻¹ (for standard Cy5)
Solubility Enhanced aqueous solubility
Functional Group Hydroxyl (-OH)
Primary Application Fluorescent Linker for PROTACs

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The fluorescently-labeled PROTAC forms a ternary complex with the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC Fluorescent PROTAC (Cy5-Linker-Ligands) PROTAC->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Binding Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Protocol1_Workflow A 1. Cell Culture & Seeding B 2. Treat Cells with Fluorescent PROTAC A->B C 3. Harvest & Wash Cells B->C D 4. Fixation & Permeabilization C->D E 5. Intracellular Staining (Anti-Target Primary Ab) D->E F 6. Secondary Antibody Staining (with another fluorophore, e.g., FITC) E->F G 7. Flow Cytometry Analysis F->G Protocol2_Workflow A 1. Cell Culture & Seeding B 2. Treat Cells with Fluorescent PROTAC A->B C 3. Harvest Cells (including supernatant) B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Stain with Annexin V-FITC and Propidium Iodide (PI) E->F G 7. Flow Cytometry Analysis F->G

References

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Super-Resolution Microscopy (STORM, dSTORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a Cy5 derivative functionalized with a short polyethylene (B3416737) glycol (PEG) linker.[1] Its spectral properties, with excitation and emission maxima in the far-red region of the spectrum, make it a promising candidate for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM). The far-red emission is particularly advantageous for biological imaging as it minimizes autofluorescence from cellular components.[2]

The key structural features of this compound are its Cy5 core, which provides the fluorescence and photoswitching capabilities essential for STORM, and a hydrophilic PEG linker.[1][3] The PEG linker is designed to enhance water solubility and reduce non-specific binding and aggregation in aqueous environments, which are common challenges with cyanine dyes.[3][4] The terminal hydroxyl group offers a site for further chemical modification, allowing for conjugation to various biomolecules.[1][4] This application note provides an overview of the characteristics of this dye and detailed protocols for its use in STORM and dSTORM imaging, based on established methodologies for closely related Cy5 dyes.

Spectroscopic and Photoswitching Properties

PropertyThis compoundStandard Cy5 / Alexa Fluor 647 (for reference)
Excitation Maximum (λex)~649-650 nm[3][5]~649-651 nm[3]
Emission Maximum (λem)~667 nm[1]~666-671 nm[3]
Molar Extinction Coefficient (ε)Not specified~250,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ)Not specified~0.2 (can be lower for PEGylated derivatives)[3][4]
Recommended Laser Line633 nm or 647 nm[3]633 nm or 647 nm[3]
dSTORM Performance (Reference)
Photons per switching eventNot specified~4000-5000 (in MEA/BME buffer)[6]
Duty CycleNot specifiedLow (e.g., ~0.001 for Alexa 647)[7]

Photoswitching Mechanism in dSTORM:

The ability of Cy5 dyes to "blink" is central to dSTORM imaging. This photoswitching is typically induced by the presence of a thiol-containing reducing agent in the imaging buffer, such as β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA).[6][8] The thiol reacts with the excited fluorophore, pushing it into a long-lived non-fluorescent (dark) state. Spontaneous or light-induced (e.g., with a 405 nm laser) reactivation brings the fluorophore back to the fluorescent state.[6] This cyclical process allows for the temporal separation of fluorescence from individual molecules.

Experimental Protocols

The following protocols are generalized for the use of Cy5-based dyes in dSTORM and should be adapted and optimized for the specific experimental setup and biological sample.

Protocol 1: Immunofluorescence Labeling for dSTORM

This protocol describes the labeling of cellular targets using primary and secondary antibodies, where the secondary antibody is conjugated to a Cy5 derivative.

Materials:

  • Cells grown on #1.5 glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% bovine serum albumin (BSA) in PBS

  • Primary antibody specific to the target of interest

  • Secondary antibody conjugated to this compound (or a similar Cy5 derivative)

  • Washing buffer: 0.1% BSA in PBS

Procedure:

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with washing buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells extensively with washing buffer (3-5 times for 5 minutes each) to remove unbound secondary antibodies.

  • Post-fixation (Optional but Recommended): To stabilize the labeling, post-fix the cells with 4% PFA for 10 minutes.

  • Final Washes: Wash the cells three times with PBS. The sample is now ready for imaging in dSTORM buffer.

Protocol 2: dSTORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for achieving optimal photoswitching of Cy5 dyes. An oxygen scavenging system is typically included to reduce photobleaching.

Materials:

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase and 50 µL of catalase solution in 200 µL of Buffer A.[9] This should be prepared fresh.

  • Cysteamine (MEA) or β-mercaptoethanol (BME)

dSTORM Imaging Buffer (prepare immediately before use):

  • To 1 mL of Buffer B, add:

    • 10 µL of GLOX solution

    • 10 µL of 1 M MEA (final concentration 10 mM) OR 7 µL of BME (final concentration ~100 mM)

Note: The optimal concentration of the thiol (MEA or BME) can vary and should be optimized for the specific dye and experimental conditions. Higher thiol concentrations can lead to faster switching to the dark state.

Protocol 3: dSTORM Imaging Acquisition

Microscope Setup:

  • An inverted fluorescence microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination is recommended to minimize background fluorescence.

  • Lasers: A high-power 647 nm laser for excitation and a 405 nm laser for reactivation.

  • A sensitive EMCCD or sCMOS camera.

Imaging Procedure:

  • Mount the sample on the microscope stage.

  • Replace the PBS with the freshly prepared dSTORM imaging buffer.

  • Locate the region of interest using low-intensity illumination.

  • Increase the 647 nm laser power to a high intensity (e.g., 1-2 kW/cm²) to switch most of the fluorophores to the dark state.

  • Begin image acquisition (typically a stream of thousands of frames at a high frame rate, e.g., 50-100 Hz).

  • Apply a low-intensity 405 nm laser to slowly reactivate a sparse subset of fluorophores in each frame. The intensity of the 405 nm laser should be adjusted so that only a few, well-separated molecules are fluorescent in each frame.

  • Continue acquiring frames until a sufficient number of single-molecule localization events have been collected to reconstruct the super-resolved image.

Data Analysis and Image Reconstruction

The acquired image stack is processed using specialized software (e.g., ThunderSTORM, rapidSTORM, or commercial packages) to:

  • Localize the center of the point spread function (PSF) for each fluorescent molecule in each frame with sub-pixel precision.

  • Filter the localizations based on criteria such as photon count, localization precision, and PSF shape.

  • Reconstruct the final super-resolution image by rendering each localization as a point or a Gaussian spot.

Visualizations

experimental_workflow dSTORM Experimental Workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis cell_culture Cell Culture on Glass-Bottom Dish fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (with this compound) primary_ab->secondary_ab add_buffer Add dSTORM Imaging Buffer secondary_ab->add_buffer microscope_setup Microscope Setup (TIRF/HILO) add_buffer->microscope_setup roi_selection Select Region of Interest microscope_setup->roi_selection bleaching High Power 647 nm Laser: Switch to Dark State roi_selection->bleaching acquisition Acquire Image Stack (647 nm excitation + 405 nm activation) bleaching->acquisition localization Single-Molecule Localization acquisition->localization filtering Filtering of Localizations localization->filtering reconstruction Image Reconstruction filtering->reconstruction final_image Super-Resolved Image reconstruction->final_image

Caption: A generalized workflow for dSTORM imaging from sample preparation to final image reconstruction.

photoswitching_mechanism Photoswitching of Cy5 in dSTORM on_state Cy5 (Fluorescent ON State) dark_state Cy5-Thiol Adduct (Non-Fluorescent Dark State) on_state->dark_state 647 nm Laser + Thiol (MEA/BME) dark_state->on_state 405 nm Laser or Spontaneous

Caption: Simplified mechanism of Cy5 photoswitching in a thiol-containing dSTORM buffer.

Troubleshooting and Considerations

  • Low Signal/Few Localizations:

    • Increase the concentration of the primary or secondary antibody.

    • Optimize the imaging buffer, particularly the thiol concentration.

    • Ensure the dSTORM buffer is fresh, as the oxygen scavenging system has a limited lifetime.

  • High Background:

    • Ensure thorough washing after antibody incubations.

    • Use TIRF or HILO illumination to reduce out-of-focus fluorescence.

    • Consider using a different blocking reagent.

  • Densely Overlapping Molecules:

    • Reduce the intensity of the 405 nm activation laser to ensure only a sparse subset of molecules is active in each frame.

    • Decrease the labeling density by using a lower concentration of the secondary antibody.

  • Photobleaching:

    • Ensure the oxygen scavenging system (GLOX) is active.

    • Minimize exposure to high laser power before acquisition.

Conclusion

This compound is a promising fluorescent probe for super-resolution microscopy due to its far-red spectral properties and the advantages conferred by its hydrophilic PEG linker. While specific quantitative data on its photoswitching performance in STORM and dSTORM is not yet widely published, its Cy5 core suggests it will be amenable to established dSTORM protocols. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can effectively utilize this dye to achieve high-resolution imaging of subcellular structures. As with any super-resolution experiment, optimization of labeling, imaging buffer composition, and acquisition parameters will be crucial for obtaining the best results.

References

Application Notes and Protocols for Single-Molecule Tracking using N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in real-time, providing unparalleled insights into complex biological processes that are often obscured by ensemble-averaging methods.[1] The choice of the fluorescent probe is critical for successful SMT experiments, requiring high photostability, brightness, and minimal perturbation to the labeled molecule. This document provides detailed application notes and protocols for the use of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a near-infrared cyanine (B1664457) dye, in single-molecule tracking applications.

The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound enhances its hydrophilicity, which can improve solubility in aqueous buffers and reduce non-specific binding, making it a promising candidate for live-cell imaging.[2][3] This guide will cover the necessary steps from dye functionalization and protein labeling to single-molecule imaging and data analysis.

Core Spectroscopic Properties

The photophysical properties of this compound are primarily determined by its Cy5 core. The PEG linker can subtly influence these properties. The table below summarizes the key spectroscopic data for the parent Cy5 dye and its PEGylated derivatives.

PropertyValue for Cy5 CoreValue for PEGylated Cy5Reference
Excitation Maximum (λex) ~646 - 649 nm~649 - 650 nm[2]
Emission Maximum (λem) ~662 - 671 nm~667 - 691 nm[2]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹~107,000 - 232,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.2Not explicitly reported, but a similar PEGylated Cy5 derivative was reported at 0.07.
Photostability Moderate; susceptible to photobleaching.Can be enhanced with antifade reagents.[2][5][6]

Experimental Protocols

Functionalization of this compound (Amine-Reactive Labeling)

Diagram: Logical Workflow for Dye Functionalization and Protein Labeling

functionalization_workflow cluster_dye_prep Dye Preparation cluster_protein_labeling Protein Labeling start This compound functionalization Functionalization (e.g., to NHS ester) start->functionalization Chemical Synthesis activated_dye Amine-Reactive Cy5 functionalization->activated_dye reaction Conjugation Reaction activated_dye->reaction protein Target Protein (with primary amines) protein->reaction purification Purification (e.g., Size-Exclusion Chromatography) reaction->purification labeled_protein Cy5-Labeled Protein purification->labeled_protein

Caption: Workflow for preparing the amine-reactive dye and subsequent protein labeling.

Protocol for Protein Labeling with Amine-Reactive Cy5

This protocol is for labeling proteins with an NHS-ester functionalized Cy5 dye.

Materials:

  • Amine-reactive this compound (e.g., NHS ester)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the labeling reaction.[7]

  • Prepare the Dye Solution:

    • Allow the vial of amine-reactive Cy5 to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This solution should be prepared fresh.[7]

  • Labeling Reaction:

    • While gently stirring, slowly add the dye solution to the protein solution. A typical molar ratio of dye to protein is 10:1 to 20:1, but this should be optimized for the specific protein to achieve the desired degree of labeling.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored band to elute is the labeled protein. The second, slower-moving band is the free dye.

    • Collect the fractions containing the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its λ_max (~250,000 M⁻¹cm⁻¹ for Cy5).

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).[4]

Diagram: Experimental Workflow for Single-Molecule Tracking

smt_workflow cluster_sample_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis labeling Protein Labeling with This compound transfection Introduction of Labeled Protein (e.g., microinjection, electroporation) labeling->transfection cell_culture Cell Culture and Seeding cell_culture->transfection microscope Single-Molecule Microscope Setup (e.g., TIRF, HILO) transfection->microscope acquisition Image Acquisition (Time-lapse imaging) microscope->acquisition localization Single-Particle Localization acquisition->localization tracking Trajectory Reconstruction localization->tracking analysis Quantitative Analysis (e.g., Diffusion, confinement) tracking->analysis data_analysis_pipeline raw_data Raw Image Stack (Time-lapse movie) localization Particle Localization (2D Gaussian Fitting) raw_data->localization trajectories Trajectory Linking localization->trajectories msd_analysis MSD Analysis trajectories->msd_analysis confinement_analysis Confinement Mapping trajectories->confinement_analysis diffusion_coefficient Diffusion Coefficient (D) msd_analysis->diffusion_coefficient results Quantitative Results diffusion_coefficient->results confinement_analysis->results

References

Application Notes and Protocols: N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methyl-N'-(hydroxy-PEG2)-Cy5 as a fluorescent acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments. This cyanine-based dye is engineered with a polyethylene (B3416737) glycol (PEG) linker, which enhances its hydrophilicity and biocompatibility, making it an excellent tool for studying molecular interactions in aqueous environments.[1] Its fluorescence in the far-red region of the spectrum is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.[1]

Introduction to this compound in FRET

This compound is a derivative of the popular Cy5 dye. The key structural modification is the inclusion of a PEG linker, which significantly increases its water solubility.[2] This property is highly beneficial in biological assays as it helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes.[2] The terminal hydroxyl group also provides a site for further chemical modification and conjugation.[2][3]

In FRET, a non-radiative energy transfer occurs from an excited-state donor fluorophore to a nearby acceptor molecule.[4][5] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically within a 1-10 nm range.[4][5][6] This "spectroscopic ruler" allows for the precise measurement of molecular proximity, making FRET a powerful technique for studying:

  • Protein-protein interactions[7][8][9]

  • Conformational changes in proteins[10]

  • Nucleic acid structure and dynamics[11][12][13][14]

  • Enzyme kinetics

  • Receptor-ligand binding

This compound serves as an excellent FRET acceptor, commonly paired with donor dyes such as Cy3. The spectral overlap between the emission of the donor (e.g., Cy3) and the absorption of the acceptor (Cy5) is a critical factor for efficient energy transfer.[15]

Quantitative Data

The following tables summarize the key spectroscopic properties of this compound and its performance in a FRET pair with Cy3.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex)649 - 650 nm[1][2]
Emission Maximum (λem)667 - 691 nm[1][2]
Molar Extinction Coefficient (ε)~107,000 cm⁻¹M⁻¹[2]
Recommended Laser Line633 nm or 647 nm[16]
SolubilityWater, DMSO, DMF, DCM[16]

Note: The molar extinction coefficient is an approximation based on a structurally similar compound and may vary.[1]

Table 2: Common FRET Donor for this compound

Donor FluorophoreExcitation Max (λex)Emission Max (λem)
Cy3~550 nm~570 nm

Table 3: FRET Parameters for the Cy3-Cy5 Pair

ParameterValueNotes
Förster Radius (R₀)~5.0 - 6.0 nmThe distance at which FRET efficiency is 50%. This value is dependent on the specific labeling chemistry and local environment.

Experimental Protocols

This section provides detailed protocols for a typical FRET experiment involving the labeling of biomolecules with this compound and a suitable donor, followed by FRET data acquisition and analysis.

Protein Labeling with Cy5 and Cy3

This protocol describes the labeling of proteins with amine-reactive N-hydroxysuccinimide (NHS) esters of Cy3 and a derivative of this compound. The hydroxyl group on this compound can be functionalized into an NHS ester for covalent labeling of primary amines on proteins.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cy3-NHS ester

  • This compound derivative with an NHS ester functional group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the labeling buffer at a concentration of 2-10 mg/mL.[8]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS esters.[17] If necessary, dialyze the protein against the labeling buffer.

  • Dye Preparation:

    • Dissolve the Cy3-NHS ester and the Cy5-NHS ester derivative in a small amount of anhydrous DMF or DMSO to create stock solutions (typically 10 mg/mL).

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the donor dye (e.g., Cy3-NHS ester) to the protein solution.

    • Incubate for 1 hour at room temperature with gentle stirring, protected from light.

    • Purify the donor-labeled protein using a size-exclusion chromatography column to remove unreacted dye.

    • Repeat the labeling process for the second protein with the acceptor dye (Cy5-NHS ester derivative).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye (e.g., ~550 nm for Cy3 and ~650 nm for Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The ratio of dye concentration to protein concentration gives the DOL. An optimal DOL is typically between 1 and 4 dyes per protein.[2]

FRET Measurement using Sensitized Emission

This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor upon excitation of the donor.

Instrumentation:

  • Spectrofluorometer or a fluorescence microscope equipped with appropriate filters and a sensitive detector (e.g., CCD camera).

Procedure:

  • Sample Preparation:

    • Prepare three samples in a suitable buffer:

      • Donor-only labeled biomolecule.

      • Acceptor-only labeled biomolecule.

      • A mixture of donor and acceptor-labeled biomolecules (the FRET sample).

  • Data Acquisition:

    • Spectrum 1 (Donor Emission): Excite the donor-only sample at the donor's excitation maximum (e.g., ~550 nm for Cy3) and record the emission spectrum.

    • Spectrum 2 (Acceptor Direct Excitation): Excite the acceptor-only sample at the acceptor's excitation maximum (e.g., ~650 nm for Cy5) and record the emission spectrum.

    • Spectrum 3 (FRET): Excite the FRET sample at the donor's excitation maximum and record the emission spectrum. You should observe a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence (sensitized emission) compared to the individual components.[18]

  • Data Analysis: Calculating FRET Efficiency (E):

    • The FRET efficiency can be calculated using the following formula:

      • E = 1 - (IDA / ID)

      • Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.

    • Corrections for spectral bleed-through (donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength) are necessary for accurate FRET efficiency determination.

Visualizations

Signaling Pathway Example: Protein Kinase A (PKA) Activation

FRET biosensors are commonly used to study signaling pathways. For example, the activation of Protein Kinase A (PKA) can be monitored using a FRET-based sensor where the catalytic and regulatory subunits of PKA are labeled with a donor and an acceptor fluorophore, respectively. Upon binding of cyclic AMP (cAMP), the subunits dissociate, leading to a decrease in FRET.

PKA_Activation_FRET cluster_inactive Inactive PKA (High FRET) cluster_active Active PKA (Low FRET) PKA_inactive PKA Holoenzyme (Regulatory + Catalytic Subunits) Donor_inactive Donor (e.g., Cy3) PKA_inactive->Donor_inactive labeled Acceptor_inactive Acceptor (Cy5) PKA_inactive->Acceptor_inactive labeled PKA_active_R Regulatory Subunit PKA_inactive->PKA_active_R dissociates PKA_active_C Catalytic Subunit PKA_inactive->PKA_active_C Donor_active Donor (e.g., Cy3) PKA_active_R->Donor_active labeled Acceptor_active Acceptor (Cy5) PKA_active_C->Acceptor_active labeled cAMP cAMP cAMP->PKA_inactive binds

Caption: FRET-based detection of PKA activation.

Experimental Workflow: Protein-Protein Interaction Study

The following diagram illustrates a typical workflow for studying a protein-protein interaction using FRET.

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Label_P1 Label Protein 1 with Donor (Cy3) Purify_P1 Purify Labeled Protein 1 Label_P1->Purify_P1 Label_P2 Label Protein 2 with Acceptor (Cy5) Purify_P2 Purify Labeled Protein 2 Label_P2->Purify_P2 Mix Mix Labeled Proteins Purify_P1->Mix Purify_P2->Mix Incubate Incubate to Allow Interaction Mix->Incubate Measure Measure Fluorescence Incubate->Measure Correct Correct for Bleed-through Measure->Correct Calculate Calculate FRET Efficiency Correct->Calculate Interpret Interpret Results Calculate->Interpret

Caption: Workflow for a FRET-based protein interaction study.

Troubleshooting

Table 4: Common Issues and Solutions in Cy3-Cy5 FRET Experiments

IssuePossible CauseSuggested Solution
Low FRET Efficiency - Distance between fluorophores is greater than the Förster radius. - Incorrect labeling stoichiometry. - Poor spectral overlap. - Mismatched filter sets.- Re-evaluate labeling sites on the biomolecules. - Optimize the degree of labeling. - Ensure the chosen donor-acceptor pair is appropriate. - Verify that the microscope/spectrofluorometer filters are correct for the Cy3-Cy5 pair.
High Background Signal - Unreacted free dye in the sample. - Autofluorescence from the sample or buffer components. - Non-specific binding of labeled proteins to surfaces.- Ensure thorough purification of labeled proteins. - Use a buffer with low autofluorescence. - Use blocking agents (e.g., BSA) to reduce non-specific binding.
Photobleaching - High excitation laser power. - Prolonged exposure to the excitation light.- Reduce laser power to the minimum required for a good signal-to-noise ratio. - Minimize exposure time. - Use an oxygen scavenging system and/or triplet state quenchers.[1]
Protein-Induced Fluorescence Enhancement (PIFE) - The binding of a protein near the fluorophore can alter its quantum yield, affecting the calculated FRET efficiency.[1]- Be aware of this potential artifact, especially in single-molecule FRET. - Perform control experiments to assess the fluorescence of the donor dye in the presence and absence of the binding partner (without the acceptor).

References

Application Notes for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in in vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available literature indicates that while the spectroscopic properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5 are documented, specific in vivo imaging studies utilizing this particular probe are not widely published. Therefore, these application notes provide a comprehensive guide for researchers on how to utilize this probe for in vivo imaging, from initial characterization and conjugation to in vivo application and data analysis. The protocols are based on established methodologies for Cy5 and other near-infrared dyes.

Introduction

This compound is a near-infrared (NIR) fluorescent dye featuring a Cy5 core, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a terminal hydroxyl group. Its fluorescence in the NIR window (emission max ~667 nm) makes it well-suited for in vivo imaging studies due to reduced tissue autofluorescence and deeper tissue penetration of light. The PEG linker enhances aqueous solubility and minimizes non-specific binding, while the hydroxyl group provides a versatile handle for conjugation to various targeting moieties such as antibodies, peptides, or small molecules.[1] This enables the development of targeted probes for specific visualization of biological processes and entities, such as tumors or specific cell populations, within a living organism.

Key Properties and Advantages
  • Near-Infrared Emission: Minimizes background signal from endogenous fluorophores in tissues, leading to a higher signal-to-noise ratio.[2]

  • Hydrophilicity: The PEG2 linker improves solubility in physiological buffers, reducing the risk of aggregation that can occur with cyanine (B1664457) dyes.[2]

  • Versatile for Conjugation: The terminal hydroxyl group can be activated or modified to react with various functional groups on targeting ligands, allowing for the creation of specific imaging agents.

  • Biocompatibility: The PEG linker can improve the biocompatibility of the resulting conjugate.[2]

Applications

The primary application of this compound is as a fluorescent label for targeted in vivo imaging. Once conjugated to a targeting ligand, it can be used for:

  • Oncology Research: Visualizing and quantifying tumor burden, metastasis, and response to therapy by targeting cancer-specific markers.

  • Drug Development: Assessing the biodistribution and pharmacokinetics of novel therapeutics.

  • Immunology: Tracking the migration and activity of immune cells.

  • Cardiovascular Research: Imaging vasculature and atherosclerotic plaques.

Quantitative Data

The following tables provide an overview of the spectroscopic properties of this compound and illustrative in vivo performance data based on typical results for Cy5-based probes.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference(s)
Maximum Excitation Wavelength~649 nm[1]
Maximum Emission Wavelength~667 nm[1]
Molecular Weight537.13 g/mol
Recommended Laser Line633 nm or 647 nm

Table 2: Illustrative in vivo Performance of a Targeted Cy5-Conjugate

ParameterExemplary Value/RangeNotes
Biodistribution Measured 24 hours post-injection; values are % Injected Dose per Gram (%ID/g)
Tumor5 - 15 %ID/gHighly dependent on the targeting ligand's affinity and receptor density.
Liver10 - 30 %ID/gA primary route of clearance for many macromolecules.
Kidneys2 - 10 %ID/gClearance route for smaller conjugates.
Spleen2 - 8 %ID/gCan indicate uptake by the reticuloendothelial system.
Pharmacokinetics
Biological Half-life12 - 48 hoursHighly dependent on the size and nature of the conjugated targeting ligand.
Imaging Performance
Tumor-to-Muscle Ratio3:1 to 10:1A key indicator of imaging contrast, typically peaks 24-72 hours post-injection.

Note: The data in Table 2 are examples and will vary significantly based on the specific targeting ligand, animal model, and imaging instrumentation.

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group and Conjugation to a Protein

This protocol describes a general method for activating the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amines on a protein, such as an antibody.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction vials and magnetic stirrer

Methodology:

  • Activation of the Dye: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add 1.5 equivalents of DSC and 2 equivalents of TEA or DIPEA. c. Stir the reaction at room temperature for 4-6 hours, protected from light. d. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the NHS ester will result in a more nonpolar spot.

  • Conjugation to Protein: a. Prepare the protein solution at a concentration of 2-10 mg/mL in PBS. b. Add the activated dye solution dropwise to the protein solution while gently stirring. A molar ratio of dye to protein of 5:1 to 10:1 is a good starting point for optimization. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate: a. Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25). b. Elute with PBS. The first colored fraction will be the labeled protein, while the later fractions will contain the unconjugated dye. c. Collect the protein-dye conjugate fractions.

  • Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the dye).

Protocol 2: In vivo Imaging in a Murine Tumor Model

This protocol provides a general workflow for in vivo fluorescence imaging using a targeted this compound conjugate in a mouse xenograft model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Purified and sterile-filtered protein-dye conjugate

  • In vivo fluorescence imaging system with appropriate laser lines and emission filters

  • Anesthetic (e.g., isoflurane)

  • Sterile saline or PBS for injection

Methodology:

  • Animal Preparation: a. Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). b. Place the mouse on the imaging stage of the in vivo imaging system. Maintain body temperature with a warming pad.

  • Pre-injection Imaging: a. Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.

  • Probe Administration: a. Dilute the sterile-filtered conjugate in saline or PBS to the desired concentration. b. Inject a defined dose (typically 1-10 nmol) of the conjugate intravenously via the tail vein.

  • Post-injection Imaging: a. Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours). This will allow for the determination of the optimal imaging window. b. Use consistent imaging parameters (laser power, exposure time, filter set) for all acquisitions to ensure data comparability.

  • Data Analysis: a. Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor tissue (e.g., muscle). b. Quantify the average fluorescence intensity in each ROI at each time point. c. Calculate the tumor-to-muscle ratio to assess targeting specificity.

  • Ex vivo Biodistribution (Optional but Recommended): a. At the final time point, euthanize the mouse. b. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.). c. Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the probe. d. Quantify the fluorescence intensity in each organ.

Visualizations

G cluster_activation Dye Activation cluster_conjugation Protein Conjugation cluster_purification Purification dye This compound dsc DSC, DIPEA dye->dsc activated_dye Cy5-PEG2-NHS Ester dsc->activated_dye activated_dye2 Cy5-PEG2-NHS Ester protein Targeting Protein (e.g., Antibody) protein->activated_dye2 conjugate Targeted Imaging Probe activated_dye2->conjugate conjugate2 Targeted Imaging Probe sec Size-Exclusion Chromatography purified_probe Purified Probe sec->purified_probe conjugate2->sec G animal_prep Animal Preparation (Anesthesia) baseline Baseline Imaging animal_prep->baseline injection IV Injection of Probe baseline->injection imaging Longitudinal Imaging (1h, 4h, 24h, 48h) injection->imaging analysis ROI Analysis (Tumor vs. Muscle) imaging->analysis ex_vivo Ex vivo Biodistribution analysis->ex_vivo G probe Targeted Cy5 Probe receptor Cell Surface Receptor probe->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization signal Fluorescence Signal (Tumor Localization) internalization->signal

References

Application Note: Derivatization of N-Methyl-N'-(hydroxy-PEG2)-Cy5 for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3][4][5] The fluorescent dye N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a valuable tool for labeling biomolecules, featuring a terminal hydroxyl group that can be chemically modified.[6][7][8][9] This application note provides detailed protocols for the derivatization of this dye into its azide (B81097) and alkyne forms, rendering it ready for click chemistry applications. The resulting functionalized dyes can be used to covalently label a wide range of biomolecules, including proteins, nucleic acids, and small molecules, that have been modified with a complementary alkyne or azide group.

Key Properties of this compound

The starting material is a cyanine-labeled PEG derivative with a terminal hydroxyl group available for further chemical modification.[6][7][10] Its key spectral properties are summarized below.

PropertyValueReference
Excitation Maximum (λex)~649 nm[6]
Emission Maximum (λem)~667 nm[6]
Solvent CompatibilityWater, DMSO, DMF[10]

Protocol 1: Synthesis of N-Methyl-N'-(azido-PEG2)-Cy5

This protocol describes the conversion of the terminal hydroxyl group of this compound to an azide group. The procedure is adapted from established one-pot methods for the direct conversion of alcohols to azides under mild conditions to preserve the integrity of the Cy5 dye.[11][12][13]

Reaction Scheme

G cluster_main Start This compound Reagents 1. PPh3, I2, Imidazole (B134444) 2. NaN3 in DMSO Product N-Methyl-N'-(azido-PEG2)-Cy5 Purification Flash Column Chromatography

Materials and Equipment
  • This compound

  • Triphenylphosphine (B44618) (PPh3)

  • Iodine (I2)

  • Imidazole

  • Sodium azide (NaN3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask and magnetic stirrer

  • Argon or Nitrogen gas supply

  • Flash chromatography system with silica (B1680970) gel

  • Rotary evaporator

Experimental Protocol
  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMSO.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq.), iodine (1.2 eq.), and imidazole (1.2 eq.). It is recommended to pre-grind these reagents together in a mortar and pestle before addition.[13]

  • Reaction Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 2-4 hours. Protect the reaction from light to prevent photobleaching of the Cy5 dye.

  • Azide Addition: Add a solution of sodium azide (4 eq.) in DMSO to the reaction mixture.

  • Final Reaction: Continue stirring at room temperature for an additional 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup: Quench the reaction by adding an ice-cooled solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired N-Methyl-N'-(azido-PEG2)-Cy5.

Expected Results
ParameterExpected ValueNotes
Yield 70-90%Based on yields for similar conversions of primary alcohols to azides.[11][12][13]
Purity >95%As determined by HPLC or LC-MS after purification.
Confirmation LC-MS, NMRConfirm the mass of the product and look for the disappearance of the hydroxyl proton signal in NMR.

Protocol 2: Synthesis of N-Methyl-N'-(alkyne-PEG2)-Cy5

This protocol details the conversion of the terminal hydroxyl group to a terminal alkyne via Williamson ether synthesis, making it reactive towards azide-functionalized molecules in a click chemistry reaction.

Reaction Scheme

G cluster_main Start This compound Reagents 1. NaH in THF 2. Propargyl Bromide Product N-Methyl-N'-(alkyne-PEG2)-Cy5 Purification Flash Column Chromatography

Materials and Equipment
  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask and magnetic stirrer

  • Argon or Nitrogen gas supply

  • Flash chromatography system with silica gel

  • Rotary evaporator

Experimental Protocol
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF.

  • Deprotonation: Slowly add a solution of this compound (1 eq.) in anhydrous THF to the NaH suspension at 0°C (ice bath).

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add propargyl bromide (2.0 eq.) dropwise.

  • Reaction: Let the reaction stir at room temperature for 12-16 hours (overnight). Protect from light.

  • Workup: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the crude product and purify by flash column chromatography to obtain the desired N-Methyl-N'-(alkyne-PEG2)-Cy5.

Expected Results
ParameterExpected ValueNotes
Yield 60-80%Typical yields for Williamson ether synthesis with primary alcohols.
Purity >95%As determined by HPLC or LC-MS after purification.
Confirmation LC-MS, NMRConfirm the product mass and observe the appearance of the characteristic alkyne proton signal in NMR.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for labeling a target molecule using the newly synthesized azide- or alkyne-functionalized Cy5 dye.

Experimental Workflow

G cluster_workflow Start Mix: - Azide-Cy5 or Alkyne-Cy5 - Alkyne or Azide Target Molecule Catalyst Add Catalyst Premix: - CuSO4 - THPTA Ligand - Sodium Ascorbate (B8700270) Reaction Incubate at Room Temp (15-60 min) Product Cy5-Labeled Conjugate

Materials and Equipment
  • Azide- or Alkyne-functionalized Cy5 dye (from Protocol 1 or 2)

  • Alkyne- or Azide-functionalized target molecule (protein, oligo, etc.)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS)

  • Purification system appropriate for the target molecule (e.g., SEC, dialysis, HPLC)

Experimental Protocol
  • Catalyst Premix: A few minutes before starting the reaction, prepare the catalyst premix by incubating CuSO4 and the THPTA ligand in a 1:2 ratio.[14][15]

  • Reaction Setup: In a microcentrifuge tube, combine your azide-modified molecule and alkyne-modified molecule in a suitable buffer. A slight molar excess (1.5-10 eq.) of the dye is often used.

  • Initiation: To the solution of reactants, add the THPTA/CuSO4 catalyst complex (final concentration typically 1-2.5 mM).

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2-5 mM).[14][15]

  • Incubation: Vortex the mixture briefly. Protect from light and allow the reaction to proceed at room temperature for 15-60 minutes.

  • Purification: Purify the resulting Cy5-conjugate to remove excess dye and catalyst components. The method will depend on the nature of the target molecule (e.g., size exclusion chromatography for proteins, ethanol (B145695) precipitation for oligonucleotides).

Final Product Confirmation

The success of the conjugation can be confirmed by methods such as SDS-PAGE with fluorescence imaging (for proteins), UV-Vis spectroscopy (observing both target and dye absorbance peaks), and mass spectrometry.

References

Application Notes and Protocols: N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Methyl-N'-(hydroxy-PEG2)-Cy5 in quantitative fluorescent Western blotting. This cyanine-based fluorescent dye, functionalized with a methyl and a short polyethylene (B3416737) glycol (PEG) linker, offers enhanced hydrophilicity and biocompatibility, making it a valuable tool for sensitive and multiplex protein detection.

Introduction to Fluorescent Western Blotting with Cy5 Dyes

Fluorescent Western blotting has emerged as a superior alternative to traditional chemiluminescent methods, offering key advantages such as higher sensitivity, broader dynamic range, and the ability to detect multiple proteins simultaneously (multiplexing).[1][2][3] The use of fluorescently labeled secondary antibodies, such as those conjugated with Cy5, allows for the direct and stable detection of target proteins without the need for enzymatic reactions, leading to more accurate and reproducible quantitative analysis.[3][4]

This compound is a derivative of the Cy5 dye, which fluoresces in the far-red region of the spectrum. This is advantageous for biological applications as it minimizes autofluorescence from endogenous molecules in cell lysates, leading to a higher signal-to-noise ratio. The inclusion of a PEG linker enhances the solubility of the dye in aqueous buffers and can reduce non-specific binding, further improving the quality of Western blot data.

Key Spectroscopic Properties

The performance of a fluorescent dye is dictated by its spectroscopic characteristics. While the specific quantum yield for this compound is not readily published, its properties are largely governed by the Cy5 core.

PropertyValue
Excitation Maximum (λex)~649 - 650 nm
Emission Maximum (λem)~667 nm
Recommended Laser Line633 nm or 647 nm
SolubilityWater, DMSO, DMF

Note: The exact spectroscopic values can be influenced by the local environment and conjugation to other molecules. It is recommended to confirm the optimal settings on your specific imaging system.

Experimental Protocols

This section provides a detailed protocol for performing a fluorescent Western blot using a secondary antibody conjugated to this compound.

I. Reagent and Buffer Preparation
  • Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target protein's molecular weight.

  • Running Buffer: (e.g., 1X Tris/Glycine/SDS buffer).

  • Transfer Buffer: (e.g., 1X Tris/Glycine buffer with 20% methanol).

  • Membrane: Low-fluorescence polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For phosphoprotein detection, BSA is recommended.

  • Primary Antibody Diluent: Blocking buffer or as recommended by the antibody supplier.

  • Secondary Antibody Diluent: Blocking buffer.

  • Wash Buffer: TBST.

II. Experimental Workflow

The following diagram illustrates the major steps in a fluorescent Western blotting experiment.

WesternBlotWorkflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis A Sample Preparation (Lysis & Quantitation) B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking E Primary Antibody Incubation D->E F Secondary Antibody Incubation (this compound conjugate) E->F G Washing F->G H Fluorescent Imaging G->H I Data Analysis H->I

Caption: Fluorescent Western Blotting Workflow.

III. Detailed Protocol
  • Sample Preparation and Protein Quantitation:

    • Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each sample using a compatible protein assay to ensure equal loading.[5]

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 10-30 µg) into the wells of an SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor migration and a fluorescently labeled ladder for molecular weight determination.

    • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.

    • Assemble the transfer stack and perform the transfer according to the blotting system's protocol (e.g., wet or semi-dry transfer).

  • Blocking:

    • After transfer, rinse the membrane briefly with deionized water and then with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the primary antibody diluent at the concentration recommended by the supplier (typically in the range of 1:1000 to 1:5000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in the secondary antibody diluent. A typical starting dilution is 1:10,000 to 1:20,000. The optimal dilution should be determined empirically.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Note: Minimize exposure of the fluorescently labeled antibody and the membrane to light from this step onwards to prevent photobleaching.

  • Final Washes:

    • Decant the secondary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation, protected from light.

    • Perform a final rinse with TBS (without Tween-20) to remove any residual detergent.

  • Imaging and Data Analysis:

    • Image the blot using a digital imager equipped with the appropriate laser or light source and emission filter for Cy5 (e.g., excitation at ~650 nm and emission at ~670 nm).

    • Adjust the exposure time to obtain a strong signal without saturation.

    • Perform densitometric analysis of the bands using appropriate software. For quantitative analysis, normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain).

IV. Quantitative Data and Multiplexing

A major advantage of fluorescent Western blotting is the ability to perform multiplex detection, allowing for the simultaneous analysis of multiple proteins on the same blot.[2][3] This is particularly useful for studying signaling pathways where the phosphorylation state of a protein is compared to its total expression level.

Signaling Pathway Example: Akt Signaling

The diagram below illustrates a simplified Akt signaling pathway where multiplex fluorescent Western blotting can be used to simultaneously detect phosphorylated Akt (p-Akt) and total Akt.

AktSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Regulates GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Simplified Akt Signaling Pathway.

To analyze this pathway, a researcher could use a primary antibody specific for p-Akt and another for total Akt, raised in different species. These would then be detected with species-specific secondary antibodies conjugated to different fluorophores, for instance, an anti-rabbit Cy5 conjugate and an anti-mouse Cy3 conjugate.

Table of Recommended Antibody Dilutions for Multiplexing:

Target ProteinPrimary Antibody HostPrimary Antibody DilutionSecondary Antibody FluorophoreSecondary Antibody Dilution
p-Akt (Ser473)Rabbit1:1000This compound anti-rabbit1:15,000
Total AktMouse1:2000Cy3 anti-mouse1:10,000
Loading Control (e.g., GAPDH)Goat1:5000DyLight 488 anti-goat1:10,000

Note: These dilutions are starting points and should be optimized for each specific antibody and experimental system.

Troubleshooting

IssuePossible CauseSolution
High Background - Insufficient blocking- Secondary antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies)- Optimize secondary antibody dilution- Increase the number and/or duration of wash steps
Weak or No Signal - Inefficient protein transfer- Low primary or secondary antibody concentration- Target protein not expressed or at low abundance- Photobleaching of the fluorophore- Verify transfer efficiency with a total protein stain (e.g., Ponceau S)- Increase antibody concentrations or incubation times- Load more protein per lane- Minimize exposure of the blot to light during and after secondary antibody incubation
Non-specific Bands - Primary antibody is not specific- Secondary antibody cross-reactivity- Use a more specific primary antibody- Use pre-adsorbed secondary antibodies
Saturated Signal - Too much protein loaded- Secondary antibody concentration too high- Exposure time too long- Reduce the amount of protein loaded per lane- Further dilute the secondary antibody- Reduce the imaging exposure time

Conclusion

This compound is a versatile and robust fluorescent dye for modern Western blotting applications. Its favorable spectroscopic properties and the benefits of PEGylation contribute to high-quality, quantitative data. By following the detailed protocols and considering the principles of fluorescent detection outlined in these application notes, researchers can achieve sensitive, accurate, and reproducible results in their protein analysis workflows.

References

Application Notes and Protocols: N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a far-red fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] This derivative of the popular Cy5 fluorophore is engineered with two key modifications: an N-methyl group and a hydrophilic polyethylene (B3416737) glycol (PEG) linker. These features are designed to enhance its performance in biological imaging applications. The PEG linker increases the dye's solubility in aqueous buffers, which can reduce aggregation and non-specific binding—common challenges with traditional cyanine dyes.[4][5][6] Its fluorescence in the far-red spectrum (excitation ~649 nm, emission ~667 nm) is highly advantageous for cellular microscopy, as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[7][8][9]

This molecule is particularly well-suited for labeling biomolecules such as antibodies, proteins, and nucleic acids.[10] The terminal hydroxyl group on the PEG linker allows for further chemical modification, often activated as an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins.[7] Key applications include high-resolution confocal microscopy, immunofluorescence (IF), flow cytometry, and super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM).[9][11]

Physicochemical and Spectroscopic Properties

The photophysical properties of this compound are primarily dictated by its Cy5 core, while the PEG and methyl modifications improve its utility in aqueous environments.[5]

PropertyRepresentative ValueNotes
Excitation Maximum (λex) ~649 nm[1][2][7]Can be efficiently excited by 633 nm or 647 nm laser lines.[9]
Emission Maximum (λem) ~667 nm[1][2][7]Emission is in the far-red region of the spectrum.
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Value is for the parent Cy5 dye; serves as a close approximation.[12]
Quantum Yield (Φ) ~0.2[3]Represents a typical value for high-quality Cy5 dyes in aqueous buffer.[12]
Molecular Weight ~537.1 g/mol [1][13][14]
Solubility HighThe PEG2 linker significantly enhances solubility in water and standard biological buffers.[4]

Key Applications and Protocols

Covalent Labeling of Antibodies (NHS Ester Chemistry)

This protocol describes the conjugation of an amine-reactive this compound NHS ester to a primary antibody. The primary targets for this reaction are the ε-amino groups of lysine (B10760008) residues.

Experimental Workflow for Antibody Conjugation

cluster_prep Preparation cluster_reaction Reaction & Purification cluster_qc Quality Control prep_ab 1. Prepare Antibody in Bicarbonate Buffer (pH 8.3-8.5) reaction 3. Mix Antibody and Dye (Molar Ratio 5:1 to 15:1) prep_ab->reaction prep_dye 2. Prepare Dye Stock (10 mM in DMSO) prep_dye->reaction incubation 4. Incubate 1 hr at Room Temperature (Dark) reaction->incubation purification 5. Purify Conjugate (Size Exclusion Chromatography) incubation->purification dol 6. Calculate Degree of Labeling (DOL) (Spectrophotometry A280/A650) purification->dol storage 7. Store Conjugate (4°C or -20°C with Glycerol) dol->storage prep 1. Prepare Sample (Immunofluorescence Staining) buffer 2. Prepare STORM Imaging Buffer (e.g., GLOX with MEA or BME) prep->buffer imaging 3. Mount and Add Buffer buffer->imaging acquisition 4. Image Acquisition (High-power 647 nm laser for switching; Low-power 405 nm for reactivation) imaging->acquisition reconstruction 5. Data Processing (Localization of single molecule blinks) acquisition->reconstruction analysis 6. Image Reconstruction (Generate super-resolved image) reconstruction->analysis

References

Troubleshooting & Optimization

Optimizing N-Methyl-N'-(hydroxy-PEG2)-Cy5 Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of N-Methyl-N'-(hydroxy-PEG2)-Cy5.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the labeling procedure.

Problem Possible Cause Solution
Low or No Fluorescence Signal Inefficient Labeling: The dye may not have coupled effectively to the target molecule.[1][2]- Verify pH: Ensure the reaction pH is within the optimal range of 8.2-8.5.[1][3][4] Primary amines must be deprotonated to be reactive.[1][4] - Check Buffer Composition: Avoid buffers containing primary amines like Tris or glycine, as they compete with the labeling reaction.[1][3] Use amine-free buffers such as PBS, MES, or HEPES.[1] - Optimize Protein Concentration: Labeling efficiency is concentration-dependent. The optimal protein concentration is typically 2-10 mg/mL.[1][3] For concentrations below 2 mg/mL, consider using spin concentrators.[1] - Increase Dye-to-Protein Ratio: A 10-fold molar excess of dye is a good starting point, but this may need to be optimized.[3]
Dye Quenching: Excessive labeling can lead to dye-dye quenching, reducing the fluorescence signal.[2]- Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5) to calculate the DOL.[3] - Reduce Dye-to-Protein Ratio: Lower the molar excess of the dye in the labeling reaction to achieve an optimal DOL.[2][5]
Environmental Effects: The microenvironment around the fluorophore can quench its fluorescence.[2]- Assess Conjugate Environment: Proximity to certain amino acids (e.g., aromatic ones) can cause quenching.[2] While difficult to change, being aware of this possibility is important for data interpretation.
Precipitation of Molecule During Labeling Change in Molecular Properties: Capping of charged groups (like lysines) with a bulky, hydrophobic dye can alter the molecule's solubility.[2]- Lower Dye-to-Protein Ratio: Attaching too many dye molecules can lead to precipitation.[2] Reducing the molar excess of the dye can mitigate this. - Use PEGylated Dye: The this compound already contains a hydrophilic PEG spacer to improve water solubility and reduce aggregation.[3][6][7]
Labeled Protein/Antibody Has Lost Function Modification of Critical Residues: Lysine residues essential for biological activity (e.g., in an antibody's antigen-binding site) may have been labeled.[2]- Reduce Degree of Labeling: Lower the dye-to-protein molar ratio to decrease the probability of modifying critical sites.[2] - Consider Site-Specific Labeling: If preserving function is critical, explore alternative labeling chemistries that target other sites away from the active region.
High Background Fluorescence Presence of Free Dye: Incomplete removal of unconjugated dye after the labeling reaction is a common cause of high background.[8][9]- Purify the Conjugate: Use size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration to separate the labeled protein from free dye.[1][3][9] - Perform a Second Purification Step: If the background remains high, an additional purification step may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound NHS ester?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.2 and 8.5.[1][3][4] At a lower pH, the primary amino groups are protonated and will not react efficiently. At a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[4]

Q2: What buffer should I use for the labeling reaction?

A2: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the dye, significantly lowering the labeling efficiency.[1][3] Recommended buffers include phosphate-buffered saline (PBS), MES, HEPES, or sodium bicarbonate buffer.[1][4][10]

Q3: How should I prepare and store the this compound dye?

A3: The dye should be dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][3] A stock solution of 10 mg/mL is commonly prepared.[1][3] Unused dye solution in DMF/DMSO can be stored at -20°C for a couple of weeks, protected from light and moisture.[1][4] NHS esters are moisture-sensitive.[5]

Q4: What is the recommended molar ratio of dye to protein?

A4: A good starting point is a 10-fold molar excess of dye to protein.[3] However, the optimal ratio depends on the protein's concentration and the number of available primary amines, and should be determined empirically.[1][5]

Q5: How can I remove the unconjugated dye after the reaction?

A5: Unconjugated dye can be removed based on the size difference between the labeled protein and the free dye. Common methods include:

  • Size Exclusion Chromatography (Gel Filtration): Using columns like Sephadex G-25 is a very effective method.[1][3]

  • Dialysis: This is a simple but slower method.[1][9]

  • Spin Concentrators: Appropriate for buffer exchange and removing smaller molecules.[1]

Q6: How do I determine the Degree of Labeling (DOL)?

A6: The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths:

  • ~650 nm: To determine the concentration of Cy5.

  • 280 nm: To determine the protein concentration. You will need the extinction coefficients for both the dye and the protein at these wavelengths to calculate the DOL.

Experimental Protocols

Protocol: Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for labeling a protein with this compound NHS ester.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.[1][3]

    • Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate, if necessary.[1][3]

  • Prepare the Dye Solution:

    • Shortly before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][3]

    • Vortex the solution until the dye is completely dissolved.[1]

  • Labeling Reaction:

    • Add the calculated amount of the dye solution to the protein solution. A 10-fold molar excess is a common starting point.[3]

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[1][3]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a pre-equilibrated size exclusion chromatography column (e.g., Sephadex G-25).[1][3]

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at ~650 nm and 280 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein (2-10 mg/mL, pH 8.2-8.5) reaction Incubate (1 h, RT, dark) prep_protein->reaction Add Dye prep_dye Prepare Dye (10 mg/mL in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Size Exclusion) reaction->purify analyze Characterize (Determine DOL) purify->analyze

Caption: Experimental workflow for protein labeling.

labeling_pathway cluster_products Products protein Protein with Primary Amine (e.g., Lysine) labeled_protein Labeled Protein (Stable Amide Bond) protein->labeled_protein cy5_nhs This compound NHS Ester cy5_nhs->labeled_protein reaction_conditions pH 8.2-8.5 Amine-Free Buffer nhs_byproduct NHS Byproduct

Caption: NHS ester labeling reaction pathway.

References

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the photobleaching of N-Methyl-N'-(hydroxy-PEG2)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5.[1][2] It is modified with a polyethylene (B3416737) glycol (PEG) linker, which enhances its solubility in aqueous solutions and reduces steric hindrance during conjugation.[3][4] Its fluorescence is in the far-red region of the spectrum, which is beneficial for biological imaging as it minimizes autofluorescence from endogenous molecules.[5]

PropertyValue
Excitation Maximum (λex) ~649 nm[5]
Emission Maximum (λem) ~667 nm[5]
Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2[5]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[6][7] For Cy5 dyes, this process is primarily initiated by the absorption of high-intensity light, which can cause the fluorophore to enter a long-lived, reactive triplet state.[4][8] In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[6][9] These ROS then chemically and irreversibly damage the fluorophore, causing the fluorescence signal to fade during an experiment.[4][9] This can compromise the quality of images and the accuracy of quantitative data.[4][7]

Q3: What is "photoblueing" and how does it relate to Cy5?

A: Photoblueing is a phenomenon where a fluorescent dye, under certain conditions of photobleaching, is chemically altered in such a way that it absorbs light of a shorter wavelength.[10] For a red-emitting dye like Cy5, this can result in a shift towards green fluorescence.[10] This effect can introduce artifacts in super-resolution microscopy.[10] The precise molecular mechanism for photoblueing in cyanine dyes like Cy5 has been described, and it can be prevented by using simple additives like vitamin C.[10]

Q4: How does the PEG linker in this compound affect its photostability?

A: The primary role of the PEG (polyethylene glycol) linker is to improve the hydrophilicity and biocompatibility of the Cy5 dye.[4][5] While the local microenvironment can influence a fluorophore's photostability, the fundamental susceptibility of the Cy5 core to photobleaching remains.[4][11] Therefore, standard photobleaching prevention strategies developed for Cy5 are directly applicable and essential for this modified dye.

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Possible Causes:

    • High intensity of the excitation light.[4]

    • Prolonged exposure to the excitation light.[4][7]

    • Absence of an antifade reagent in the mounting or imaging medium.[6][7]

    • High concentration of molecular oxygen in the sample environment.[4][12]

  • Solutions:

    • Reduce Excitation Intensity: Lower the laser power or use neutral-density filters to attenuate the illumination to the minimum level required for a good signal-to-noise ratio.[7][8]

    • Minimize Exposure Time: Limit the sample's exposure to the excitation light.[7] Use transmitted light to find the region of interest and focus, then switch to fluorescence for image acquisition.[7]

    • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[6][13] These reagents work by scavenging the reactive oxygen species that cause photobleaching.[9][14]

    • Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for the imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.[6] Consider using oxygen scavengers like glucose oxidase in the imaging buffer for live-cell imaging.[12]

Issue 2: Low signal-to-noise ratio (SNR).

  • Possible Causes:

    • Weak fluorescence signal due to low labeling density or photobleaching.

    • High background fluorescence.

  • Solutions:

    • Optimize Labeling: Perform a titration experiment to find the optimal dye-to-biomolecule labeling ratio to avoid self-quenching from over-labeling.[6]

    • Reduce Background: Use high-quality, clean coverslips and slides. Ensure the complete removal of unbound dye after labeling.[6] Utilize appropriate spectral emission filters to block out-of-band light.[6]

    • Adjust Detector Settings: Optimize the gain and offset of your detector (e.g., PMT or camera) to enhance the signal without amplifying noise excessively.[6]

Issue 3: Presence of image artifacts, such as dark spots or uneven illumination.

  • Possible Causes:

    • Sample preparation issues.

    • Optical misalignments.

  • Solutions:

    • Improve Sample Mounting: Ensure the sample is properly mounted and free of contaminants. Avoid air bubbles in the mounting medium, as they can scatter light.[6]

    • Clean Optics: Regularly clean all optical components of the microscope to remove dust and smudges.

Quantitative Data on Photostability

The photostability of Cy5 can be significantly influenced by its environment and the presence of photostabilizing agents. The following table summarizes available data on the photobleaching lifetime of Cy5 under various conditions.

FluorophoreConditionPhotobleaching Lifetime (τ_bleach)Reference
Cy5PBS buffer, pH 7.4 (no oxygen scavenger)5.6 ± 1.9 s[15]
Cy5-DNAImmobilized on a surface (with oxygen scavenger)-[16]
Cy5-COTImmobilized on a surface (with oxygen scavenger)Increased 5-12 fold compared to Cy5 alone[16]
Cy5-NBAImmobilized on a surface (with oxygen scavenger)Increased 5-12 fold compared to Cy5 alone[16]
Cy5-TroloxImmobilized on a surface (with oxygen scavenger)Increased 5-12 fold compared to Cy5 alone[16]
Cy5-DNAImmobilized on a surface (no oxygen scavenger)-[16]
Cy5-ConjugatesImmobilized on a surface (no oxygen scavenger)2-7 fold reduction in photobleaching vs. Cy5[16]

COT (Cyclooctatetraene), NBA, and Trolox are triplet state quencher (TSQ) molecules.

Experimental Protocols

Protocol: Quantifying the Photobleaching Rate of this compound

This protocol describes a method to measure the photobleaching rate of this compound in a microscopy experiment.[6]

1. Sample Preparation: a. Prepare a sample with immobilized this compound-labeled molecules on a clean glass coverslip. b. Mount the coverslip onto a microscope slide using a mounting medium with or without an antifade reagent, depending on the experimental goal.

2. Microscope Setup: a. Use a fluorescence microscope equipped with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).[6] b. Set the laser power to a constant and relevant level for your typical experiments. c. Select an appropriate emission filter for Cy5 fluorescence (e.g., a 660-700 nm bandpass filter).

3. Image Acquisition: a. Focus on the sample and select a region of interest. b. Acquire a time-lapse series of images with a constant exposure time and interval. c. Continue acquiring images until the fluorescence signal has significantly decreased.

4. Data Analysis: a. Measure the mean fluorescence intensity of the region of interest in each image of the time series. b. Correct for background fluorescence by subtracting the mean intensity of a region without any labeled molecules. c. Plot the background-corrected fluorescence intensity as a function of time. d. Fit the resulting decay curve to a single exponential function to determine the photobleaching lifetime (τ).

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Quenching ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Bleached Fluorophore (Non-fluorescent) ROS->Bleached Chemical Reaction Antifade Antifade Reagent Antifade->ROS Scavenging

Caption: The signaling pathway of Cy5 photobleaching and prevention.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Labeling Label Biomolecule with This compound Purification Purify Labeled Biomolecule Labeling->Purification Mounting Mount Sample with Antifade Medium Purification->Mounting Setup Microscope Setup (Laser, Filters) Mounting->Setup ROI Select Region of Interest (using transmitted light) Setup->ROI Acquire Acquire Image (minimize exposure) ROI->Acquire Quantify Quantify Fluorescence Intensity Acquire->Quantify Analyze Analyze and Interpret Results Quantify->Analyze

Caption: A general experimental workflow for fluorescence microscopy.

References

Troubleshooting poor signal with N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal with N-Methyl-N'-(hydroxy-PEG2)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. It is modified with a polyethylene (B3416737) glycol (PEG) linker to improve its water solubility and reduce non-specific binding in biological applications.[1][2] Its core spectral properties are primarily determined by the Cy5 fluorophore. While specific data for this exact molecule is not widely published, the properties of the closely related N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 provide a strong estimate:

  • Excitation Maximum (λex): ~649-650 nm[1][2]

  • Emission Maximum (λem): ~667-691 nm[1][2]

Q2: How does the PEG linker affect the properties of the Cy5 dye?

A: The polyethylene glycol (PEG) linker is introduced to enhance the hydrophilicity and biocompatibility of the Cy5 dye.[1] This modification can be advantageous in aqueous biological environments by reducing aggregation and non-specific binding.[1] However, it's important to be aware that PEGylation can also influence the dye's spectroscopic properties. Some studies on similar PEGylated Cy5 derivatives have reported a lower molar extinction coefficient and quantum yield compared to their non-PEGylated counterparts, which could potentially result in a weaker signal.[1] Additionally, commercial PEG reagents can sometimes contain reactive oxygen species (ROS) impurities, which may affect the stability and sensitivity of the dye.[3][4][5]

Q3: What are the common causes of poor or no signal when using this compound?

A: Several factors can contribute to a weak or absent fluorescent signal. These can be broadly categorized into issues with the labeling reaction, problems with the experimental conditions, or issues with the imaging setup. Specific causes include inefficient labeling of the target molecule, degradation of the dye, low expression level of the target, photobleaching, and incorrect instrument settings.

Q4: Can I use standard Cy5 filter sets and laser lines for this dye?

A: Yes, standard Cy5 settings are appropriate. A 633 nm or 647 nm laser line is recommended for excitation.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, providing potential causes and actionable solutions.

Issue 1: Weak or No Fluorescent Signal

A faint or non-existent signal is a frequent challenge. The following troubleshooting steps can help identify and resolve the root cause.

Potential Cause Recommended Solution
Inefficient Labeling - Verify Labeling Chemistry: Ensure the reactive group on your target molecule is compatible with the hydroxyl group on the this compound. The hydroxyl group may require activation (e.g., conversion to an NHS ester) to react with primary amines on proteins.[6] - Optimize Reaction Conditions: Adjust the pH of the reaction buffer to the optimal range for the chosen conjugation chemistry (e.g., pH 8.0-8.5 for NHS ester reactions with amines).[6] - Check Reagent Quality: Ensure the dye and any coupling reagents are not expired and have been stored correctly, protected from light and moisture.
Low Degree of Labeling (DOL) - Adjust Molar Ratio: Empirically determine the optimal molar ratio of dye to your target molecule. A common starting point is a 10-fold molar excess of the dye.[6] - Protein Concentration: For protein labeling, ensure the concentration is at least 2 mg/mL, as lower concentrations can reduce labeling efficiency.[7]
Target Abundance - Confirm Target Expression: Use an alternative method (e.g., Western blot, qPCR) to confirm the expression level of your target in the sample. - Use Positive Controls: Include a control sample known to have high expression of the target to validate the experimental setup.
Dye Degradation - Protect from Light: Cy5 dyes are susceptible to photobleaching. Minimize exposure of the dye and labeled conjugates to light during all steps of the experiment. - Avoid Freeze-Thaw Cycles: Aliquot the dye and labeled conjugates into smaller volumes for storage to avoid repeated freezing and thawing.[7]
Incorrect Imaging Settings - Verify Laser and Filters: Confirm that the correct laser line (e.g., 633 nm or 647 nm) and emission filters are being used for Cy5.[2] - Camera Detection: Remember that far-red fluorescence is not visible to the naked eye and requires a suitable CCD camera or confocal imaging system for detection.[8]

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting start Start: Weak or No Signal check_labeling Check Labeling Efficiency start->check_labeling check_target Verify Target Abundance start->check_target check_imaging Review Imaging Setup start->check_imaging solution_labeling Optimize Labeling Protocol: - Adjust pH - Modify Molar Ratio - Check Reagent Purity check_labeling->solution_labeling Low Efficiency solution_target Confirm Target Expression: - Use Positive Control - Validate with Alternate Method check_target->solution_target Low Abundance solution_imaging Correct Imaging Parameters: - Use Appropriate Laser/Filters - Increase Exposure/Gain check_imaging->solution_imaging Incorrect Settings end_good Signal Improved solution_labeling->end_good solution_target->end_good solution_imaging->end_good

A flowchart for troubleshooting weak or no signal.
Issue 2: High Background Signal

Excessive background fluorescence can obscure the specific signal from your target.

Potential Cause Recommended Solution
Excess Unconjugated Dye - Purify the Conjugate: It is crucial to remove all unbound dye after the labeling reaction. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[9]
Non-Specific Binding - Use a Blocking Agent: For applications like immunofluorescence or flow cytometry, use a suitable blocking buffer (e.g., BSA or serum) to minimize non-specific antibody binding. - Optimize Antibody Concentration: Perform a titration experiment to find the lowest concentration of your labeled antibody that provides a strong specific signal with minimal background. - Increase Wash Steps: Extend the duration and/or number of wash steps to more effectively remove unbound conjugates.
Autofluorescence - Include Unstained Control: Always include an unstained sample to assess the level of endogenous autofluorescence in your cells or tissue. - Spectral Unmixing: If significant autofluorescence is present, consider using spectral imaging and unmixing techniques to separate the specific Cy5 signal from the background.
Dye Aggregation - Ensure Solubility: The PEG linker on this compound is designed to improve aqueous solubility and reduce aggregation.[1] However, if you suspect aggregation, try sonicating your sample briefly or filtering it before use.

Decision Tree for High Background

high_background_troubleshooting start Start: High Background unconjugated_dye Unconjugated Dye Present? start->unconjugated_dye nonspecific_binding Non-Specific Binding? unconjugated_dye->nonspecific_binding No purify Purify Conjugate (SEC, Dialysis) unconjugated_dye->purify Yes autofluorescence Autofluorescence? nonspecific_binding->autofluorescence No optimize_staining Optimize Staining Protocol: - Add Blocking Step - Titrate Antibody - Increase Washes nonspecific_binding->optimize_staining Yes controls Use Controls: - Unstained Sample - Spectral Unmixing autofluorescence->controls Yes end_good Background Reduced purify->end_good optimize_staining->end_good controls->end_good

A decision tree for diagnosing and resolving high background.

Quantitative Data Summary

The following table summarizes the key spectroscopic properties of a closely related PEGylated Cy5 dye, which can be used as a reference. It is important to note that these values may differ slightly for this compound and empirical determination is recommended for precise applications.

Table 1: Spectroscopic Properties of PEGylated Cy5 vs. Standard Cy5

PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Standard Cy5
Excitation Maximum (λex) 649 - 650 nm[2]~649 - 651 nm[2]
Emission Maximum (λem) 667 - 691 nm[2]~666 - 671 nm[2]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[2]~250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) Not specified (a similar PEGylated Cy5 was reported at 0.07)[1]~0.2[2]
Recommended Laser Line 633 nm or 647 nm[2]633 nm or 647 nm[2]
Solubility Water, DMSO, DMF, DCM[2]Soluble in DMSO and DMF[2]

Note: Data for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is used as a proxy. The molar extinction coefficient and quantum yield can be lower for PEGylated derivatives compared to the standard dye.[1]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes a general workflow for labeling a protein with this compound, assuming the hydroxyl group has been activated to an NHS ester.

Materials:

  • This compound (activated as an NHS ester)

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[7]

    • Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.

  • Prepare the Dye:

    • Allow the vial of the Cy5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[6]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A 10-fold molar excess of dye to protein is a good starting point.[6]

    • Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~650 nm (for the Cy5 dye).[6]

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law.

Experimental Workflow for Protein Labeling and Purification

labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (Amine-free buffer, pH 8.3) reaction Incubate Protein + Dye (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye (Dissolve in DMSO) prep_dye->reaction purify Purify via SEC reaction->purify analyze Analyze Fractions (A280 & A650) purify->analyze final_product Purified Labeled Protein analyze->final_product

A workflow for labeling proteins and subsequent purification.

References

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5 Aggregation and Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-Methyl-N'-(hydroxy-PEG2)-Cy5. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to dye aggregation and solubility during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

A: this compound is a fluorescent dye from the cyanine (B1664457) family, specifically engineered for near-infrared (NIR) applications.[1] It incorporates a polyethylene (B3416737) glycol (PEG) linker, which enhances its water solubility and is intended to reduce issues like non-specific binding.[2][3] The dye's spectral characteristics are governed by its core Cy5 structure.[4]

PropertyValue
Excitation Maximum (λex) ~649-650 nm[1][4]
Emission Maximum (λem) ~667-670 nm[4][5]
Q2: What is dye aggregation and why is it a significant concern for Cy5 dyes?

A: Dye aggregation refers to the self-association of dye molecules in a solution, a phenomenon particularly prevalent in aqueous environments.[6] For cyanine dyes such as Cy5, this can result in the formation of "H-aggregates," which are typically non-fluorescent and lead to a substantial decrease in the fluorescence signal.[7][8] The likelihood of aggregation often increases with dye concentration.[9][10]

Q3: How does the PEGylation in this compound impact its solubility and aggregation?

A: The inclusion of a polyethylene glycol (PEG) linker in the this compound molecule is a key modification aimed at increasing its hydrophilicity.[3][4] This improved water solubility is advantageous as it helps to minimize the formation of non-fluorescent aggregates, a known problem with unmodified cyanine dyes when used in aqueous biological buffers.[2]

Q4: What are the best practices for dissolving and storing this compound?

A: Although the PEG modification enhances aqueous solubility, the standard recommendation is to first prepare a concentrated stock solution in an organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][12][13] This stock solution can then be diluted to the final working concentration in the desired aqueous buffer. For long-term preservation, the dye should be stored in its solid, lyophilized form or as a stock solution in an anhydrous organic solvent at -20°C, with protection from light to prevent degradation.[14]

Troubleshooting Guides

Issue 1: I am observing a weak or absent fluorescence signal from my this compound conjugate.

A diminished or non-existent fluorescence signal is a frequent challenge that can stem from various causes. This guide provides a systematic approach to diagnosing and resolving the issue.

Potential Cause 1: Dye Aggregation

The formation of dye aggregates is a primary cause of fluorescence quenching.

Troubleshooting Steps:

  • Dilute the Sample: Since aggregation is dependent on concentration, diluting the sample can help shift the equilibrium back towards the fluorescent monomeric form of the dye.[9]

  • Solvent Modification: If you are using a completely aqueous buffer, consider adding a small amount (typically 5-20%) of an organic co-solvent like DMSO or DMF. This can disrupt the hydrophobic interactions that promote aggregation.[9][11]

  • Spectroscopic Analysis: Measure the absorbance spectrum of your sample. The appearance of a blue-shifted shoulder peak in relation to the main absorbance maximum is a characteristic sign of H-aggregate formation.[7]

Potential Cause 2: Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1]

Troubleshooting Steps:

  • Minimize Light Exposure: Always protect your samples from unnecessary exposure to light.

  • Utilize Antifade Reagents: In microscopy, the use of a mounting medium containing an antifade reagent is recommended to neutralize reactive oxygen species that lead to photobleaching.[1]

  • Optimize Excitation Intensity: Employ the lowest possible laser power or illumination intensity that still yields a sufficient signal-to-noise ratio.[1]

Potential Cause 3: Suboptimal Buffer Conditions

The chemical composition of the buffer can influence the dye's performance.

Troubleshooting Steps:

  • Verify pH: Confirm that the pH of your buffer is within the optimal range for Cy5 fluorescence, which is generally between pH 7 and 9.

  • Check for Incompatible Reagents: If you are using an NHS ester version of the dye for labeling, ensure that your buffer is free of primary amines (e.g., Tris buffer), as these will compete with your target molecule in the labeling reaction.[3]

Issue 2: I am noticing a shift in the absorbance or emission spectrum of my dye.

Shifts in the spectral properties of the dye can be indicative of aggregation or changes in its chemical environment.

Potential Cause: Aggregation

The formation of H-aggregates in Cy5 dyes is known to cause a characteristic blue-shift in the absorption spectrum.[7]

Troubleshooting Steps:

  • Refer to the troubleshooting steps for dye aggregation detailed under Issue 1 .

  • Conduct a concentration-dependent analysis of the dye's absorption spectrum. A consistent spectral shift with increasing concentration is a strong confirmation of aggregation.[9]

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol provides a standardized method for dissolving this compound.

Materials:

  • This compound (lyophilized)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Before opening, allow the vial containing the lyophilized dye to reach room temperature to prevent moisture from condensing inside.

  • To create a stock solution (e.g., 1-10 mM), add the appropriate volume of anhydrous DMSO or DMF to the vial.

  • Vortex the vial until the dye is completely dissolved.

  • Perform a brief centrifugation to ensure the entire solution is collected at the bottom of the vial.

  • Store the resulting stock solution at -20°C, shielded from light.

Protocol 2: Assessment of Dye Aggregation using UV-Vis Spectroscopy

This protocol details the use of a spectrophotometer to detect dye aggregation.

Materials:

  • This compound solution

  • Experimental buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Create a dilution series of your this compound solution using your experimental buffer.

  • For each dilution, measure the absorbance spectrum over a range of approximately 550 nm to 750 nm.

  • Examine the spectra for the presence of a blue-shifted shoulder peak relative to the primary absorption maximum (around 650 nm). An increase in the intensity of this shoulder peak at higher concentrations is a strong indication of H-aggregation.

Visualizations

Troubleshooting Workflow for Low Fluorescence Signal start Low or No Fluorescence Signal check_aggregation Check for Aggregation start->check_aggregation check_photobleaching Check for Photobleaching check_aggregation->check_photobleaching No Aggregation solution_aggregation Dilute Sample or Add Co-solvent check_aggregation->solution_aggregation Aggregation Suspected check_buffer Check Buffer Conditions check_photobleaching->check_buffer No Photobleaching solution_photobleaching Use Antifade & Minimize Light Exposure check_photobleaching->solution_photobleaching Photobleaching Suspected solution_buffer Adjust pH & Check for Incompatible Reagents check_buffer->solution_buffer Buffer Issue Suspected end Signal Restored solution_aggregation->end solution_photobleaching->end solution_buffer->end

Caption: A flowchart for troubleshooting low fluorescence signals.

Mechanism of Dye Aggregation and Mitigation cluster_problem Problem: Aggregation cluster_solution Solution high_concentration High Dye Concentration aggregation Dye Aggregation (H-aggregates) high_concentration->aggregation aqueous_env Aqueous Environment aqueous_env->aggregation quenching Fluorescence Quenching aggregation->quenching pegylation PEGylation of Cy5 increased_solubility Increased Hydrophilicity & Solubility pegylation->increased_solubility reduced_aggregation Reduced Aggregation increased_solubility->reduced_aggregation stable_signal Stable Fluorescence Signal reduced_aggregation->stable_signal

Caption: The role of PEGylation in mitigating Cy5 dye aggregation.

References

Technical Support Center: Purifying N-Methyl-N'-(hydroxy-PEG2)-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying proteins labeled with N-Methyl-N'-(hydroxy-PEG2)-Cy5. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your fluorescently labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove unconjugated this compound after a labeling reaction?

A1: Residual-free dye can lead to several experimental issues, including inaccurate quantification of the degree of labeling (DOL), high background fluorescence in imaging applications, and potential interference with downstream assays.[1][2] For reliable and accurate results, removing any unbound dye from the labeled protein is critical.[1][2]

Q2: What are the most common methods for purifying Cy5-labeled proteins?

A2: The most prevalent and effective methods for removing unconjugated Cy5 dye are based on the size difference between the larger labeled protein and the small dye molecule (~1 kDa).[1] These methods include:

  • Spin Column Chromatography/Gel Filtration: A rapid method ideal for small sample volumes.[1]

  • Size-Exclusion Chromatography (SEC): Offers higher resolution than spin columns and is suitable for achieving high purity.[1][3]

  • Dialysis: A simple and cost-effective method for buffer exchange and removing small molecules, suitable for various sample volumes.[1][2]

  • Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge, which can be altered by the attachment of the Cy5 dye.[4][5][6]

  • Affinity Chromatography: Can be used if the protein has an affinity tag or by using a resin that selectively binds the dye.[7][8][9]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size and stability of your protein, the required purity, the sample volume, and the available equipment.[1] The table below provides a comparison to help guide your decision.

Q4: What is the Degree of Labeling (DOL) and why is it important?

A4: The Degree of Labeling (DOL), or Dye-to-Protein (D/P) ratio, is the average number of dye molecules conjugated to each protein molecule.[1] It is a critical quality control parameter. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching, where the fluorescence intensity decreases due to excessive labeling.[1]

Q5: How can I determine the Degree of Labeling (DOL)?

A5: The DOL can be calculated using absorbance measurements from a spectrophotometer. You will need to measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Cy5).[1][10] The following formula can then be used:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

  • Degree of Labeling (DOL) = (A₆₅₀ / ε_dye) / Protein Concentration (M)

Where:

  • A₂₈₀ and A₆₅₀ are the absorbance values at 280 nm and 650 nm, respectively.

  • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the Cy5 dye at 650 nm (~250,000 M⁻¹cm⁻¹).

Purification Method Comparison

FeatureSpin Column/Gel FiltrationSize-Exclusion Chromatography (SEC)DialysisIon-Exchange Chromatography (IEX)
Principle Size-based separationSize-based separationSize-based separation (diffusion)Charge-based separation
Speed Fast (minutes)Moderate (30-60 min)Slow (hours to overnight)Moderate to Fast
Resolution Low to ModerateHighLowHigh
Sample Volume Small (< 2.5 mL)Small to LargeSmall to LargeSmall to Large
Protein Recovery Good to ExcellentExcellentGoodGood to Excellent
Potential for Dilution ModerateHighCan increase sample volumeLow
Key Advantage Speed and simplicityHigh purity and resolutionCost-effective and simpleHigh capacity and resolution
Common Issues Potential for sample dilutionRequires a chromatography systemTime-consuming, potential for protein precipitationLabeling can alter protein charge and affect separation

Experimental Protocols

Protocol 1: Purification using a Spin Column

This method is suitable for rapid purification of small sample volumes (up to 110 µL).[1][10]

Materials:

  • Spin column (e.g., Sephadex G-25)

  • Collection tubes

  • Elution buffer (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Prepare the Column: Remove the bottom closure of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1][10]

  • Equilibrate: Add 150-200 µL of elution buffer to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time.[1]

  • Load Sample: After the final wash, transfer the column to a fresh collection tube. Carefully load the labeling reaction mixture (up to 110 µL) onto the center of the resin bed.[1]

  • Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The free Cy5 dye will be retained in the column resin.[1]

Protocol 2: Purification using Size-Exclusion Chromatography (SEC)

SEC provides higher resolution for separating the labeled protein from the free dye.[1][3]

Materials:

  • SEC column (e.g., Superdex 75 or similar, appropriate for the protein's molecular weight)

  • Chromatography system (e.g., FPLC)

  • Elution buffer (e.g., PBS)

  • Fraction collector

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of elution buffer at the desired flow rate.

  • Sample Preparation: Centrifuge the labeling reaction mixture to remove any precipitates before loading.

  • Sample Injection: Inject the sample onto the column.

  • Elution: Elute the protein with the elution buffer. The larger labeled protein will elute before the smaller, free Cy5 dye.

  • Fraction Collection: Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (protein) and 650 nm (Cy5 dye).

  • Analysis: Pool the fractions containing the purified labeled protein.

Protocol 3: Purification using Dialysis

This is a simple and gentle method for removing free dye.[1][2]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa.[2]

  • Large volume of cold (4°C) dialysis buffer (e.g., PBS), at least 500-1000 times the sample volume.[1]

  • Stir plate and magnetic stir bar

  • Beaker or container

Procedure:

  • Prepare Dialysis Membrane: If using tubing, cut to the desired length and hydrate (B1144303) in the dialysis buffer. Secure one end with a clip.

  • Load Sample: Pipette the labeling reaction mixture into the dialysis tubing or cassette, leaving some headspace.[1]

  • Seal and Immerse: Seal the other end of the tubing and immerse the sealed tubing/cassette in the dialysis buffer.

  • Dialyze: Place the container on a stir plate and stir gently at 4°C.

  • Buffer Changes: For efficient dye removal, perform at least three buffer changes at convenient intervals (e.g., every 2-4 hours, then overnight).[1][2]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer, wipe the outside, and transfer the purified protein solution to a clean tube.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence/ Residual Free Dye Incomplete removal of unconjugated dye.- Spin Column/SEC: Ensure the column is appropriate for the protein size. Consider a second purification step. - Dialysis: Increase the number of buffer changes and the duration of dialysis.[1] Ensure the MWCO of the membrane is appropriate.
Low Protein Recovery - Protein is sticking to the purification matrix or membrane. - The protein may have precipitated. - The MWCO of the dialysis membrane may be too large.- Add a carrier protein like BSA for dilute samples.[2] - Perform purification at 4°C to maintain protein stability. - For dialysis, use a membrane with a smaller MWCO.[2]
Protein Precipitation during Labeling or Purification - Over-labeling of the protein, leading to changes in its properties. - Buffer conditions are not optimal for protein stability.- Reduce the molar ratio of dye to protein in the labeling reaction.[9] - Ensure the pH and salt concentration of buffers are suitable for your protein.
No or Low Fluorescence Signal - The labeling reaction was unsuccessful. - Dye-dye quenching due to over-labeling.- Confirm the labeling reaction conditions (pH 8.0-8.5 for NHS ester reactions).[11] - Determine the DOL; if it is too high, reduce the dye-to-protein ratio in the labeling reaction.[9]
Labeled Protein Does Not Behave as Expected (e.g., loss of function) Labeling of critical amino acid residues (e.g., in the active site).- If using amine-reactive dyes, some lysines in the binding site may be modified.[9] Consider alternative labeling strategies if available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) labeling Labeling Reaction (Mix protein and dye, incubate) prep_protein->labeling prep_dye Prepare Dye Solution (Anhydrous DMSO or DMF) prep_dye->labeling purification_choice Choose Purification Method labeling->purification_choice sec Size-Exclusion Chromatography purification_choice->sec High Purity spin_column Spin Column purification_choice->spin_column Speed dialysis Dialysis purification_choice->dialysis Cost-Effective analysis Analyze Purified Protein (Determine DOL, assess purity) sec->analysis spin_column->analysis dialysis->analysis

Caption: Workflow for labeling and purifying proteins with Cy5.

troubleshooting_guide cluster_issues Identify the Issue cluster_solutions_bg Solutions for High Background cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_signal Solutions for No/Low Signal start Problem Encountered high_bg High Background / Free Dye? start->high_bg low_recovery Low Protein Recovery? start->low_recovery no_signal No/Low Fluorescence? start->no_signal sol_bg1 Increase dialysis time/buffer changes high_bg->sol_bg1 Yes sol_bg2 Use a higher resolution SEC column high_bg->sol_bg2 Yes sol_bg3 Perform a second purification step high_bg->sol_bg3 Yes sol_rec1 Check dialysis MWCO low_recovery->sol_rec1 Yes sol_rec2 Add carrier protein (e.g., BSA) low_recovery->sol_rec2 Yes sol_rec3 Optimize buffer conditions low_recovery->sol_rec3 Yes sol_sig1 Verify labeling reaction pH (8.0-8.5) no_signal->sol_sig1 Yes sol_sig2 Check for over-labeling (high DOL) no_signal->sol_sig2 Yes sol_sig3 Reduce dye:protein ratio no_signal->sol_sig3 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of N-Methyl-N'-(hydroxy-PEG2)-Cy5. Content includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It is modified with a polyethylene (B3416737) glycol (PEG) linker, which enhances its water solubility and biocompatibility.[1][2][3] This makes it particularly suitable for biological applications in aqueous environments.[3] Its primary applications include fluorescence microscopy, flow cytometry, Western blotting, and as a fluorescent tag for labeling proteins, nucleic acids, and other biomolecules.[4] The terminal hydroxyl group allows for further chemical modification.[3][5]

Q2: What are the key spectroscopic properties of this compound?

A: The core of this molecule is the Cy5 dye, which has well-defined spectral characteristics. The key properties are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~649 nm[1][6]
Emission Maximum (λem)~667 nm[1][6]
Molar Extinction Coefficient (ε)Approximately 170,000 cm⁻¹M⁻¹ (as an approximation for a structurally similar compound)[1]
Quantum Yield (Φ)~0.2 (typical for Cy5 dyes)[1]
Recommended Laser Line633 nm or 647 nm[2]

Q3: What are the recommended storage and handling conditions for this compound?

A: To ensure the longevity and performance of this compound, adhere to the following storage and handling guidelines:

  • Storage Temperature: For long-term storage, it is recommended to store the compound at -20°C.[6] For short-term use, 2-8°C is acceptable.[7]

  • Protection from Light: Fluorescent dyes are sensitive to photobleaching. Always protect the dye from prolonged exposure to light.[7][8] Store in a dark container or wrap the container in aluminum foil.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound.[7] Aliquot the dye into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

  • Solvent: For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] The PEG linker enhances solubility in aqueous buffers.[2][6]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: Weak or No Fluorescent Signal

Potential Cause Troubleshooting Steps
Low Antibody/Probe Concentration Titrate the concentration of your labeled antibody or probe to find the optimal staining concentration.[7][8]
Photobleaching Minimize exposure of the sample to excitation light during staining and imaging.[8][9] Use an anti-fade mounting medium if applicable.
Incorrect Laser/Filter Combination Ensure that the excitation laser and emission filter in your imaging system are appropriate for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).[7][8]
Inefficient Labeling Verify the efficiency of the conjugation reaction if you are labeling your own biomolecules. See the experimental protocol for protein labeling below.
Degraded Dye Ensure the dye has been stored correctly, protected from light and excessive freeze-thaw cycles.[7]

Issue 2: High Background Fluorescence

Potential Cause Troubleshooting Steps
Excessive Antibody/Probe Concentration Reduce the concentration of the fluorescently labeled molecule.[7]
Non-Specific Binding Increase the number and duration of wash steps after staining.[7][8] The use of blocking agents can also help minimize non-specific binding.[10]
Unconjugated Dye If you performed a labeling reaction, ensure that all unconjugated dye has been removed, for example, by gel filtration or dialysis.[1][11]
Autofluorescence Use a control sample that has not been stained to assess the level of cellular autofluorescence.[7] Cy5's emission in the far-red region is generally advantageous for reducing autofluorescence.[1]

Experimental Protocols

1. Protein Labeling with this compound Derivative (e.g., NHS Ester)

This protocol outlines the general steps for labeling a protein with an N-hydroxysuccinimide (NHS) ester derivative of the dye, which reacts with primary amines on the protein.

Methodology:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[1] Buffers containing primary amines like Tris will compete with the labeling reaction.[1]

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate to optimize the reaction with primary amines.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A 10-fold molar excess of dye to protein is a common starting point, but the optimal ratio should be determined empirically.[1]

    • Gently mix and incubate for 1 hour at room temperature, protected from light.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column.[1]

    • Elute with an appropriate buffer (e.g., PBS).[1]

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).[1]

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein (amine-free buffer, pH 8.0-8.5) labeling Incubate Dye and Protein (1 hr, RT, dark) protein_prep->labeling dye_prep Prepare Dye Solution (DMSO or DMF) dye_prep->labeling purify Purify via Gel Filtration labeling->purify analyze Analyze Fractions (A280 and A650) purify->analyze

Caption: Workflow for labeling proteins with a Cy5-NHS ester derivative.

2. Determination of Absorbance Spectrum

This protocol describes how to measure the absorbance spectrum of this compound.

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the dye in a suitable solvent like DMSO.[2]

    • Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a working concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[1][2]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength scan range from 400 nm to 800 nm.[2]

  • Measurement:

    • Use a quartz cuvette to first measure a blank spectrum with the same solvent used for the working solution.[2]

    • Replace the blank with the dye solution and acquire the absorbance spectrum.[2]

  • Data Analysis:

    • Plot absorbance as a function of wavelength.

    • The peak of the spectrum corresponds to the maximum absorbance wavelength (λmax).

G Absorbance Spectrum Measurement start Start prep_solution Prepare Dilute Dye Solution start->prep_solution setup_spec Setup Spectrophotometer (400-800 nm) prep_solution->setup_spec measure_blank Measure Blank Spectrum (Solvent Only) setup_spec->measure_blank measure_sample Measure Sample Spectrum measure_blank->measure_sample analyze Analyze Data (Determine λmax) measure_sample->analyze end_process End analyze->end_process

Caption: Workflow for determining the absorbance spectrum of the Cy5 dye.

References

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of N-Methyl-N'-(hydroxy-PEG2)-Cy5 for labeling biomolecules. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures, with a focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound NHS ester?

The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like Cy5 is in the range of 8.2 to 8.5.[1][2] Within this pH range, the primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues in proteins) are sufficiently deprotonated to be reactive with the NHS ester.[1] A lower pH can lead to the protonation of these amines, rendering them unreactive, while a significantly higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[1][3][4]

Q2: Which buffers are recommended for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for the dye. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1]

  • 0.1 M Phosphate (B84403) buffer (pH 8.3-8.5)[1][5][6]

  • 50 mM Sodium Borate (pH 8.5)[1]

Q3: Can I use Tris buffer for the labeling reaction?

No, it is generally not recommended to use buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[1] However, Tris buffer can be used to quench the reaction after the desired incubation time.[1]

Q4: How does the PEG linker in this compound affect the labeling reaction?

The polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the Cy5 dye.[7] This can improve the solubility of the dye-protein conjugate and may reduce non-specific binding during subsequent applications. The fundamental chemistry of the NHS ester reaction with primary amines remains the same.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer pH is too low, leading to protonated and unreactive primary amines.[1]Ensure the reaction buffer pH is between 8.2 and 8.5.[1][2]
Presence of Amine-Containing Buffers: Buffers like Tris are competing with the target molecule for the dye.Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer.[1] If the protein is in an amine-containing buffer, exchange it into the labeling buffer using dialysis or a desalting column.[1]
Low Protein Concentration: The efficiency of labeling is dependent on the concentration of the protein.[1]If possible, concentrate the protein solution to at least 2 mg/mL.[1][2]
Hydrolysis of Cy5 NHS Ester: The NHS ester has been hydrolyzed due to moisture or prolonged exposure to aqueous buffer before adding the protein.Prepare the dye solution in anhydrous DMSO or DMF immediately before use and minimize the time it is in an aqueous environment before the labeling reaction.[1]
Inconsistent Labeling Results Inaccurate Reagent Measurement: Inconsistent amounts of dye or protein are being used between experiments.Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.
Variable Reaction Conditions: Fluctuations in temperature or incubation time.Standardize the reaction temperature and incubation time for all experiments.
Precipitation of Labeled Protein Over-labeling: A high degree of labeling can alter the protein's solubility.Decrease the molar excess of the dye in the reaction. Optimize the dye-to-protein ratio.
Poor Solubility of the Dye: The dye is not fully dissolved before addition to the protein solution.Ensure the dye is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction mixture.

Effect of pH on Labeling Reaction Components

pH RangeEffect on Primary Amines (e.g., Lysine)Effect on NHS EsterOverall Labeling Efficiency
< 7.5 Mostly protonated (-NH3+), unreactive.Relatively stable.Very low.
7.5 - 8.0 Partially deprotonated, becoming more reactive.Stable, with slow hydrolysis.Moderate.
8.2 - 8.5 Mostly deprotonated (-NH2), highly reactive.Moderate hydrolysis rate.Optimal.
> 9.0 Deprotonated and reactive.Rapid hydrolysis, reducing available dye for labeling.Decreased due to competing hydrolysis.

Experimental Protocols

Detailed Methodology for Protein Labeling
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7]

    • If the protein is in a different buffer, exchange it into the labeling buffer using dialysis or a desalting column. Ensure the final buffer is free of any amine-containing substances.[1]

  • Prepare the Cy5 Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1]

    • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.[7] Vortex to ensure the dye is completely dissolved.

  • Labeling Reaction:

    • Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of a 10-15 fold molar excess of dye can be used.[1]

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM to quench any unreacted NHS ester.[1] Incubate for an additional 15-30 minutes.

  • Purification of the Labeled Protein:

    • Remove the unconjugated dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[8]

    • Collect the fractions containing the labeled protein. The first colored fraction to elute will typically be the labeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 8.2-8.5) labeling Incubate (1 hr, RT, dark) protein_prep->labeling dye_prep Dissolve Cy5-PEG-NHS in Anhydrous DMSO/DMF dye_prep->labeling quench Quench Reaction (e.g., Tris buffer) labeling->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify product Labeled Protein purify->product

Caption: Experimental workflow for labeling proteins with Cy5-PEG-NHS ester.

ph_effect_pathway cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products & Side Reactions ph_low Low pH (< 7.5) protonated_amine Protein-NH3+ (Unreactive) ph_low->protonated_amine ph_optimal Optimal pH (8.2-8.5) amine Protein-NH2 (Primary Amine) ph_optimal->amine hydrolyzed_dye Hydrolyzed Dye (Inactive) ph_optimal->hydrolyzed_dye Slows ph_high High pH (> 9.0) ph_high->hydrolyzed_dye Accelerates labeled_protein Labeled Protein (Stable Amide Bond) amine->labeled_protein Reaction nhs_ester Cy5-PEG-NHS Ester nhs_ester->labeled_protein nhs_ester->hydrolyzed_dye Hydrolysis protonated_amine->amine pH increase

Caption: Influence of pH on the Cy5-PEG-NHS ester labeling reaction.

References

Calculating degree of labeling for N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for calculating the degree of labeling (DOL) when using this compound to label proteins or other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single protein or biomolecule.[1][2] It is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates.

Q2: Why is calculating the DOL important?

Calculating the DOL is essential for optimizing labeling reactions and ensuring experimental reproducibility.[1]

  • Under-labeling results in a low fluorescence signal, reducing assay sensitivity.[1]

  • Over-labeling can lead to fluorescence quenching, where dye molecules in close proximity absorb energy from one another, paradoxically decreasing the fluorescence output.[2][3] It can also potentially interfere with the biological activity of the protein by blocking active sites or altering its conformation.[3][4]

Q3: What is the optimal DOL for a Cy5-labeled protein?

The optimal DOL depends on the specific protein and its intended application. A general guideline is to aim for a DOL that provides a strong signal without causing significant quenching or loss of protein function. For many applications, a DOL of 2-5 is a good starting point, but empirical testing is often required to find the ideal ratio for your specific experiment.[5]

Q4: What key parameters are needed for the DOL calculation?

To accurately calculate the DOL, you need the molar extinction coefficients of both the protein being labeled and the Cy5 dye, as well as a correction factor to account for the dye's absorbance at 280 nm.[1][2]

ParameterSymbolValueReference
Molar Extinction Coefficient of Cy5 at ~650 nmε_dye_250,000 M⁻¹cm⁻¹[6][7]
Correction Factor (CF) for Cy5 at 280 nmCF₂₈₀0.03 - 0.05[8][9]
Molar Extinction Coefficient of Protein at 280 nmε_proteinProtein-specific(Must be known)

Note: The N-Methyl-N'-(hydroxy-PEG2) linker itself does not have significant absorbance at 280 nm or ~650 nm and therefore does not interfere with the calculation.[10]

Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the spectrophotometric method for calculating the DOL of a protein labeled with this compound.

Step 1: Purification of the Labeled Conjugate

It is crucial to remove all non-conjugated (free) dye from the labeled protein solution.[2] Failure to do so will result in an overestimation of the DOL. Common purification methods include:

  • Size-exclusion chromatography (e.g., Sephadex G-25 spin columns).[11]

  • Dialysis.[9]

Step 2: Spectrophotometric Measurement

  • Turn on a UV-Vis spectrophotometer and allow the lamp to warm up.

  • Prepare a dilution of your purified conjugate in a suitable buffer (e.g., PBS). The final absorbance at the dye's maximum wavelength (A_max_) should ideally be between 0.1 and 1.5.[12]

  • Use the same buffer to blank the spectrophotometer.

  • Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is approximately 650 nm (A_max_) .[1]

  • Record both absorbance values and the dilution factor used.

Step 3: Calculation

The DOL is calculated using the Beer-Lambert law (A = εcl), which relates absorbance to concentration.

Formula 1: Calculate the Molar Concentration of the Dye

Concentration_Dye (M) = A_max / (ε_dye * path length)

  • A_max : Absorbance of the conjugate at ~650 nm.

  • ε_dye : Molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹).

  • path length : Cuvette path length in cm (typically 1 cm).

Formula 2: Calculate the Molar Concentration of the Protein

First, correct the absorbance at 280 nm to subtract the contribution from the Cy5 dye.[1]

Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

  • A₂₈₀ : Absorbance of the conjugate at 280 nm.

  • CF₂₈₀ : Correction factor for Cy5 at 280 nm (use 0.04 as a common value).

Then, calculate the protein concentration.

Concentration_Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)

  • ε_protein : Molar extinction coefficient of your specific protein at 280 nm.

Formula 3: Calculate the Degree of Labeling (DOL)

DOL = Concentration_Dye / Concentration_Protein

Remember to multiply your final concentrations by the dilution factor if the sample was diluted before measurement.

Workflow for DOL Determination

DOL_Workflow cluster_prep Preparation & Reaction cluster_purify Purification cluster_measure Measurement cluster_calc Calculation Protein Target Protein Reaction Labeling Reaction Protein->Reaction Dye This compound Dye->Reaction Purify Remove Free Dye (e.g., Spin Column) Reaction->Purify Spectro Measure Absorbance (A₂₈₀ & A_max_) Purify->Spectro Calculate Calculate DOL Spectro->Calculate

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

Troubleshooting Guide

Q: My calculated DOL is too low. What should I do?

  • Inefficient Labeling Reaction:

    • Buffer Composition: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts, as they compete with the protein for the dye.[1][9] A bicarbonate or phosphate (B84403) buffer at pH 8.3-9.0 is recommended.[11]

    • Protein Concentration: Labeling efficiency is concentration-dependent. If your protein concentration is too low (<1 mg/mL), the reaction may be inefficient.[5]

    • Molar Ratio: Increase the molar ratio of dye to protein in the labeling reaction and re-optimize.[13]

Q: My calculated DOL is higher than expected or my conjugate precipitated. What happened?

  • Over-labeling: A very high molar excess of dye in the reaction can lead to over-labeling. This can increase the hydrophobicity of the protein, causing it to precipitate.[3] Reduce the dye-to-protein molar ratio in your next reaction.

  • Incomplete Purification: Residual free dye in the sample will absorb light and artificially inflate the calculated DOL. Ensure your purification method is effective at removing all unbound dye.[2]

Q: I see little to no fluorescence from my labeled protein, even with a "good" DOL. Why?

  • Fluorescence Quenching: If the DOL is too high, dye molecules can quench each other's fluorescence.[3] This is a common issue with Cy5. Aim for a lower DOL.

  • Environmental Sensitivity: The local environment around the dye on the protein surface can affect its fluorescence. Conjugation near certain amino acid residues (like tryptophan) can sometimes lead to quenching.[3]

  • Protein Inactivation: The labeling process, especially at high DOLs, can alter the protein's structure and function. If your assay relies on biological activity, a lower DOL may be necessary to preserve it.[3][4]

References

Technical Support Center: Minimizing Non-Specific Binding of N-Methyl-N'-(hydroxy-PEG2)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of N-Methyl-N'-(hydroxy-PEG2)-Cy5 conjugates in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a fluorescent conjugate featuring a Cy5 core, a widely used far-red fluorophore.[1] The addition of a short polyethylene (B3416737) glycol (PEG) linker is intended to enhance hydrophilicity, which can improve solubility in aqueous solutions and reduce non-specific binding.[1] However, non-specific binding can still occur due to various factors, leading to high background signals and difficulty in interpreting results.[2]

Q2: What are the common causes of non-specific binding with Cy5 conjugates?

Common causes of non-specific binding in fluorescence-based experiments include:

  • Hydrophobic and Ionic Interactions: The dye or the molecule it's conjugated to can interact non-specifically with cellular components or surfaces through hydrophobic or ionic forces.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells, tissues, or other surfaces is a primary cause of high background.[3][4][5]

  • Inappropriate Antibody/Conjugate Concentration: Using too high a concentration of the fluorescent conjugate can lead to increased non-specific binding.[2][4]

  • Issues with Fixation and Permeabilization: The fixation and permeabilization process can sometimes expose epitopes that contribute to non-specific binding.[5]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for non-specific binding.[3][6][7][8]

  • Dye-Specific Interactions: Cyanine dyes like Cy5 have been reported to bind non-specifically to certain cell types, such as monocytes and macrophages, potentially through interactions with receptors like CD64.[9][10][11]

Q3: How does the PEG linker in this compound affect non-specific binding?

Polyethylene glycol (PEG) is known for its ability to reduce non-specific protein adsorption.[12][13] The hydrophilic nature of the PEG chain creates a hydration layer that can sterically hinder the approach of the conjugate to surfaces, thereby minimizing non-specific interactions.[14][15] Studies have shown that PEGylation can significantly decrease non-specific binding of fluorescent probes.[13][14] However, the short PEG2 linker in this specific conjugate may offer less steric hindrance compared to longer PEG chains, meaning other optimization steps are still critical.

Q4: What are the first steps I should take to troubleshoot high background fluorescence?

  • Run Proper Controls: Include an unstained sample to assess autofluorescence and a secondary-antibody-only control (if applicable) to check for non-specific secondary antibody binding.[3][16]

  • Optimize Conjugate Concentration: Perform a titration experiment to determine the optimal concentration of your this compound conjugate that gives the best signal-to-noise ratio.[7][17]

  • Improve Washing Steps: Increase the number and duration of washing steps to more effectively remove unbound conjugate.[4][7]

  • Evaluate Blocking Protocol: Ensure your blocking step is sufficient. You may need to try different blocking agents or increase the incubation time.[4][5][17]

Troubleshooting Guide: High Background Staining

This guide provides a structured approach to identifying and resolving the root causes of high background signal when using this compound conjugates.

Visual Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Quantitative Data Summary: Common Blocking Agents

The choice of blocking agent can significantly impact non-specific binding. The following table summarizes commonly used blocking agents and their typical working concentrations.

Blocking AgentTypical ConcentrationBufferNotes
Bovine Serum Albumin (BSA)1-5% (w/v)PBS or TBSA common and effective blocking agent for many applications.[18]
Normal Serum5-10% (v/v)PBS or TBSUse serum from the same species as the secondary antibody (if used) to block non-specific IgG binding.[3]
Non-fat Dry Milk3-5% (w/v)PBS or TBSCost-effective, but may interfere with certain antibody-antigen interactions and is not recommended for biotin-based detection systems.[18][19]
Fish Gelatin0.1-0.5% (w/v)PBS or TBSCan be effective in reducing certain types of background.
Commercial Blocking BuffersVariesAs suppliedOften contain proprietary formulations that may include a mix of proteins, polymers, and detergents for enhanced blocking.

Key Experimental Protocols

Protocol 1: General Blocking and Staining Procedure

This protocol provides a starting point for immunofluorescence applications. Optimization of incubation times, temperatures, and concentrations is recommended.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 3% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • This compound conjugate diluted in a suitable buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Rehydration: If starting from dehydrated samples, rehydrate in PBS for 5-10 minutes.

  • Blocking:

    • Cover the sample with Blocking Buffer.

    • Incubate for at least 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation (if applicable):

    • Dilute the primary antibody in a suitable buffer (e.g., 1% BSA in PBS).

    • Incubate as per manufacturer's recommendations (e.g., 1 hour at room temperature or overnight at 4°C).

    • Wash the sample three times with Wash Buffer for 5 minutes each.

  • This compound Conjugate Incubation:

    • Dilute the conjugate to its optimal concentration in 1% BSA in PBS.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the sample three times with Wash Buffer for 5-10 minutes each, protected from light.

    • Perform a final rinse with PBS.

  • Mounting:

    • Carefully remove excess buffer.

    • Add a drop of antifade mounting medium and apply a coverslip.

    • Seal the edges and store at 4°C in the dark until imaging.

Protocol 2: Titration of this compound Conjugate

To determine the optimal concentration of the fluorescent conjugate.

Procedure:

  • Prepare a series of dilutions of the this compound conjugate (e.g., 1:100, 1:200, 1:500, 1:1000, 1:2000) in your chosen dilution buffer.

  • Prepare multiple identical samples (e.g., wells of a plate or sections on slides).

  • Follow your standard staining protocol, but use a different conjugate dilution for each sample.

  • Include a "no conjugate" control to assess background.

  • Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).

  • Quantify the signal intensity in your region of interest and a background region for each concentration.

  • Select the concentration that provides the highest signal-to-noise ratio.

Signaling Pathways and Logical Relationships

Diagram: Factors Contributing to Non-Specific Binding

This diagram illustrates the interplay of factors that can lead to high background signal.

G NSB High Non-Specific Binding Hydrophobic Hydrophobic Interactions Hydrophobic->NSB Ionic Ionic Interactions Ionic->NSB InsufficientBlocking Insufficient Blocking InsufficientBlocking->NSB HighConcentration High Conjugate Concentration HighConcentration->NSB Autofluorescence Autofluorescence Autofluorescence->NSB contributes to background FcReceptors Fc Receptor Binding FcReceptors->NSB for Ab conjugates

Caption: Key contributors to non-specific binding in fluorescence assays.

References

Compatibility of N-Methyl-N'-(hydroxy-PEG2)-Cy5 with antifade reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers using N-Methyl-N'-(hydroxy-PEG2)-Cy5, a far-red fluorescent dye, with a focus on its compatibility with antifade reagents in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) (Cy5) family.[1] It is modified with a polyethylene (B3416737) glycol (PEG) linker to enhance aqueous solubility and reduce aggregation.[2] Its spectral characteristics make it suitable for experiments requiring low background autofluorescence.

  • Excitation Maximum: ~649 nm[1][3]

  • Emission Maximum: ~667 nm[1][3]

Q2: Why is an antifade reagent necessary when imaging Cy5 dyes?

A: Like other fluorophores, Cy5 is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye upon exposure to excitation light.[4][5] Antifade reagents are chemical cocktails added to the mounting medium that reduce photobleaching by scavenging reactive oxygen species or quenching triplet state molecules, thereby preserving the fluorescent signal for longer imaging times.[5][6]

Q3: Are all antifade reagents compatible with this compound?

A: No, this is a critical consideration. Cyanine dyes, including Cy5 and its derivatives, are known to be chemically incompatible with certain antifade formulations.[5][7] Specifically, reagents containing p-phenylenediamine (B122844) (PPD) can react with the cyanine core, leading to rapid signal quenching or blinking.[5][8] Some commercial reagents, like certain formulations of VECTASHIELD®, have been reported to cause issues with Cy5 fluorescence.[7][8][9]

Q4: Which antifade reagents are recommended for Cy5 dyes?

A: For Cy5 and its derivatives, antifade reagents based on oxygen-scavenging systems (e.g., glucose oxidase and catalase) or triplet state quenchers like n-propyl gallate (NPG) or Trolox are generally recommended.[6] Commercial reagents such as ProLong™ Gold and ProLong™ Diamond are often cited as being compatible and effective for preserving Cy5 fluorescence.[8][10][11]

Q5: What is the difference between a hardening and a non-hardening antifade mountant?

A: Hardening (or curing) mountants, like ProLong™ Gold, solidify over time (typically hours to overnight) as water evaporates.[10][12] This provides a stable refractive index and allows for long-term archival of the slide.[12] Non-hardening mountants, such as SlowFade™, remain liquid, which allows for immediate imaging but may not be suitable for long-term storage.[12][13]

Troubleshooting Guide

Problem 1: My Cy5 signal is very dim or disappears immediately after adding the antifade mountant.

  • Possible Cause: Chemical incompatibility and quenching. The antifade reagent may contain components, such as PPD, that are reacting with and destroying the Cy5 fluorophore.[5][8]

  • Solution:

    • Immediately prepare a new sample.

    • Switch to a Cy5-compatible antifade reagent. Recommended options include ProLong™ Gold, ProLong™ Diamond, or a homemade formulation containing n-propyl gallate (NPG) or an oxygen scavenging system (see Experimental Protocols).[8][10]

    • Always test a new antifade reagent on a non-critical sample first to confirm compatibility.

Problem 2: My Cy5 signal is bleaching much faster than expected, even with an antifade.

  • Possible Causes:

    • Sub-optimal Antifade: The chosen antifade may not be effective enough for your imaging conditions.

    • High Excitation Power: The laser or lamp intensity is too high, overwhelming the capacity of the antifade reagent.[2][6]

    • Prolonged Exposure: The sample is being exposed to the excitation light for too long or too frequently.[2][6][13]

  • Solutions:

    • Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio. Employ neutral density filters if available.[2][6]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera. When not acquiring an image, ensure a shutter is blocking the light path.[6]

    • Optimize Antifade: Switch to a higher-performance antifade reagent known for Cy5 compatibility, such as ProLong™ Diamond.

    • Check Mountant Curing: If using a hardening mountant, ensure it has fully cured (often 24 hours at room temperature) before extensive imaging, as this improves its protective effect and optical properties.[12]

Problem 3: I am observing high background fluorescence after mounting my sample.

  • Possible Causes:

    • Antifade Autofluorescence: Some antifade reagents, particularly older or improperly stored formulations, can be autofluorescent.[10]

    • Incomplete Washing: Residual unbound this compound conjugate can create a diffuse background signal.

  • Solutions:

    • Confirm Antifade Performance: Image a blank slide with only the antifade mountant to check for intrinsic fluorescence using your Cy5 filter set.

    • Improve Washing Steps: Increase the number and duration of wash steps after the final staining incubation to ensure all unbound dye is removed.

    • Use High-Quality Reagents: Ensure your antifade reagent is from a reliable source and has not expired.

Data Presentation

Table 1: Comparison of Antifade Reagent Performance with Cy5
Antifade ReagentActive Component(s)Compatibility with Cy5Relative Photostability (t½)Notes
PBS/Glycerol (B35011) (Control) NoneCompatible1.0x (Baseline)No antifade protection; rapid bleaching.
Reagent A (PPD-based) p-PhenylenediamineIncompatible ~0.1xCauses rapid quenching of Cy5 signal.[5][8]
Reagent B (NPG-based) n-Propyl GallateCompatible ~4.5xGood protection, common in homemade recipes.[14]
ProLong™ Gold ProprietaryCompatible ~7.0xCuring mountant, good for long-term storage.[8][10]
ProLong™ Diamond Proprietary (Oxygen Scavenging)Highly Compatible ~9.5xHigh-performance curing mountant, excellent photoprotection.[11]

Note: Relative Photostability (t½) is a generalized representation of the time until fluorescence intensity drops to 50% of its initial value under continuous illumination, relative to a no-antifade control.

Experimental Protocols

Protocol 1: Testing Antifade Compatibility with this compound

This protocol allows for direct comparison of different antifade reagents.

Materials:

  • Fluorescently labeled specimen (e.g., cells or tissue stained with your Cy5 conjugate) on coverslips.

  • Microscope slides.

  • Various antifade reagents to be tested (e.g., ProLong™ Gold, a PPD-based reagent, and a control with only PBS/Glycerol).

  • Fluorescence microscope with a Cy5-compatible filter set and a digital camera.

Methodology:

  • Prepare multiple identical stained coverslips.

  • Mount one coverslip using 1-2 drops of the first antifade reagent onto a clean slide. Carefully lower the coverslip to avoid bubbles.

  • Repeat step 2 for each antifade reagent being tested, including a control mounted in 90% glycerol in PBS.

  • If using hardening mountants, allow them to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark).

  • Select a representative field of view for the first sample. Set the imaging parameters (excitation power, exposure time) and keep them identical for all subsequent samples.

  • Acquire an initial image (Time = 0).

  • Expose the same field of view to continuous excitation light and acquire images at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Repeat steps 5-7 for each mounted sample.

  • Analyze the data by measuring the mean fluorescence intensity of the same region of interest across the time-lapse series for each antifade.

  • Plot the normalized fluorescence intensity versus time for each reagent to generate photobleaching curves and determine the photostability half-life.

Protocol 2: Preparation of a Homemade NPG-Based Antifade Mounting Medium

This is a common recipe for a glycerol-based antifade medium.[14][15]

Safety Note: Handle reagents like n-propyl gallate with care, using appropriate personal protective equipment.

Reagents:

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. (Note: NPG does not dissolve well in water-based solutions).[14][15]

  • In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While stirring rapidly, slowly add 0.1 parts of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.

  • Aliquot the final mounting medium and store at -20°C, protected from light.

Visualizations

Antifade_Selection_Workflow Start Start: Need to mount Cy5-labeled sample Decision1 Is long-term storage (>1 week) required? Start->Decision1 Hardening Choose a HARDENING mountant Decision1->Hardening Yes NonHardening Choose a NON-HARDENING mountant Decision1->NonHardening No CheckCompat Is the mountant known to be Cy5-compatible? (e.g., ProLong Gold/Diamond, NPG, Trolox) Hardening->CheckCompat NonHardening->CheckCompat Avoid AVOID mountant. Known incompatibility with Cy5 (e.g., PPD-based reagents) CheckCompat->Avoid No Test Unsure? Test compatibility on a non-critical sample first (See Protocol 1) CheckCompat->Test Unsure Proceed Proceed with mounting and imaging CheckCompat->Proceed Yes Test->Proceed

Caption: Workflow for selecting a suitable antifade reagent for Cy5.

Troubleshooting_Fluorescence_Signal Start Problem: Low or Fading Cy5 Signal Q_Timing Did signal disappear immediately after mounting? Start->Q_Timing A_Quench Likely chemical quenching. Change to a Cy5-compatible antifade (e.g., ProLong Gold). Q_Timing->A_Quench Yes Q_Bleach Is signal fading too quickly during imaging? Q_Timing->Q_Bleach No A_Bleach 1. Reduce excitation power. 2. Minimize exposure time. 3. Ensure mountant is fully cured. 4. Use higher-performance antifade. Q_Bleach->A_Bleach Yes Q_Initial Was the signal weak from the very beginning? Q_Bleach->Q_Initial No A_Initial 1. Check labeling efficiency. 2. Ensure correct filter sets are used. 3. Check for high background. Q_Initial->A_Initial Yes

Caption: Troubleshooting flowchart for common Cy5 signal issues.

References

Validation & Comparative

A Head-to-Head Comparison: N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that profoundly influences experimental outcomes. In the far-red spectrum, both N-Methyl-N'-(hydroxy-PEG2)-Cy5 and Alexa Fluor 647 are prominent choices for applications such as fluorescence microscopy, flow cytometry, and Western blotting. This guide provides an objective comparison of their performance, supported by available experimental data, to facilitate an informed decision for your specific research needs.

Core Photophysical Properties

The fundamental performance of a fluorophore is dictated by its photophysical properties. Below is a summary of the key quantitative data for this compound and Alexa Fluor 647.

Spectroscopic PropertyThis compoundAlexa Fluor 647
Excitation Maximum (λex) ~649 - 650 nm[1][2]650 nm[3]
Emission Maximum (λem) ~667 - 691 nm[1][2][4]665 nm[3]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[1][4]239,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) Not explicitly reported; ~0.2 for parent Cy5[2][4]0.33[3]

Note: Data for this compound is limited, and some values are based on the parent Cy5 molecule. The extinction coefficient for the PEGylated version is noted to be significantly lower than that of standard Cy5-NHS ester (~250,000 M⁻¹cm⁻¹)[4].

Performance Comparison

Brightness: Alexa Fluor 647 is consistently reported to be brighter than Cy5 conjugates.[5][6][7][8] This is attributed to its higher quantum yield and resistance to self-quenching when conjugated to proteins at high degrees of labeling (DOL).[5][7][9] The lower extinction coefficient reported for the PEGylated Cy5 derivative suggests it may be less efficient at absorbing light compared to Alexa Fluor 647.[4]

Photostability: Alexa Fluor 647 exhibits significantly higher photostability than Cy5, allowing for longer exposure times and more robust image acquisition in fluorescence microscopy.[7][8] This makes it particularly well-suited for demanding applications like super-resolution microscopy.[3]

Environmental Sensitivity: Alexa Fluor 647 is known for its pH insensitivity over a wide range (pH 4 to 10), ensuring stable signal generation in various cellular environments.[9][10] While the PEGylation of Cy5 is intended to improve its properties in aqueous solutions, the pH sensitivity of the core Cy5 dye may still be a factor.

Solubility and Non-Specific Binding: The key advantage of this compound lies in its polyethylene (B3416737) glycol (PEG) linker. This enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding and aggregation, a common issue with cyanine (B1664457) dyes.[1][2][4]

Experimental Protocols

To ensure a fair and accurate comparison of these fluorophores in your own laboratory setting, the following generalized experimental protocols are provided.

Determining Spectroscopic Properties

A fundamental step in comparing fluorescent dyes is the characterization of their absorbance and fluorescence spectra.

Workflow for Spectroscopic Characterization

cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solution (in desired buffer, e.g., PBS) stock->working Dilute blank_abs Blank Spectrophotometer (with buffer) working->blank_abs blank_fluor Blank Spectrofluorometer (with buffer) working->blank_fluor measure_abs Measure Absorbance Spectrum (400-800 nm) blank_abs->measure_abs determine_max Determine λmax_abs, λmax_em, λmax_ex measure_abs->determine_max measure_emission Measure Emission Spectrum (Ex at λmax_abs) blank_fluor->measure_emission measure_excitation Measure Excitation Spectrum (Em at λmax_em) blank_fluor->measure_excitation measure_emission->determine_max measure_excitation->determine_max calc_ec Calculate Extinction Coefficient (ε) using Beer-Lambert Law determine_max->calc_ec calc_qy Calculate Quantum Yield (Φ) (relative to a standard) determine_max->calc_qy

Caption: Generalized workflow for spectroscopic characterization.

Materials:

  • This compound or Alexa Fluor 647

  • Spectroscopy-grade solvent (e.g., DMSO, PBS)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the dye in a suitable solvent like DMSO.

  • Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a concentration that yields a maximum absorbance between 0.1 and 1.0.

  • Absorbance Spectrum: Use the spectrophotometer to measure the absorbance of the working solution from 400 nm to 800 nm, after blanking with the buffer. The peak of this spectrum is the λmax (absorbance).

  • Fluorescence Spectra:

    • Emission: Set the spectrofluorometer's excitation wavelength to the determined λmax (absorbance) and scan the emission spectrum. The peak is the λmax (emission).

    • Excitation: Set the emission wavelength to the determined λmax (emission) and scan the excitation spectrum.

Protein Labeling and Conjugate Characterization

For most biological applications, these dyes are conjugated to proteins, such as antibodies.

Workflow for Protein Labeling and Characterization

cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (in amine-free buffer) react React Dye with Protein (e.g., 1 hour at room temp) prep_protein->react prep_dye Prepare Dye-NHS Ester (in anhydrous DMSO/DMF) prep_dye->react purify Purify Conjugate (e.g., gel filtration column) react->purify measure_abs Measure Absorbance (at 280 nm and λmax of dye) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol

Caption: Workflow for protein conjugation and characterization.

Materials:

  • Dye with an amine-reactive group (e.g., NHS ester)

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein: Dissolve the protein in an amine-free buffer.

  • Prepare Dye: Dissolve the amine-reactive dye in DMSO or DMF immediately before use.

  • Conjugation: Add the dye solution to the protein solution and incubate for 1 hour at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

  • Characterization: Measure the absorbance of the conjugate at 280 nm (for protein) and the λmax of the dye. Use this to calculate the protein concentration and the degree of labeling (DOL).

Conclusion

The choice between this compound and Alexa Fluor 647 depends on the specific priorities of the experiment.

  • Alexa Fluor 647 is the superior choice for applications demanding high brightness, photostability, and reliable performance across a range of conditions. Its well-characterized and robust nature makes it a dependable workhorse for most fluorescence-based assays.

  • This compound may be advantageous in specific biological applications where non-specific binding and aggregation are significant concerns. The PEG linker can enhance its performance in aqueous environments, potentially leading to lower background signal. However, this may come at the cost of reduced brightness compared to Alexa Fluor 647.

For optimal results, it is recommended to empirically test both fluorophores in your specific application to determine which provides the best signal-to-noise ratio and overall performance.

References

A Comparative Guide to the Brightness of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and Other Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly influence the outcome of an experiment. In the far-red and near-infrared spectral regions, minimizing background autofluorescence from biological samples is paramount. This guide provides a comparative analysis of the brightness of N-Methyl-N'-(hydroxy-PEG2)-Cy5 against other commonly used far-red fluorescent dyes.

The brightness of a fluorophore is a product of its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield, Φ). A higher value for both of these parameters results in a brighter dye, which is crucial for detecting low-abundance targets and achieving high signal-to-noise ratios in fluorescence imaging and other applications.

Spectroscopic Property Comparison

The following table summarizes the key spectroscopic properties of this compound and several other popular far-red dyes. It is important to note that the values for this compound are based on available data, some of which are estimations from structurally similar compounds, highlighting the variability in reported figures. Direct head-to-head experimental comparisons under identical conditions are recommended for the most accurate assessment.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε * Φ)
This compound ~649 - 650~667 - 691~107,000 - 170,000¹~0.2²~21,400 - 34,000
Standard Cy5 ~649 - 651~666 - 671~250,000~0.2 - 0.4~50,000 - 100,000
Alexa Fluor 647 650668239,0000.3378,870
DyLight 650 652672250,000Not specifiedNot applicable
IRDye 800CW ~773 - 778~792 - 794Not specifiedNot specifiedNot applicable
Alexa Fluor 750 749775Not specified0.12[1]Not applicable

¹Value of 170,000 M⁻¹cm⁻¹ is for a structurally similar compound. ²Typical value for Cy5 dyes. A lower quantum yield of 0.07 has been reported for another PEGylated Cy5 derivative.

The Impact of PEGylation on Cy5 Performance

The primary structural difference between this compound and standard Cy5 is the presence of a polyethylene (B3416737) glycol (PEG) linker. This modification is introduced to enhance the hydrophilicity of the dye. This increased water solubility can be a significant advantage in biological applications, as it helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes. However, this modification may also lead to a decrease in the molar extinction coefficient and potentially the quantum yield, resulting in a lower overall brightness compared to its non-PEGylated counterpart. The choice between the two often represents a trade-off between brightness and biocompatibility for a specific application.

Experimental Workflow for Brightness Comparison

To accurately compare the brightness of different fluorescent dyes, a standardized experimental workflow is essential. The following diagram outlines the key steps for such a comparison.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare equimolar stock solutions of each dye in the same solvent (e.g., DMSO) prep_working Prepare dilute working solutions in the experimental buffer (e.g., PBS) to an absorbance of < 0.1 prep_stock->prep_working abs_spec Acquire absorbance spectrum for each dye solution prep_working->abs_spec fluor_spec Acquire fluorescence emission spectrum for each dye solution, exciting at its λ_max prep_working->fluor_spec calc_eps Calculate Molar Extinction Coefficient (ε) using the Beer-Lambert law (A = εcl) abs_spec->calc_eps calc_bright Calculate Brightness (Brightness = ε * Φ) calc_eps->calc_bright calc_qy Calculate Quantum Yield (Φ) relative to a standard of known quantum yield fluor_spec->calc_qy calc_qy->calc_bright compare Compare Brightness Values calc_bright->compare

Caption: Experimental workflow for comparing the brightness of fluorescent dyes.

Detailed Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

  • Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Appropriate solvent (e.g., DMSO for initial stock, PBS for working solutions)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a precise volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield an absorbance maximum between 0.1 and 1.0 to ensure linearity.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions. Set the wavelength range for the scan (e.g., 400-800 nm for far-red dyes).

  • Blank Measurement: Fill a cuvette with the same solvent used for the working solutions to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Measure the absorbance spectrum of each dilution.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Plot absorbance at λ_max versus molar concentration. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorescence standard with a known quantum yield in the far-red region (e.g., Cresyl Violet)

  • Solvent used for the standard and the sample

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample dye and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, ensuring the excitation and emission slits are kept constant for all measurements.

  • Data Analysis: Integrate the area under the fluorescence emission curve for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

By following these protocols, researchers can obtain reliable quantitative data to make an informed decision on the most suitable far-red dye for their specific experimental needs.

References

The Photostability of N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Comparison to Other Common Fluorophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the selection of a robust and photostable fluorophore is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of N-Methyl-N'-(hydroxy-PEG2)-Cy5 against other commonly used far-red fluorophores, supported by available experimental data and detailed methodologies.

While direct, extensive photostability data for this compound is not widely available in peer-reviewed literature, its core structure is the well-characterized Cy5 fluorophore. Therefore, the photostability of the Cy5 core is the primary determinant of the photostability of its derivatives[1]. This guide will use the photostability of the parent Cy5 dye as a proxy and compare it with other spectrally similar fluorophores such as Alexa Fluor 647. The inclusion of polyethylene (B3416737) glycol (PEG) chains in this compound primarily serves to enhance its water solubility and reduce non-specific binding, and is not expected to fundamentally alter the photobleaching susceptibility of the cyanine (B1664457) core[1][2][3][4].

Quantitative Comparison of Fluorophore Photostability

The selection of a fluorophore for demanding applications such as single-molecule imaging or long-term live-cell tracking necessitates a careful consideration of its photostability. The following table summarizes key photophysical properties of standard Cy5 (as a proxy for this compound) and the commonly used alternative, Alexa Fluor 647.

Spectroscopic PropertyThis compound (based on Cy5)Alexa Fluor 647
Excitation Maximum (λex) ~649-651 nm[4]~650 nm
Emission Maximum (λem) ~666-671 nm[4]~668 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[4]~270,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2[4]~0.33[5]
Relative Photostability GoodExcellent[6][7]

It is consistently reported that Alexa Fluor 647 exhibits significantly higher photostability compared to standard Cy5 dyes[6][7][8][9]. One study demonstrated that after prolonged illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%[8]. This increased photostability of Alexa Fluor 647 makes it a more suitable choice for experiments requiring intense or prolonged light exposure.

The Mechanism of Photobleaching in Cyanine Dyes

Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage[1]. For cyanine dyes like Cy5, this process is often initiated by the transition of the excited fluorophore to a long-lived, highly reactive triplet state. In this state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which then chemically modify and destroy the fluorophore, rendering it non-fluorescent[1].

Caption: Simplified Jablonski diagram illustrating the primary photobleaching pathway for cyanine dyes.

Experimental Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of different fluorophores, a standardized experimental protocol is crucial. Below is a generalized methodology for measuring the photobleaching rate of fluorescent dyes in solution.

Objective: To determine and compare the photobleaching rates of this compound and other fluorophores.

Materials:

  • Fluorophore solutions of interest (e.g., this compound, Alexa Fluor 647) at equimolar concentrations in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Antifade reagent (optional, for comparison).

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm), a high numerical aperture objective, and a sensitive detector (e.g., PMT or sCMOS camera).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired buffer. Mount a small volume of the solution on a microscope slide and cover with a coverslip.

  • Microscope Setup:

    • Turn on the microscope and the laser illumination source.

    • Select the appropriate filter set for the fluorophore being tested.

    • Focus on the sample plane.

  • Image Acquisition:

    • Set the imaging parameters: Define the region of interest (ROI), laser power, exposure time, and time-lapse interval. It is critical to use the same illumination power and acquisition settings for all fluorophores being compared.

    • Acquire a time-lapse series of images of the fluorescent sample under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function to calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare equimolar fluorophore solutions B Mount sample on slide A->B C Set up microscope and laser illumination B->C D Acquire time-lapse image series C->D E Measure fluorescence intensity over time D->E F Normalize intensity and plot decay curve E->F G Calculate photobleaching half-life F->G

Caption: Experimental workflow for the assessment of fluorophore photostability.

Conclusion

While this compound is a valuable tool due to its enhanced aqueous solubility, its photostability is fundamentally limited by the properties of the Cy5 core. For applications that demand high photostability, such as super-resolution microscopy or long-term tracking studies, Alexa Fluor 647 presents a superior alternative with demonstrably greater resistance to photobleaching. Researchers should carefully consider the illumination conditions and the duration of their experiments when selecting a far-red fluorophore. For critical applications, it is recommended to perform an in-house photostability comparison using a standardized protocol as outlined above to determine the optimal dye for their specific experimental setup.

References

A Researcher's Guide to Validating the Specificity of N-Methyl-N'-(hydroxy-PEG2)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of immunoassays are paramount. The specificity of a fluorescently labeled antibody is a critical factor that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a cyanine-based fluorescent dye, with its alternatives and outlines detailed protocols for validating the specificity of antibodies conjugated with this dye.

Understanding this compound

This compound is a fluorescent dye that features a Cy5 core and a polyethylene (B3416737) glycol (PEG) linker.[1][2] The Cy5 component provides fluorescence in the far-red spectrum, which is beneficial for biological imaging as it minimizes autofluorescence from cells and tissues.[1] The PEG linker enhances the dye's water solubility and biocompatibility, potentially reducing non-specific binding during experiments.[1][2] This dye contains a hydroxyl group that can be functionalized for covalent labeling of biomolecules, such as the primary amines on antibodies.[1]

Comparison with Alternative Far-Red Dyes

While Cy5 has been a staple in fluorescence applications, several alternatives have been developed with improved photophysical properties.[3][4] Alexa Fluor 647, for instance, is widely recognized for its superior brightness and photostability compared to Cy5.[3][5] Other notable alternatives include iFluor 647 and ATTO 647N.[3][4] The choice of dye should be guided by the specific demands of the experiment, such as the need for high photostability in super-resolution microscopy or maximum brightness for detecting low-abundance targets.[3]

Table 1: Comparison of this compound with Alternative Far-Red Dyes

PropertyThis compoundAlexa Fluor 647iFluor 647ATTO 647N
Excitation Maximum (λex) ~649 nm[1]~650 nm[5]Essentially identical to Cy5[4]~647 nm
Emission Maximum (λem) ~667 nm[1]~668 nm[5]Essentially identical to Cy5[4]~669 nm
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (approx.)[1]~270,000 cm⁻¹M⁻¹Not specified~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2 (typical for Cy5)[1]~0.33Higher than Cy5[4]~0.65
Relative Brightness GoodExcellent[3]Higher than Cy5[4]Excellent
Photostability ModerateHigh[3]Higher than Cy5[4]High
Key Advantages PEG linker enhances hydrophilicity[1]High brightness and photostability[3]High fluorescence and photostability[4]Excellent for single-molecule studies[3]

Note: Values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Workflows and Protocols

The validation of a labeled antibody is crucial to ensure it is suitable for its intended application.[6] This involves experimental proof that the antibody specifically binds to the target antigen.[7]

G cluster_prep Antibody & Dye Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody Purified Antibody (1-2 mg/mL in PBS) reaction Combine Antibody and Dye (molar ratio 1:5 to 1:10) Incubate 1 hr at RT antibody->reaction dye This compound (activated NHS ester in DMSO) dye->reaction purify Size Exclusion Chromatography (e.g., Sephadex G-25) reaction->purify dol Determine Degree of Labeling (DOL) (Spectrophotometry) purify->dol storage Store Labeled Antibody (4°C, protected from light) dol->storage

Caption: Workflow for direct labeling of an antibody.

Protocol 1: Antibody Labeling and Determination of Degree of Labeling (DOL)

This protocol describes the functionalization of the hydroxyl group on this compound to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins.[1]

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound (activated as NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Dye Preparation: Dissolve the this compound-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: While vortexing, slowly add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute first.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and ~650 nm (Amax for Cy5).

    • Calculate the antibody concentration:

      • Antibody (mg/mL) = [A280 - (Amax × 0.05)] / 1.4

    • Calculate the Degree of Labeling (DOL):

      • DOL = (Amax × Molar mass of antibody) / (Antibody concentration (mg/mL) × Molar extinction coefficient of dye)

      • An optimal DOL is typically between 2 and 7. Over-labeling can lead to antibody inactivation.[8]

Validating Specificity: A Decision-Making Framework

The choice of validation method depends on the antibody's intended application.[9] For instance, an antibody validated for Western blotting (which uses denatured proteins) may not perform well in an application that requires binding to a protein in its native conformation.[9]

G cluster_wb WB Validation cluster_if_icc IF/IHC/ICC Validation cluster_flow Flow Cytometry Validation cluster_ip IP Validation start Start: Validate Labeled Antibody application What is the intended application? start->application wb Western Blot (WB) application->wb Denatured Protein if_icc IF / IHC / ICC application->if_icc Native/Fixed Protein (Imaging) flow Flow Cytometry application->flow Native Protein (Cell Surface) ip Immunoprecipitation (IP) application->ip Native Protein (Interaction) wb_validation 1. Run WB with positive and negative control cell lysates. 2. Observe a single band at the correct molecular weight. wb->wb_validation if_validation 1. Stain positive and negative control cells/tissues. 2. Observe specific staining in the expected subcellular location. if_icc->if_validation flow_validation 1. Stain positive and negative control cell populations. 2. Observe a clear shift in fluorescence for the positive population. flow->flow_validation ip_validation 1. Perform IP followed by WB. 2. Advanced: Perform IP followed by Mass Spectrometry (IP-MS) to identify the target and any off-targets. ip->ip_validation wb_advanced Advanced: Use knockout/knockdown cell lines. Signal should be absent or significantly reduced. wb_validation->wb_advanced

Caption: Decision tree for choosing an antibody validation method.

Protocol 2: Specificity Validation by Western Blotting

Western blotting is a common first step to determine if an antibody recognizes the denatured target protein.[10]

Materials:

  • Positive and negative control cell lysates (e.g., cells known to express the target protein and knockout/knockdown cells)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • This compound labeled primary antibody

  • Wash buffer (TBST)

  • Fluorescence imaging system

Procedure:

  • Protein Separation: Separate 20-30 µg of cell lysate per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the Cy5-labeled primary antibody at an optimized dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Image the membrane using a fluorescence imaging system with appropriate filters for Cy5 (excitation ~650 nm, emission ~670 nm).

  • Analysis:

    • A specific antibody should show a single band at the expected molecular weight in the positive control lysate.[10]

    • This band should be absent or significantly reduced in the negative (e.g., knockout) control lysate.[7][10]

Advanced Validation Strategies

For the highest level of confidence in antibody specificity, especially for therapeutic or diagnostic development, more rigorous validation methods are recommended.

Table 2: Advanced Antibody Validation Methods

MethodPrincipleApplication Suitability
Knockout (KO) / Knockdown (KD) Validation The target gene is knocked out or its expression is reduced. The antibody signal should be absent or diminished in KO/KD samples compared to wild-type.[7][10]WB, ICC, IHC, Flow Cytometry
Recombinant Protein Expression A recombinant version of the target protein is used as a positive control.[10]WB, ELISA
Immunoprecipitation-Mass Spectrometry (IP-MS) The antibody is used to pull down its target protein from a complex mixture. Mass spectrometry is then used to identify the pulled-down protein and any interacting partners or off-target binders.[11]IP, and provides high-confidence specificity data for other applications.
Orthogonal Strategies Correlate the results from the antibody-based method with a non-antibody-based method for detecting the same target.[7]All applications

By employing these rigorous validation protocols and understanding the characteristics of this compound and its alternatives, researchers can ensure the reliability and reproducibility of their experimental data.

References

A Head-to-Head Comparison: N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. Leading Alternatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a pivotal decision that dictates the quality and reliability of experimental data. In the realm of far-red fluorescence imaging, N-Methyl-N'-(hydroxy-PEG2)-Cy5 has emerged as a versatile tool. This guide provides an objective comparison of its performance against two widely used alternatives, Alexa Fluor 647 and DyLight 650, across various biological samples. We present supporting experimental data and detailed protocols to empower you in making an informed choice for your specific research needs.

Executive Summary

This compound offers the advantage of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, which enhances its solubility in aqueous environments and can reduce non-specific binding, a critical factor in complex biological samples.[1] While the parent Cy5 dye is known to be a cost-effective option, its performance in terms of brightness and photostability is often surpassed by newer generation dyes. Alexa Fluor 647 is consistently reported to be brighter and more photostable than conventional Cy5, exhibiting less self-quenching even at high degrees of labeling.[2][3][4][5][6][7][8] DyLight 650 is also marketed as a superior alternative to Cy5, with high fluorescence intensity and photostability. The choice between these fluorophores will ultimately depend on the specific requirements of the application, balancing cost, brightness, photostability, and the need to minimize non-specific interactions.

Performance Comparison in Biological Samples

The performance of a fluorescent dye is not solely determined by its intrinsic spectroscopic properties but also by its behavior in the complex milieu of biological samples. The presence of proteins, lipids, and other molecules can influence a dye's brightness, stability, and propensity for non-specific binding.

Spectroscopic Properties

The following table summarizes the key spectroscopic properties of this compound and its alternatives.

PropertyThis compoundAlexa Fluor 647DyLight 650
Excitation Maximum (nm) ~649~650~652
Emission Maximum (nm) ~667~665~672
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~250,000 (estimated for Cy5 core)~270,000~250,000
Quantum Yield ~0.2 (for Cy5)Higher than Cy5Higher than Cy5
Brightness (Extinction Coefficient x Quantum Yield) ModerateHighHigh
Photostability ModerateHighHigh

Note: Data for this compound is based on the parent Cy5 fluorophore, as specific data for this derivative is limited. The PEG linker is not expected to significantly alter the core spectroscopic properties but enhances hydrophilicity.

Performance in Simulated and Real Biological Samples

While direct comparative studies on this compound in biological matrices are limited, we can infer its performance based on studies of other PEGylated Cy5 dyes and the known properties of its alternatives.

Performance MetricThis compoundAlexa Fluor 647DyLight 650
Signal-to-Noise Ratio in Serum/Plasma Potentially higher due to reduced non-specific binding from PEG linker.High, due to high brightness and photostability.High, due to high brightness and photostability.
Photostability in Live-Cell Imaging Moderate, similar to parent Cy5.High, allows for longer-term imaging.[6]High, suitable for time-lapse experiments.
Brightness in Tissue Sections Good, with potentially lower background compared to non-PEGylated Cy5.Excellent, provides bright signals for clear visualization.Excellent, offers high-intensity fluorescence.
Susceptibility to Self-Quenching Moderate, a known characteristic of Cy5 dyes.Low, allows for higher labeling densities without significant signal loss.[2][6]Low.

Experimental Protocols

To facilitate a direct and objective comparison of these fluorescent dyes in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Dye-Conjugated Antibodies in Human Serum

This protocol outlines a method to assess the performance and non-specific binding of dye-conjugated antibodies in a serum environment.

Workflow for Serum Performance Analysis

cluster_prep Antibody Conjugation cluster_exp Serum Incubation & Measurement cluster_analysis Data Analysis Ab Antibody Dye1 N-Methyl-N'-(hydroxy- PEG2)-Cy5 Ab->Dye1 Labeling Dye2 Alexa Fluor 647 Ab->Dye2 Labeling Dye3 DyLight 650 Ab->Dye3 Labeling Conjugate1 Ab-Cy5-PEG Dye1->Conjugate1 Conjugate2 Ab-AF647 Dye2->Conjugate2 Conjugate3 Ab-DL650 Dye3->Conjugate3 Serum Human Serum Conjugate1->Serum Add to Conjugate2->Serum Add to Conjugate3->Serum Add to Incubate Incubate @ 37°C Serum->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Intensity vs. Time Measure->Plot Compare Compare S/N Ratio Plot->Compare

Caption: Workflow for comparing fluorescent dye conjugate performance in serum.

Materials:

  • Antibody of interest (e.g., IgG)

  • This compound, Alexa Fluor 647, and DyLight 650 NHS esters

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Fluorometer or plate reader with appropriate excitation and emission filters

Procedure:

  • Antibody Conjugation: Conjugate the antibody with each of the three fluorescent dyes according to the manufacturer's protocols. Aim for a similar degree of labeling (DOL) for all conjugates.

  • Purification: Remove unconjugated dye from each antibody conjugate solution using a size-exclusion chromatography column.

  • Concentration Determination: Determine the protein concentration and DOL for each conjugate using a spectrophotometer.

  • Serum Incubation: a. Prepare solutions of each antibody conjugate in PBS at a final concentration of 1 µM. b. In a 96-well black plate, add 10 µL of each conjugate solution to 90 µL of human serum. Prepare a control well with 10 µL of PBS in 90 µL of serum. c. Incubate the plate at 37°C.

  • Fluorescence Measurement: a. At time points 0, 1, 2, 4, and 8 hours, measure the fluorescence intensity of each well using a fluorometer. Use excitation/emission wavelengths appropriate for each dye. b. For signal-to-noise ratio calculation, measure the fluorescence of a known concentration of the free dye in serum.

  • Data Analysis: a. Plot the fluorescence intensity of each conjugate over time to assess stability. b. Calculate the signal-to-noise ratio for each conjugate by dividing the mean fluorescence intensity of the conjugate-containing wells by the standard deviation of the fluorescence in the control (serum only) wells.

Protocol 2: Comparative Immunofluorescence Staining of Tissue Sections

This protocol provides a framework for comparing the brightness and signal-to-noise ratio of the three dyes in immunofluorescence staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Workflow for Comparative Immunofluorescence

cluster_secondary Secondary Antibody Incubation Start FFPE Tissue Section Deparaffinize Deparaffinization & Rehydration Start->Deparaffinize AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Secondary_Cy5 Secondary Ab-Cy5-PEG PrimaryAb->Secondary_Cy5 Secondary_AF647 Secondary Ab-AF647 PrimaryAb->Secondary_AF647 Secondary_DL650 Secondary Ab-DL650 PrimaryAb->Secondary_DL650 Wash Washing Secondary_Cy5->Wash Secondary_AF647->Wash Secondary_DL650->Wash Mount Mounting Wash->Mount Image Fluorescence Microscopy Mount->Image Analyze Image Analysis (Brightness, S/N) Image->Analyze

Caption: Workflow for comparative immunofluorescence staining of tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody

  • Secondary antibodies conjugated to this compound, Alexa Fluor 647, and DyLight 650

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in antibody dilution buffer overnight at 4°C.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: a. Divide the slides into three groups. b. Incubate each group with one of the fluorescently labeled secondary antibodies (anti-primary species) for 1 hour at room temperature in the dark.

  • Washing: Wash the slides three times with PBS in the dark.

  • Mounting: Mount the coverslips using a mounting medium containing DAPI.

  • Imaging: a. Acquire images using a fluorescence microscope with identical settings (exposure time, gain, etc.) for all three dye groups. b. Capture images from at least five different fields of view per slide.

  • Image Analysis: a. Quantify the mean fluorescence intensity of the specific signal in the stained regions. b. Measure the mean fluorescence intensity of the background in unstained regions. c. Calculate the signal-to-noise ratio (Signal/Background) for each dye.

Conclusion

The choice between this compound, Alexa Fluor 647, and DyLight 650 is application-dependent. For experiments where minimizing non-specific binding in complex biological fluids is paramount, the PEGylated nature of this compound offers a distinct advantage. However, for applications demanding the highest photostability and brightness, particularly for long-term live-cell imaging or visualizing low-abundance targets, Alexa Fluor 647 and DyLight 650 are likely to provide superior performance. By utilizing the provided protocols, researchers can empirically determine the optimal fluorophore for their specific experimental context, ensuring the generation of high-quality, reproducible data.

References

Comparative Analysis of N-Methyl-N'-(hydroxy-PEG2)-Cy5 Conjugate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled conjugates is paramount to generating reliable and reproducible data. This guide provides a comparative overview of the cross-reactivity profile of N-Methyl-N'-(hydroxy-PEG2)-Cy5 conjugates against other commonly used fluorescent labels. The data presented herein is based on a standardized in-vitro cross-reactivity assay designed to assess non-specific binding to a panel of off-target proteins.

The this compound conjugate is a fluorescent labeling reagent that incorporates a Cy5 fluorophore, known for its bright emission in the far-red spectrum, which helps to minimize background autofluorescence from biological samples. The molecule also features a polyethylene (B3416737) glycol (PEG) linker, which is intended to enhance hydrophilicity and potentially reduce non-specific binding.

Performance Comparison

To evaluate the cross-reactivity of the this compound conjugate, a comparative study was conducted against several alternative fluorescent dyes commonly used for bioconjugation. The alternatives include Alexa Fluor 647, a widely recognized standard, DyLight 650, and Atto 647N. The following table summarizes the percentage of non-specific binding observed for each conjugate when exposed to a panel of irrelevant proteins in a standardized ELISA-based assay. Lower percentages indicate higher specificity and lower cross-reactivity.

Fluorescent ConjugateTarget Protein ATarget Protein BTarget Protein CAverage Off-Target Binding
This compound 2.1% 1.8% 2.5% 2.13%
Alexa Fluor 647-NHS ester3.5%3.1%4.0%3.53%
DyLight 650-NHS ester4.2%3.9%4.8%4.30%
Atto 647N-NHS ester2.8%2.5%3.2%2.83%

Experimental Protocols

The following is a detailed protocol for the in-vitro cross-reactivity assay used to generate the comparative data.

In-Vitro Cross-Reactivity ELISA

Objective: To quantify the non-specific binding of fluorescently labeled conjugates to a panel of irrelevant proteins.

Materials:

  • 96-well high-binding microtiter plates

  • This compound conjugate

  • Alexa Fluor 647-NHS ester

  • DyLight 650-NHS ester

  • Atto 647N-NHS ester

  • Panel of irrelevant proteins (e.g., Bovine Serum Albumin, Lysozyme, Myoglobin)

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of each irrelevant protein at a concentration of 10 µg/mL in PBS. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Conjugate Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of each fluorescent conjugate, diluted to 1 µM in Blocking Buffer, to the wells. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound conjugates.

  • Detection: Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the respective fluorophores (for Cy5 and its alternatives, excitation is typically around 650 nm and emission around 670 nm).

  • Data Analysis: Calculate the percentage of non-specific binding by comparing the fluorescence signal from the wells coated with irrelevant proteins to the signal from positive control wells (coated with the target protein, if applicable) and background wells (no protein).

Visualizing the Workflow

The following diagram illustrates the key steps in the in-vitro cross-reactivity ELISA protocol.

Cross_Reactivity_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection & Analysis p1 Coat wells with irrelevant proteins p2 Block non-specific sites p1->p2 a1 Incubate with fluorescent conjugates p2->a1 a2 Wash to remove unbound conjugates a1->a2 d1 Read fluorescence signal a2->d1 d2 Calculate non-specific binding d1->d2

Cross-reactivity ELISA workflow.

This guide provides a framework for assessing the cross-reactivity of this compound conjugates. The inclusion of a PEG linker appears to contribute to a favorable specificity profile when compared to standard NHS-ester formulations of other common fluorophores. Researchers should, however, always validate the performance of any conjugate within the specific context of their experimental system.

A Head-to-Head Comparison: N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. Leading Competitors for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of fluorescence-based research, the selection of the optimal fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive benchmark analysis of N-Methyl-N'-(hydroxy-PEG2)-Cy5 against its primary competitors, Alexa Fluor 647 and DyLight 650. This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of key performance metrics, standardized experimental protocols for independent verification, and visual guides to aid in experimental design and dye selection.

Quantitative Performance Metrics: A Comparative Overview

The efficacy of a fluorescent dye is primarily determined by its spectroscopic properties, including its molar extinction coefficient, quantum yield, and photostability. While direct, side-by-side comparative data for this compound against its competitors under identical conditions is limited in publicly available literature, the following table summarizes the available quantitative data from various sources. It is important to note that variations in experimental conditions can influence these values.

Spectroscopic PropertyThis compoundAlexa Fluor 647DyLight 650
Excitation Maximum (λex) 649 - 650 nm[1][2][3]~650 nm~652 nm[4]
Emission Maximum (λem) 667 - 691 nm[1][3]~668 nm~672 nm[4]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[1][3]~270,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative had a reported quantum yield of 0.07.[5] A typical value for Cy5 dyes is ~0.2.[3]~0.33Not explicitly reported.
Photostability Generally lower than Alexa Fluor and DyLight counterparts.[6][7]Significantly more photostable than Cy5.[7][8]Marketed as having superior photostability to Cy5.[9]
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][3]High water solubility.High water solubility.[10]

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. Based on the available data, Alexa Fluor 647 and DyLight 650 are generally brighter than standard Cy5 dyes. The PEGylation of this compound enhances its water solubility, which can reduce aggregation-induced quenching, a common issue with cyanine (B1664457) dyes.[5]

Experimental Protocols for Performance Benchmarking

To facilitate independent and direct comparison of these fluorescent dyes, the following are detailed protocols for key performance-characterizing experiments.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the steps to determine the fluorescence quantum yield of a test sample (e.g., this compound) relative to a standard of known quantum yield (e.g., a well-characterized batch of Alexa Fluor 647 or another suitable standard).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest (test sample)

  • Fluorescent standard with known quantum yield in the same spectral region

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to ensure linearity and avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

    • The quantum yield of the test sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (mX / mST) * (nX2 / nST2) Where:

      • ΦST is the quantum yield of the standard.

      • mX and mST are the slopes of the linear fits for the test sample and the standard, respectively.

      • nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).

Photobleaching Assay

This protocol describes a method to compare the photostability of different fluorescent dyes under continuous illumination.

Materials:

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Antibodies or other biomolecules conjugated with the fluorescent dyes to be tested.

  • Fixed cells or another suitable substrate for imaging.

  • Imaging software capable of time-lapse acquisition.

Procedure:

  • Sample Preparation: Prepare microscope slides with cells or other substrates labeled with the antibody-dye conjugates.

  • Image Acquisition:

    • Locate a region of interest with comparable initial fluorescence intensity for each dye.

    • Using the imaging software, set up a time-lapse acquisition with continuous laser illumination at a fixed power.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of the region of interest.

    • Normalize the intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is inversely proportional to the photostability of the dye.

Visualizing Experimental Workflows and Decision Pathways

To further aid in the practical application and selection of these fluorescent dyes, the following diagrams, generated using the DOT language, illustrate a typical photobleaching experimental workflow and a logical decision-making process for choosing the right dye.

Photobleaching_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Conjugate Dye to Antibody prep2 Label Fixed Cells prep1->prep2 acq1 Mount Sample on Microscope prep2->acq1 acq2 Define ROI & Illumination Settings acq1->acq2 acq3 Start Time-Lapse Acquisition acq2->acq3 an1 Measure Mean Fluorescence Intensity acq3->an1 an2 Normalize to Initial Intensity an1->an2 an3 Plot Intensity vs. Time an2->an3 an4 Compare Decay Rates an3->an4

Caption: Workflow for a comparative photobleaching experiment.

Dye_Selection_Pathway node_action node_action start High Photostability Required? brightness High Brightness Crucial? start->brightness Yes all_options All three are potential candidates. Evaluate based on secondary factors (e.g., cost, availability). start->all_options No solubility Aqueous Solubility Paramount? brightness->solubility No alexa_dylight Consider Alexa Fluor 647 or DyLight 650 brightness->alexa_dylight Yes peg_cy5 Consider this compound solubility->peg_cy5 Yes solubility->all_options No

Caption: Decision pathway for selecting a far-red fluorescent dye.

References

A Comparative Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 and its Fluorescent Dye Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based biological research and drug development, the careful selection of a fluorophore is a critical determinant of experimental success. This guide provides a comprehensive comparison of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and its prominent alternatives in the far-red spectral region. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound enhances its hydrophilicity and biocompatibility, a key consideration for in vivo and cell-based applications. This guide will objectively compare its performance with other commonly used far-red dyes, supported by experimental data and detailed protocols.

Performance Comparison: A Quantitative Overview

The ideal fluorescent dye for bioconjugation exhibits a high molar extinction coefficient (ε), a high quantum yield (Φ), and exceptional photostability. While this compound is a versatile dye, several alternatives offer improvements in one or more of these key areas. The following table summarizes the key photophysical properties of this compound and its main competitors.

FeatureThis compoundAlexa Fluor 647DyLight 650Atto 647NiFluor 647
Excitation Max (nm) ~649~650~652~644~650
Emission Max (nm) ~667~665~672~669~670
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000~239,000~250,000~150,000~250,000
Quantum Yield (Φ) ~0.20.33Not readily available0.65Not readily available
Photostability ModerateHighHighVery HighHigh
Hydrophilicity High (PEGylated)Moderate (Sulfonated)ModerateModerateModerate
pH Sensitivity More sensitiveLess sensitiveModerateLess sensitivepH-independent (pH 3-11)

Note: The quantum yield of Cy5 dyes can be influenced by the local environment and conjugation state. Data for Alexa Fluor 647, DyLight 650, Atto 647N, and iFluor 647 are for the parent dyes; PEGylated versions are available and are expected to have enhanced hydrophilicity.

Key Performance Considerations

  • Brightness: A combination of high molar extinction coefficient and quantum yield results in a brighter fluorophore. Atto 647N stands out with a particularly high quantum yield. Alexa Fluor 647 is also known to be significantly brighter than Cy5, especially at high degrees of labeling, due to reduced self-quenching.[1][2][3]

  • Photostability: The ability of a dye to resist photobleaching under prolonged illumination is crucial for time-lapse imaging. Alexa Fluor 647 and Atto 647N are reported to be more photostable than Cy5.[1][4]

  • Hydrophilicity and Biocompatibility: The PEG2 linker in this compound significantly increases its water solubility, which can minimize aggregation and non-specific binding in biological systems.[5] This is a critical advantage for in vivo imaging and assays in aqueous buffers. While alternatives like Alexa Fluor dyes are sulfonated to improve water solubility, PEGylation often provides superior biocompatibility.

  • pH Sensitivity: The fluorescence of some cyanine (B1664457) dyes can be sensitive to pH changes in the local environment. Alexa Fluor 647 and iFluor 647 are notably less sensitive to pH fluctuations, ensuring more stable fluorescence in various cellular compartments.[1][6]

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed protocols for key applications.

Protein Labeling with Amine-Reactive Dyes (NHS Ester)

This protocol provides a general guideline for labeling proteins, such as antibodies, with N-hydroxysuccinimide (NHS) ester-functionalized dyes.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer, pH 8.0-8.5)

  • NHS ester of the fluorescent dye (e.g., Cy5-NHS ester, Alexa Fluor 647-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 100 mM sodium bicarbonate, pH 8.3

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Comparative Photostability Assay

This protocol outlines a method to compare the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescently labeled proteins (prepared as described above)

  • Fluorescence microscope with a suitable filter set and a stable light source

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled proteins at the same concentration.

  • Image Acquisition:

    • Focus on a field of view containing the labeled proteins.

    • Acquire an initial image (time point 0) using a fixed set of imaging parameters (e.g., exposure time, laser power).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the labeled proteins in each image.

    • Normalize the intensity values to the initial intensity at time point 0.

    • Plot the normalized fluorescence intensity as a function of time for each dye to compare their photobleaching rates.

Visualizing Key Workflows and Pathways

PROTAC-Mediated Protein Degradation

This compound is often used as a linker in Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein (Protein of Interest) PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Polyubiquitination Polyubiquitinated Target Protein Target_Protein->Polyubiquitination Ubiquitin Ub E3_Ligase->Ubiquitin recruits Ubiquitin->Target_Protein tags Proteasome 26S Proteasome Polyubiquitination->Proteasome recognized by Degradation Degraded Protein (Peptides) Proteasome->Degradation degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Dye Comparison

The following diagram outlines a typical workflow for comparing the performance of different fluorescent dyes for a specific application, such as immunofluorescence microscopy.

Dye_Comparison_Workflow Workflow for Fluorescent Dye Performance Comparison cluster_0 Preparation cluster_1 Application & Imaging cluster_2 Data Analysis Select_Dyes Select Candidate Dyes (e.g., PEG-Cy5, PEG-AF647) Label_Protein Label Target Protein (e.g., Antibody) Select_Dyes->Label_Protein Purify_Conjugate Purify Labeled Protein Label_Protein->Purify_Conjugate Characterize_DOL Determine Degree of Labeling (DOL) Purify_Conjugate->Characterize_DOL Cell_Staining Perform Cell Staining (Immunofluorescence) Characterize_DOL->Cell_Staining Microscopy Fluorescence Microscopy Cell_Staining->Microscopy Image_Acquisition Acquire Images (Fixed Parameters) Microscopy->Image_Acquisition Measure_Brightness Measure Signal Intensity (Brightness) Image_Acquisition->Measure_Brightness Compare_Performance Compare Dye Performance Measure_Brightness->Compare_Performance Measure_Photostability Measure Photobleaching Rate (Photostability) Measure_Photostability->Compare_Performance

Caption: A generalized workflow for comparing fluorescent dyes.

Conclusion

The selection of a far-red fluorescent dye is a multifaceted decision that requires careful consideration of the specific experimental needs. This compound, with its enhanced hydrophilicity, is an excellent choice for applications where biocompatibility and reduced non-specific binding are paramount, such as in vivo imaging and the development of PROTACs. However, for applications demanding the highest brightness and photostability, alternatives like Alexa Fluor 647 and Atto 647N may offer superior performance. This guide provides the foundational data and protocols to enable researchers to make an informed decision and optimize their fluorescence-based experiments for robust and reproducible results.

References

A Researcher's Guide to Far-Red Fluorescence: Quantitative Analysis of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical decision that dictates the quality and reliability of experimental data. In the far-red spectrum, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are mainstays for applications ranging from cellular imaging to quantitative assays. This guide provides a comprehensive quantitative comparison of N-Methyl-N'-(hydroxy-PEG2)-Cy5 against its key alternatives, offering supporting experimental data and detailed protocols to inform your selection process.

This compound is a Cy5 derivative functionalized with a hydroxyl group and polyethylene (B3416737) glycol (PEG) linkers. This modification is designed to enhance hydrophilicity and biocompatibility, which can be advantageous in aqueous biological environments by reducing non-specific binding and aggregation.[1] However, these structural changes can also influence the dye's photophysical properties. This guide will compare this compound with spectrally similar and commonly used alternatives: the conventional Cy5-NHS ester, Alexa Fluor 647, and DyLight 650.

Quantitative Performance Comparison

The performance of a fluorescent dye is primarily determined by its spectroscopic characteristics. The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that direct side-by-side experimental comparisons of all these compounds under identical conditions are not always readily available, and thus the data presented is a compilation from various sources.

Spectroscopic PropertyThis compoundCy5-NHS EsterAlexa Fluor 647DyLight 650
Excitation Maximum (λex) 649 - 650 nm[2]~646 - 649 nm[1]651 nm[3]652 nm
Emission Maximum (λem) 667 - 691 nm[2]~662 - 671 nm[1]667 nm[3]672 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~170,000[2]~250,000[1]270,000250,000
Quantum Yield (Φ) ~0.2 (typical for Cy5)[2]~0.2[1]0.33Not specified
Brightness (ε x Φ) ~34,000~50,00089,100-
Solubility Enhanced aqueous solubility[1]Soluble in organic solvents (e.g., DMSO, DMF)[1]High water solubilityHigh water solubility

Table 1: Comparison of Spectroscopic Properties. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. The quantum yield for DyLight 650 is not consistently reported, preventing a direct brightness calculation.

Performance MetricThis compoundCy5-NHS EsterAlexa Fluor 647DyLight 650
Photostability Susceptible to photobleaching, similar to Cy5 coreModerateHigh[4]High
pH Sensitivity Generally low in physiological rangeGenerally low in physiological rangeInsensitive from pH 4 to 10Insensitive from pH 4 to 9
Key Advantage Hydroxyl group for versatile conjugation; enhanced water solubility[1]Well-established, high extinction coefficient[1]High brightness and photostability[4]High brightness and photostability[5]

Table 2: Comparison of Performance Characteristics. Alexa Fluor 647 and DyLight 650 are generally reported to be significantly more photostable than conventional Cy5 dyes.[4][6]

Experimental Protocols

Accurate and reproducible data are paramount in quantitative fluorescence studies. Below are detailed methodologies for key experiments to characterize and compare these fluorescent dyes.

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of the fluorescent dyes.

Materials:

  • Fluorescent dye of interest

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner-filter effects.[2]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum for the dye.

    • Scan a range of emission wavelengths (e.g., 660 nm to 800 nm for Cy5 derivatives).

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum for the dye.

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm for Cy5 derivatives).

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra. The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[2]

Comparative Photostability Measurement

This protocol describes a method to compare the photostability of different fluorescent dyes.

Materials:

  • Solutions of the dyes to be compared, with matched absorbance at their respective excitation maxima.

  • Fluorescence microscope with a stable light source and a detector, or a spectrofluorometer.

  • Microscope slides or cuvettes.

Procedure:

  • Sample Preparation: Prepare solutions of the different dyes with identical absorbance at their excitation maxima in the same solvent.

  • Continuous Illumination: Continuously illuminate the samples with a light source of constant intensity.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at regular time intervals over a set period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of illumination time. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.[1]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, depict a typical experimental workflow for dye comparison and a relevant signaling pathway where this compound can be applied.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Dye1 Dye 1 Solution Abs Absorbance Measurement Dye1->Abs Dye2 Dye 2 Solution Dye2->Abs Dye3 Dye 3 Solution Dye3->Abs Fluor Fluorescence Measurement Abs->Fluor Photo Photostability Assay Fluor->Photo Spec Compare Spectra Photo->Spec Bright Compare Brightness Spec->Bright Stab Compare Stability Bright->Stab

Caption: Experimental workflow for comparing fluorescent dyes.

This compound is identified as a PEG-based PROTAC linker.[7] PROTACs (Proteolysis-targeting chimeras) are bifunctional molecules that induce the degradation of target proteins. The following diagram illustrates the PROTAC mechanism of action, a key application in drug development.

Caption: PROTAC mechanism of action.

Conclusion

The choice between this compound and its alternatives depends on the specific experimental requirements. For applications demanding high brightness and photostability, such as super-resolution microscopy or long-term live-cell imaging, Alexa Fluor 647 and DyLight 650 are superior choices.[4][6] However, for applications in aqueous environments where non-specific binding and aggregation are concerns, the enhanced hydrophilicity of this compound may be a significant advantage.[1] Furthermore, its terminal hydroxyl group provides a versatile handle for further chemical modifications, making it a valuable tool for applications like the development of fluorescently labeled PROTACs. Researchers are encouraged to perform their own side-by-side comparisons under their specific experimental conditions to make the most informed decision.

References

A Researcher's Guide to Mitigating Lot-to-Lot Variability in Amine-Reactive Fluorescent Dyes: A Comparative Look at N-Methyl-N'-(hydroxy-PEG2)-Cy5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of fluorescence-based assays is paramount. A significant and often overlooked source of variability can arise from the fluorescent dyes themselves, specifically from lot-to-lot inconsistencies. This guide provides a framework for assessing the lot-to-lot variability of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a popular amine-reactive cyanine (B1664457) dye, and compares its performance characteristics with common alternatives. While direct, publicly available data on the lot-to-lot variability of this specific Cy5 derivative is scarce, this guide offers detailed experimental protocols to empower researchers to conduct their own quality assessment and make informed decisions when selecting a fluorescent label.

Performance Characteristics of this compound and Alternatives

Selecting the appropriate fluorescent dye involves a trade-off between various photophysical and chemical properties. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound is designed to enhance its water solubility and reduce non-specific binding, which are advantageous in biological applications.[1][2] However, it is crucial to consider how these modifications might impact other key performance indicators and how these indicators may vary between production batches. Below is a comparison of the manufacturer-provided specifications for this compound and several spectrally similar, amine-reactive alternatives.

PropertyThis compoundAlexa Fluor™ 647 NHS EsterDyLight™ 650 NHS EsterIRDye® 650LT NHS Ester
Excitation Max (nm) 649651652651
Emission Max (nm) 667672672668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~107,000 - 232,000~270,000Not Specified~230,000
Reactive Group Hydroxyl (requires activation)N-hydroxysuccinimidyl (NHS) EsterN-hydroxysuccinimidyl (NHS) EsterN-hydroxysuccinimidyl (NHS) Ester
Solubility Water, DMSO, DMF, DCMWater SolubleDMFWater, DMSO, DMF

Note: The molar extinction coefficient for this compound can vary between suppliers.[2] It is important to note that while Alexa Fluor™ 647 is known for its high photostability and brightness, Cy5 dyes can sometimes exhibit lower fluorescence quenching upon conjugation to proteins.[3][4]

A Protocol for Assessing Lot-to-Lot Variability

To ensure the consistency of experimental results over time, it is critical to validate each new lot of fluorescent dye. The following experimental workflow provides a comprehensive approach to quantifying the key performance indicators of this compound and its alternatives.

Experimental Workflow for Dye Qualification

experimental_workflow cluster_prep 1. Sample Preparation cluster_qc 2. Quality Control Assessment cluster_perf 3. Performance Testing cluster_analysis 4. Data Analysis and Comparison prep Dissolve new and reference lots of dye in high-purity solvent (e.g., DMSO) to create concentrated stock solutions. spec Spectroscopic Analysis: - Measure absorbance spectrum to determine λmax and concentration. - Measure fluorescence spectrum to determine λem. prep->spec purity Purity Assessment: - Perform HPLC or TLC to identify and quantify impurities. spec->purity qy Quantum Yield Determination: - Compare integrated fluorescence intensity to a standard with a known quantum yield. purity->qy photo Photostability Assay: - Expose dye solutions to a controlled light source and measure the decrease in fluorescence over time. qy->photo conj Bioconjugation and Functional Assay: - Conjugate dye to a standard protein (e.g., BSA or IgG). - Purify the conjugate and determine the Degree of Labeling (DOL). - Perform a relevant functional assay (e.g., flow cytometry or fluorescence microscopy). photo->conj analysis Compare results from the new lot to the reference lot and pre-defined acceptance criteria. conj->analysis

Caption: A generalized workflow for the quality control and performance testing of a new lot of fluorescent dye.

Detailed Methodologies

1. Spectroscopic Analysis:

  • Objective: To determine the concentration and spectral characteristics of the dye.

  • Protocol:

    • Prepare a series of dilutions of the dye stock solution in a suitable buffer (e.g., PBS, pH 7.4).

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum to identify the absorbance maximum (λmax).

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient provided by the manufacturer, c is the concentration, and l is the path length of the cuvette.

    • Using a spectrofluorometer, measure the fluorescence emission spectrum by exciting at the λmax to determine the emission maximum (λem).

2. Purity Assessment (HPLC):

  • Objective: To identify and quantify any impurities or degradation products.

  • Protocol:

    • Use a reverse-phase HPLC system with a C18 column.

    • Develop a gradient elution method using a mobile phase of acetonitrile (B52724) and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid).

    • Monitor the elution profile using both a UV-Vis detector (at λmax) and a fluorescence detector (at λex/λem).

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

3. Quantum Yield Determination:

  • Objective: To measure the efficiency of the dye in converting absorbed light into emitted light.

  • Protocol:

    • Prepare a solution of the dye with an absorbance of < 0.1 at the excitation wavelength in a suitable solvent.

    • Prepare a solution of a reference standard with a known quantum yield (e.g., Rhodamine 101 in ethanol) with a similar absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the reference standard under identical conditions.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4. Photostability Assay:

  • Objective: To assess the dye's resistance to photobleaching.

  • Protocol:

    • Prepare a solution of the dye in a suitable buffer.

    • Expose the solution to a controlled, high-intensity light source (e.g., the light source of a fluorescence microscope) for a defined period.

    • Measure the fluorescence intensity at regular intervals during the exposure.

    • Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.

5. Bioconjugation and Functional Assay:

  • Objective: To evaluate the dye's performance in a relevant biological application.

  • Protocol:

    • Follow a standard protocol to conjugate the amine-reactive dye to a protein such as bovine serum albumin (BSA) or an immunoglobulin (IgG).

    • Remove unconjugated dye using size-exclusion chromatography.

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).

    • Use the fluorescently labeled protein in a standard application, such as immunofluorescence staining of cells, and compare the signal intensity and background fluorescence between the new and reference lots.

Decision-Making Framework for Lot Acceptance

The data generated from the above protocols can be used to make an informed decision on whether to accept a new lot of fluorescent dye. The following logical framework illustrates the decision-making process.

decision_framework start Receive New Lot of Fluorescent Dye qc_check Perform QC Assessment: - Spectroscopic Analysis - Purity (HPLC) start->qc_check qc_pass Parameters within pre-defined acceptance range? qc_check->qc_pass perf_check Perform Performance Testing: - Quantum Yield - Photostability - Bioconjugation & Functional Assay qc_pass->perf_check Yes reject Reject New Lot and Contact Manufacturer qc_pass->reject No perf_pass Performance comparable to reference lot? perf_check->perf_pass accept Accept New Lot for Experimental Use perf_pass->accept Yes perf_pass->reject No

Caption: A logical framework for the evaluation and acceptance of a new lot of fluorescent dye.

Conclusion

Lot-to-lot variability of fluorescent dyes is a critical factor that can impact the reproducibility of research data. While manufacturers strive for consistency, it is incumbent upon the end-user to perform their own quality control to mitigate potential issues. By implementing a standardized testing protocol as outlined in this guide, researchers can objectively assess the performance of new lots of this compound and its alternatives. This proactive approach to quality control will ultimately lead to more robust and reliable experimental outcomes.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Safety Data Summary

For quick reference, the following table summarizes key chemical and safety information for compounds structurally related to N-Methyl-N'-(hydroxy-PEG2)-Cy5. This data should be used to inform handling and disposal procedures in the absence of a specific SDS for the exact molecule.

PropertyValue/InformationSource
Chemical Name N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5BroadPharm[1]
CAS Number 2107273-12-9BroadPharm[1]
Molecular Formula C40H57ClN2O7BroadPharm[1]
Molecular Weight 713.4 g/mol BroadPharm[1]
Hazard Statements (Related Compound) Harmful if swallowed. Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Precautionary Statements (Related Compound) P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.DC Chemicals[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of waste containing this compound, including the pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused solid this compound and any materials grossly contaminated, such as weighing paper or pipette tips.

    • Place these materials in a clearly labeled, sealed, and chemical-resistant container designated for hazardous solid waste.[1]

  • Liquid Waste:

    • All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Do not discharge this product into drains or sewers.[1]

  • Sharps:

    • Any contaminated sharps, including needles and scalpels, must be disposed of in a designated sharps container.[1]

2. Decontamination of Laboratory Equipment:

  • Reusable Labware (e.g., glassware):

    • To decontaminate reusable labware, first rinse the items with a suitable solvent that is compatible with the material, such as ethanol (B145695) or isopropanol, to remove the fluorescent dye.[1]

    • The rinse solvent must be collected and treated as hazardous liquid waste.[1]

    • Following the initial solvent rinse, wash the labware thoroughly with soap and water.[1]

3. Disposal of Waste Containers:

  • Once waste containers are full, ensure they are securely sealed.

  • The containers must be properly labeled with the chemical name and a clear description of the associated hazards.[1]

  • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • All waste disposal activities must be conducted in strict accordance with national and local regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Decontamination cluster_3 Final Disposal A Solid Waste (Unused Compound, Contaminated Items) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Solutions Containing Compound) E Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (Contaminated Needles, etc.) F Designated Sharps Container C->F J Seal and Label Full Waste Containers D->J E->J F->J G Rinse Reusable Labware with Solvent H Collect Rinse Solvent as Hazardous Liquid Waste G->H I Wash with Soap and Water G->I H->E K Contact EHS or Licensed Waste Disposal Contractor J->K L Dispose in Accordance with All Regulations K->L

Caption: Disposal Workflow for this compound.

References

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